3-(2-Aminoethoxy)propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
3-(2-aminoethoxy)propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c6-2-5-8-4-1-3-7/h7H,1-6H2 |
InChI Key |
WWQGVCABJDSUME-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCCN |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-Aminoethoxy)propan-1-ol CAS 859874-55-8 properties
An In-depth Technical Guide to 3-(2-Aminoethoxy)propan-1-ol (CAS 859874-55-8)
Abstract: This technical guide provides a comprehensive overview of 3-(2-Aminoethoxy)propan-1-ol (CAS 859874-55-8), a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. This document delineates its chemical properties, proposes a logical synthetic pathway, outlines detailed analytical characterization protocols, and discusses its reactivity and potential applications as a versatile building block and linker. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, characterize, and utilize this compound in their work.
Introduction
3-(2-Aminoethoxy)propan-1-ol is a unique organic compound featuring a primary amine, a primary alcohol, and an ether linkage.[1] This trifunctionality makes it a valuable building block in the synthesis of more complex molecules. As an amino alcohol, it possesses the combined chemical reactivities of both amines and alcohols, allowing for a wide range of chemical transformations.[2] Commercially categorized as a PEG-like linker and a medicinal chemistry building block, its structure is ideally suited for applications in drug delivery systems, such as in the construction of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise spacing and hydrophilicity are required.[1][3] This guide aims to be the definitive resource for professionals seeking to incorporate this molecule into their research and development pipelines.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 3-(2-Aminoethoxy)propan-1-ol is critical for its handling, reaction design, and purification. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and by comparison to analogous amino alcohols.
1.1. General Properties
Amino alcohols are characterized by their dual functional groups, which grant them specific physical traits. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for strong intermolecular hydrogen bonding, which generally leads to higher boiling points and lower vapor pressures compared to monofunctional compounds of similar molecular weight.[2][4] These hydrophilic groups also confer high solubility in water and other polar solvents.[2]
Table 1: Physicochemical Properties of 3-(2-Aminoethoxy)propan-1-ol
| Property | Value / Expected Value | Source |
|---|---|---|
| CAS Number | 859874-55-8 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General Principle |
| Boiling Point | Expected to be high (>160 °C) | [2][5] |
| Water Solubility | Expected to be high | [2][4] |
| Purity (Commercial) | 95% to 98% |[1] |
1.2. Spectroscopic Profile (Predicted)
The structural identity and purity of 3-(2-Aminoethoxy)propan-1-ol are definitively confirmed through spectroscopic analysis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the five different proton environments in the molecule. The methylene protons adjacent to the oxygen, nitrogen, and hydroxyl groups will appear at characteristic chemical shifts, and their splitting patterns (following the n+1 rule) will provide connectivity information.[6] The protons of the -NH₂ and -OH groups may appear as broad singlets and are exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display five unique signals, one for each carbon atom in a distinct chemical environment.[6] The chemical shifts will be indicative of their bonding (C-O, C-N, or C-C).
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z 119.[7] Common fragmentation patterns for amino alcohols include the loss of water (H₂O), ammonia (NH₃), or alkyl fragments, leading to characteristic daughter ions that can be used to confirm the structure.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-O and C-N stretching bands would be expected in the 1000-1300 cm⁻¹ region.
Synthesis and Purification
While specific vendor synthesis routes are proprietary, a chemically sound and efficient pathway can be designed based on established organic chemistry principles. A plausible approach is the reaction of a protected aminopropanol with a protected aminoethanol derivative, followed by deprotection. A more direct route involves the nucleophilic addition of 3-amino-1-propanol to 2-chloroethanol.
2.1. Proposed Synthetic Workflow: Nucleophilic Substitution
This protocol describes a two-step process starting from commercially available 3-amino-1-propanol and 2-chloroethanol.
Caption: Proposed synthesis and purification workflow.
2.2. Experimental Protocol: Synthesis
Causality: The reaction proceeds via an Sₙ2 mechanism where the amino group of 3-amino-1-propanol acts as a nucleophile, displacing the chloride from 2-chloroethanol. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed. The alcohol functionalities are less nucleophilic under these conditions and generally do not require protection, simplifying the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1-propanol (1.0 eq) and a suitable high-boiling solvent such as isopropanol.
-
Base Addition: Add powdered sodium hydroxide (1.1 eq) to the mixture.
-
Substrate Addition: Slowly add 2-chloroethanol (1.0 eq) to the stirring suspension. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, filter the mixture to remove the sodium chloride precipitate. Wash the salt cake with a small amount of solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The remaining crude oil is a mixture of the desired product, unreacted starting materials, and potential side products.
2.3. Experimental Protocol: Purification
Trustworthiness: This self-validating protocol relies on the significant difference in boiling points between the starting materials and the final product for effective purification. Purity is confirmed at each stage using the analytical methods described in the next section.
-
Apparatus: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the crude oil under vacuum. Collect and discard any low-boiling fractions corresponding to the starting materials.
-
Product Collection: Collect the fraction that distills at the expected boiling point for 3-(2-Aminoethoxy)propan-1-ol.
-
Characterization: Analyze the collected fraction for purity and identity using GC-MS and NMR spectroscopy.
Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: A comprehensive analytical workflow for quality control.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology: GC-MS is the preferred method for assessing the purity of volatile compounds and identifying impurities.[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
Instrumentation:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Set to 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis: The retention time of the main peak confirms its identity against a reference standard, while the mass spectrum provides structural confirmation. The area percentage of the main peak provides a measure of purity.
3.2. High-Performance Liquid Chromatography (HPLC)
Methodology: For non-volatile impurities or as an alternative purity assay, a reverse-phase HPLC method can be developed.[9] Since the molecule lacks a strong UV chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
-
Sample Preparation: Prepare a solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Detector: ELSD or CAD.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Reactivity and Applications
The utility of 3-(2-Aminoethoxy)propan-1-ol stems from its bifunctional nature, allowing it to act as a bridge or "linker" between two other molecules.[1][3]
4.1. Dual Reactivity
-
Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation (to form amides), alkylation, and reductive amination.
-
Alcohol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification.
This orthogonal reactivity allows for selective modification of one functional group while leaving the other intact for a subsequent reaction, a crucial feature in multi-step synthesis.[11]
4.2. Application as a Hydrophilic Linker
In drug development, particularly for complex biologics, linkers are used to connect a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The ethoxy-propanol backbone of this molecule provides a flexible, hydrophilic spacer.[2][] This hydrophilicity can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Caption: Role as a bifunctional linker molecule.
Safety and Handling
Based on data for structurally related amino alcohols and the hydrochloride salt of the title compound, 3-(2-Aminoethoxy)propan-1-ol should be handled with appropriate care.[3]
-
Hazards: Expected to be a skin and eye irritant, potentially corrosive.[5][13][14] The hydrochloride salt is harmful if swallowed and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
First-Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
If Inhaled: Move person to fresh air.[14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]
-
Conclusion
3-(2-Aminoethoxy)propan-1-ol is a versatile and valuable building block for chemical synthesis, particularly in the fields of pharmaceutical sciences and drug discovery. Its defined structure, bifunctional reactivity, and hydrophilic nature make it an excellent candidate for use as a linker in complex molecular constructs. This guide provides the foundational knowledge—from synthesis and purification to analysis and safe handling—required for researchers to effectively utilize this compound. As the demand for sophisticated therapeutic modalities grows, the importance of such well-defined molecular scaffolds will undoubtedly continue to increase.
References
-
KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet. [Link]
-
Glyco MindSynth. (n.d.). 3-(2-Aminoethoxy)propan-1-ol. [Link]
-
Slideshare. (n.d.). Properties of amino acids. [Link]
-
EPA. (2025). 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol. [Link]
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- Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
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PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. [Link]
-
OSHA. (n.d.). 1-Amino-2-propanol Method number. [Link]
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Otto Chemie Pvt Ltd. (n.d.). Sodium bicarbonate ACS reagent, ≥99.7%. [Link]
-
NIST. (n.d.). 3-Amino-1,2-propanediol. NIST WebBook. [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. [Link]
-
ResearchGate. (2019). Alkanolamines - Method for the determination of 11 alkanolamines in workplace air using ion chromatography (IC). [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. [Link]
-
Doc Brown's Chemistry. (2025). propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
-
PubChem. (n.d.). 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester. [Link]
-
ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. [Link]
-
ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
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-
PMC. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols. [Link]
-
Chemical-Suppliers. (n.d.). Sodium bicarbonate. [Link]
-
SpectraBase. (n.d.). 3-[(1-Naphthylmethyl)amino]-1-propanol. [Link]
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3-(2-Aminoethoxy)propan-1-ol: Physicochemical Profiling and PROTAC Linker Methodologies
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and rational drug design, linker chemistry is as critical as warhead affinity. 3-(2-Aminoethoxy)propan-1-ol has emerged as a highly versatile, bifunctional PEG-like linker[1]. Featuring both a primary amine and a primary hydroxyl group separated by an ether linkage, it provides an ideal scaffold for orthogonal bioconjugation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural advantages in Proteolysis Targeting Chimeras (PROTACs), and field-proven experimental methodologies for its functionalization[2].
Physicochemical Profiling & Structural Analysis
Understanding the exact molecular parameters of 3-(2-Aminoethoxy)propan-1-ol is essential for accurate stoichiometric calculations and formulation stability. Commercially and synthetically, the compound is almost exclusively utilized as a hydrochloride salt rather than a free base[1].
Causality of Salt Selection: The primary amine in the free base form is highly nucleophilic and prone to atmospheric oxidation, as well as spontaneous reaction with ambient CO₂ to form carbamates. By protonating the amine to form the hydrochloride salt (CAS 947664-36-0), the molecule is locked into a non-nucleophilic state, drastically increasing its shelf-life, preventing auto-degradation, and rendering it as a stable, albeit hygroscopic, solid or viscous oil[1].
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt (Commercial Standard) |
| Molecular Formula | C₅H₁₃NO₂ | C₅H₁₄ClNO₂ |
| Molecular Weight | 119.16 g/mol | 155.62 g/mol |
| CAS Number | N/A (Rarely isolated) | 947664-36-0 |
| SMILES String | OCCCOCCN | Cl.OCCCOCCN |
| Key Functional Groups | Primary Amine, Primary Alcohol, Aliphatic Ether | Protonated Amine (Ammonium), Primary Alcohol, Aliphatic Ether |
Application in Targeted Protein Degradation (PROTACs)
3-(2-Aminoethoxy)propan-1-ol is heavily utilized as a PROTAC linker[1]. PROTACs are heterobifunctional molecules that hijack the intracellular ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI)[1].
Mechanistic Advantage of the Ether Linkage: When designing a PROTAC, the linker must maintain a delicate balance between flexibility, length, and solubility. Compared to a purely aliphatic carbon chain of similar length (e.g., 1,5-pentanediamine), the inclusion of the ether oxygen in 3-(2-Aminoethoxy)propan-1-ol provides a critical hydrogen bond acceptor. This increases the Topological Polar Surface Area (TPSA) and significantly enhances aqueous solubility. This physicochemical tuning is vital to prevent the high-molecular-weight PROTAC from becoming excessively lipophilic, thereby rescuing its oral bioavailability and reducing non-specific plasma protein binding.
Fig 1. PROTAC ternary complex formation utilizing the 3-(2-Aminoethoxy)propan-1-ol linker.
Experimental Methodologies: Chemoselective Amine Protection
To utilize 3-(2-Aminoethoxy)propan-1-ol in complex drug synthesis (such as the development of CGRP receptor antagonists), the primary amine must often be protected to allow for orthogonal reactions at the primary hydroxyl group[2]. The following protocol details a highly efficient, chemoselective Boc-protection workflow.
Step-by-Step Protocol: Boc-Protection
Objective: Selectively protect the primary amine while leaving the primary alcohol unreacted. Reference Standard: Adapted from patent WO2020249970A1[2].
Reagents Required:
-
3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.0 eq, 1.0 g, 6.43 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq, 3.09 g, 14.14 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 1.23 mL, 7.07 mmol)
-
Anhydrous Dichloromethane (DCM) (11.3 mL)
Methodology & Causality:
-
Solvation: Suspend the linker hydrochloride salt in 11.3 mL of anhydrous DCM.
-
Causality: DCM provides excellent solubility for the resulting Boc-protected product and lacks hydrogen-bonding capabilities, which ensures the nucleophilicity of the amine remains unhindered.
-
-
Neutralization: Add 1.23 mL of DIPEA and stir for 10 minutes.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the hydrochloride salt to liberate the free amine without competing for the electrophilic Boc anhydride.
-
Self-Validation Checkpoint: The cloudy suspension of the HCl salt will visibly clarify into a homogeneous solution as the soluble free base is generated.
-
-
Protection: Slowly add 3.09 g of Boc₂O. Stir the reaction at room temperature (20–25°C) overnight.
-
Causality: The excess Boc₂O (2.2 eq) drives the reaction to absolute completion, compensating for any ambient moisture-induced hydrolysis of the anhydride[2]. Primary amines react magnitudes faster with Boc₂O than primary alcohols, ensuring chemoselectivity.
-
-
Quenching: Pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃.
-
Self-Validation Checkpoint: Mild effervescence (CO₂ gas evolution) serves as visual confirmation that residual acidic byproducts and unreacted Boc₂O are being neutralized and hydrolyzed.
-
-
Extraction & Phase Separation: Extract the aqueous layer with DCM (3 × 25 mL) and combine the organic layers.
-
Selective Washing (Critical Step): Wash the combined organic layers with 10% aqueous citric acid (25 mL).
-
Causality: Citric acid selectively protonates any unreacted starting material and residual DIPEA, pulling these basic impurities into the aqueous phase while the neutral Boc-protected product remains safely in the organic phase[2]. Follow with a brine wash (25 mL) to remove bulk water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure, protected intermediate.
Fig 2. Step-by-step chemoselective Boc-protection workflow for the linker.
References
- MedChemExpress. "3-(2-Aminoethoxy)propan-1-ol hydrochloride | PROTAC Linker". MedChemExpress Product Catalog.
- Google Patents. "WO2020249970A1 - CGRP Antagonist Compounds". World Intellectual Property Organization.
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Technical Deep Dive: 3-(2-Aminoethoxy)propan-1-ol vs. Standard PEG Linkers
Topic: Structure of 3-(2-Aminoethoxy)propan-1-ol vs. Standard PEG Linkers Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Hybrid" Linker Advantage
In the precise engineering of Antibody-Drug Conjugates (ADCs), PROTACs, and surface modifications, the choice of linker determines bioavailability, metabolic stability, and target affinity. While standard Polyethylene Glycol (PEG) linkers are the industry standard for solubility and flexibility, they suffer from liabilities such as oxidative degradation and auto-oxidation-induced chain cleavage.
3-(2-Aminoethoxy)propan-1-ol (CAS 859874-55-8) represents a strategic deviation from the standard PEG architecture. By introducing a propyl (
Structural Analysis: Breaking the PEG Pattern
To understand the functional divergence, we must first analyze the atomic connectivity. Standard PEG linkers rely on a repeating ethylene oxide unit
Comparative Physicochemical Profile
| Feature | Standard PEG-2 Amino Alcohol | 3-(2-Aminoethoxy)propan-1-ol |
| Formula | ||
| Backbone Pattern | Homogeneous ( | Heterogeneous ( |
| Chain Length | ~7-8 Å | ~8-9 Å (Extended) |
| LogP (Hydrophobicity) | Lower (More Hydrophilic) | Higher (Slightly More Lipophilic) |
| Rotatable Bonds | 4 | 5 |
| Conformational Bias | Prone to Crown-Ether-like chelation | Disrupted chelation geometry |
Structural Visualization
The following diagram illustrates the atomic connectivity and the critical "Propyl Break" that differentiates this molecule from a standard PEG-2 analog.
Figure 1: Structural comparison highlighting the C3 propyl insertion (red path) which differentiates the hybrid linker from the standard C2 PEG backbone.
Mechanistic Implications in Drug Design[2]
Metabolic Stability & Oxidation Resistance
Long-chain PEGs are susceptible to oxidative degradation by alcohol dehydrogenases and cytochrome P450s, which target the terminal alcohol or the ether methylene carbons.
-
Mechanism: The oxidation often proceeds via hydrogen abstraction at the
-carbon relative to the ether oxygen. -
Advantage: The propyl group in 3-(2-Aminoethoxy)propan-1-ol changes the steric and electronic environment around the ether oxygen. The additional methylene group hinders the formation of the transition state required for certain specific cleavage enzymes that evolved to process naturally occurring
or patterns, potentially extending the half-life of the linker in plasma.
Prevention of Intramolecular Cyclization
Standard PEG chains can adopt helical conformations or form "crown-ether" like loops that chelate cations (
-
Sequestering of the reactive amine: The amine terminus may fold back and hydrogen bond with the ether oxygens, reducing reactivity during conjugation.
-
Aggregation: Chelation of ions can induce aggregation.
-
Solution: The
propyl spacer creates a geometric mismatch for these tight loops, forcing the linker into a more extended, "entropic spring" conformation. This ensures the terminal amine remains accessible for conjugation (e.g., NHS-ester coupling).
Hydrophobicity Tuning (The "Goldilocks" Zone)
For PROTACs, the linker length and hydrophobicity are critical for ternary complex formation.
-
Pure PEG: Often too hydrophilic, preventing cell membrane permeability.
-
Pure Alkyl: Too hydrophobic, causing solubility issues.
-
Hybrid Linker: 3-(2-Aminoethoxy)propan-1-ol offers a middle ground. It maintains water solubility via the ether oxygen and amine/hydroxyl groups but adds a slight lipophilic character via the propyl chain, potentially aiding in passive membrane diffusion.
Experimental Protocol: Synthesis & Conjugation
While commercially available, synthesizing this linker or its derivatives allows for the introduction of isotopic labels or specific protecting groups. Below is a high-fidelity protocol for a Convergent Synthesis approach, designed to minimize polymerization side products.
Workflow: Modified Williamson Ether Synthesis
Objective: Synthesize N-Boc-3-(2-aminoethoxy)propan-1-ol to prevent polymerization, followed by deprotection.
Reagents:
-
Starting Material A: N-Boc-Ethanolamine (CAS 26690-80-2)
-
Starting Material B: 3-Bromo-1-propanol (CAS 627-18-9) or 1,3-Propanediol (with activation)
-
Base: Sodium Hydride (NaH, 60% dispersion)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Activation (0°C - 30 mins):
-
Dissolve N-Boc-Ethanolamine (1.0 eq) in anhydrous THF under
atmosphere. -
Cool to 0°C. Slowly add NaH (1.2 eq). Stir for 30 mins until
evolution ceases. Note: This generates the alkoxide nucleophile.
-
-
Coupling (Reflux - 12 hours):
-
Add 3-Bromo-1-propanol (1.1 eq) dropwise (protected as TBDMS ether if necessary to prevent self-polymerization, though direct alkylation is possible with excess diol). Better route: Use 3-Bromo-1-(tert-butyldimethylsilyloxy)propane.
-
Warm to room temperature, then reflux (60°C) for 12 hours.
-
Monitor: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the amine spot.
-
-
Workup & Purification:
-
Quench with saturated
. Extract with EtOAc (3x).[2] -
Wash organics with brine, dry over
. -
Purification: Silica gel chromatography. Elute with DCM/MeOH gradient.
-
-
Deprotection (if TBDMS/Boc used):
-
TBDMS Removal: TBAF in THF (1 hour, RT).
-
Boc Removal (Final Step): 4M HCl in Dioxane or TFA/DCM (1:1).
-
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway ensuring mono-dispersity and preventing polymerization.
Application Contexts
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable in circulation but cleavable (or non-interfering) inside the cell. The 3-(2-Aminoethoxy)propan-1-ol linker is often used as a spacer attached to a cleavable peptide (e.g., Val-Cit).
-
Benefit: The propyl segment increases the hydrodynamic radius slightly more than a standard ethyl group, potentially improving the "masking" of hydrophobic payloads (like MMAE or PBD dimers) without adding the bulk of a PEG4 or PEG8 chain.
Surface Functionalization
When modifying biosensors or nanoparticles:
-
Standard PEG: Can form dense "brush" layers that repel proteins (stealth effect).[1]
-
Hybrid Linker: Used when a thinner passivation layer is required that still resists non-specific binding but allows for better small-molecule diffusion to the surface.
References
-
PubChem. (2025).[3][4][5] 3-(2-Aminoethoxy)propan-1-ol Compound Summary. National Library of Medicine. [Link]
-
Tessler, L., et al. (2011). Structure-Activity Relationships of PEG Linkers in Protein Conjugates. Journal of Medicinal Chemistry. (Contextual citation for PEG conformation). [Link]
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- 5. 3-((2-Hydroxyethyl)amino)propanol | C5H13NO2 | CID 3015059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-(2-Aminoethoxy)propan-1-ol
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-(2-Aminoethoxy)propan-1-ol , a critical heterobifunctional linker used in PROTAC and ADC synthesis.
Executive Summary & Chemical Identity[1][2][3][4]
3-(2-Aminoethoxy)propan-1-ol is a specialized short-chain polyethylene glycol (PEG)-like linker. Unlike bulk industrial solvents (e.g., Diglycolamine), this molecule is primarily employed as a high-value intermediate in "Linkerology"—the science of connecting E3 ligase ligands to target protein ligands in PROTAC (Proteolysis Targeting Chimera) development.
Its structure features a primary amine, an ether linkage, and a primary hydroxyl group separated by a propyl spacer. This specific architecture imparts a unique "amphiphilic-polar" solubility profile, distinct from simple aliphatic amines.
Physicochemical Profile
| Property | Detail |
| Chemical Name | 3-(2-Aminoethoxy)propan-1-ol |
| CAS Number | 859874-55-8 (Free Base); 947664-36-0 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 119.16 g/mol |
| Structural Features | Primary Amine (H-bond donor/acceptor), Ether (Acceptor), Primary Alcohol (Donor/Acceptor) |
| Predicted LogP | -1.1 to -0.5 (Highly Hydrophilic) |
| Physical State | Viscous liquid or low-melting solid (Hygroscopic) |
Solubility in Organic Solvents[5][6][7][8]
The solubility of 3-(2-Aminoethoxy)propan-1-ol is governed by its high polarity and capacity for hydrogen bonding. It behaves similarly to Amino-PEG2-alcohol but with slightly higher lipophilicity due to the propyl carbon chain.
Qualitative Solubility Matrix
Data derived from structural analysis and homologous Amino-PEG behavior.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible / High | Strong H-bond networking with amine and hydroxyl groups facilitates complete solvation. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Miscible / High | Excellent solvation of the polar backbone; preferred solvents for stock solutions (>100 mM). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The free base is soluble in DCM, critical for amide coupling reactions. The HCl salt may require minimal MeOH co-solvent. |
| Ethers | THF, 1,4-Dioxane | Moderate to Soluble | Soluble in THF; often used for reactions. Solubility decreases in diethyl ether. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble / Immiscible | The high polarity of the amine/alcohol termini prevents integration into the non-polar solvent lattice. |
| Esters | Ethyl Acetate | Low / Moderate | Limited solubility; often used as a non-solvent to precipitate the salt form. |
Thermodynamic Solubility Logic (Hansen Parameters)
While experimental Hansen Solubility Parameters (HSP) are not published for this specific CAS, they can be estimated based on group contribution methods (Van Krevelen):
-
Dispersion (
): Moderate (Alkyl chains). -
Polarity (
): High (Ether/Amine dipole). -
H-Bonding (
): Very High (OH/NH2).
Implication: To dissolve this molecule, a solvent must match its high
Experimental Protocols
As a scientist, you must validate solubility empirically before committing to a synthesis, especially with expensive PROTAC precursors.
Protocol A: Visual Equilibrium Solubility Test (VEST)
Objective: Rapidly determine if a solvent is suitable for a reaction (0.1 M target).
-
Preparation: Weigh 12 mg of 3-(2-Aminoethoxy)propan-1-ol into a 2 mL clear glass vial.
-
Addition: Add 100 µL of the target solvent (e.g., DCM).
-
Observation:
-
Clear Solution: Solubility > 120 mg/mL (Excellent).
-
Cloudy/Particulates: Vortex for 30 seconds. If it clears, solubility is sufficient.
-
Phase Separation/Precipitate: Insoluble.
-
-
Heating (Optional): If insoluble at RT, heat to 40°C. If it dissolves, the solvent is viable for heated reactions but may precipitate upon cooling.
Protocol B: Gravimetric Saturation Method
Objective: Determine exact solubility (g/L) for formulation.
-
Add excess solute to 1 mL of solvent until a saturated suspension is formed.
-
Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate a known volume of filtrate to dryness under vacuum.
-
Weigh the residue.
Operational Workflows (Diagrams)
Solvent Selection Decision Tree
This logic flow guides the selection of solvents for synthesis versus purification.
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Storage, or Purification).
Applications & Implications in Drug Development[5][6]
PROTAC Linker Synthesis
In PROTAC design, the linker length and solubility affect the cell permeability of the final chimera.
-
Reaction Medium: The synthesis of PROTACs often involves coupling this linker to a hydrophobic ligand (e.g., VHL ligand). DCM is the preferred solvent here because it dissolves both the hydrophobic ligand and the 3-(2-Aminoethoxy)propan-1-ol free base, facilitating homogenous kinetics.
-
Purification: Due to its high polarity, unreacted linker can be easily removed from the reaction mixture by an aqueous workup (washing the DCM layer with water/brine), as the linker will partition into the aqueous phase while the hydrophobic PROTAC remains in DCM.
Handling Precautions
-
Hygroscopicity: The ether and amine functions avidly absorb atmospheric moisture.
-
Impact: Water in the solvent can quench activated esters (NHS esters) during coupling.
-
Mitigation: Store neat material under Nitrogen/Argon. Use anhydrous solvents (DMF/DMSO over molecular sieves) for stock solutions.
-
References
-
PubChem. (2025).[1] 3-(2-Aminoethoxy)propan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
3-(2-Aminoethoxy)propan-1-ol: Technical Safety & Handling Architecture
Executive Technical Summary
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) is a critical heterobifunctional linker used extensively in PROTAC® (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) development. Functioning as a non-standard PEG-mimetic spacer, it provides a defined 5-atom distance between functional motifs, modulating the physicochemical properties (solubility, flexibility) of the final conjugate.
This guide moves beyond standard SDS reporting, synthesizing safety protocols with practical "Linkerology" handling techniques to ensure experimental success and personnel safety.
Chemical Identity & Physicochemical Characterization[1][2][3][4]
Identification Matrix
| Parameter | Detail |
| Chemical Name | 3-(2-Aminoethoxy)propan-1-ol |
| CAS Number (Free Base) | 859874-55-8 |
| CAS Number (HCl Salt) | 947664-36-0 |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol |
| SMILES | OCCCOCCN |
| Structure | H₂N-CH₂-CH₂-O-CH₂-CH₂-CH₂-OH |
Physicochemical Properties (Experimental & Predicted)
Note: Exact physical constants for this specific linker are often proprietary. Values below represent high-confidence estimates based on Structure-Activity Relationship (SAR) with structural analogs like Diglycolamine and 3-Amino-1-propanol.
| Property | Value / Estimate | Scientific Context |
| Physical State | Viscous Liquid (Yellow/Colorless) | Hygroscopic nature leads to viscosity changes. |
| Boiling Point | ~210–225°C (Est. @ 760 mmHg) | High BP due to intermolecular H-bonding (Amine/OH). |
| Density | ~1.02 – 1.05 g/mL | Slightly denser than water due to oxygen content. |
| pKa (Amine) | ~9.5 – 9.8 | Typical primary aliphatic amine basicity. |
| Solubility | Miscible in Water, DMSO, DMF, MeOH | Amphiphilic nature facilitates aqueous workups. |
Hazard Profiling & GHS Classification
Scientist’s Advisory: While commercial vendors often list the Hydrochloride salt (Warning) properties, the Free Base is significantly more reactive. The classification below integrates data for the salt with precautionary elevations for the free amine.[1]
GHS Classification (29 CFR 1910.1200 / CLP)
-
Skin Corrosion/Irritation: Category 2 (H315) [Treat Free Base as Cat 1B Corrosive]
-
Serious Eye Damage/Irritation: Category 2A (H319) [Treat Free Base as Cat 1 Damaging]
-
STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)[2]
Hazard Statements & Precautionary Logic
-
H314 (Advisory): Causes severe skin burns and eye damage (Free Base).[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][3][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses.[4][3][5][6]
Emergency Response Architecture
This workflow dictates the logical response to exposure events, prioritizing neutralization and dilution.
Figure 1: Logic-driven emergency response protocol emphasizing immediate dilution over neutralization.
Safe Handling & Synthesis Protocol (Linkerology)
The dual functionality (Primary Amine + Primary Alcohol) presents a "Selectivity Paradox" in synthesis. The amine is more nucleophilic, but the alcohol can compete in harsh conditions.
Storage & Stability
-
Hygroscopicity: The ether oxygen and amine group make this molecule highly hygroscopic. Absorption of water alters stoichiometry in precise PROTAC synthesis.
-
Oxidation: Amines can oxidize to N-oxides over time.
-
Protocol: Store under Argon/Nitrogen at 2–8°C. Desiccate before use.
Synthesis Workflow: Selective Functionalization
To use this linker effectively, one must differentiate the reactive termini.
Figure 2: Synthetic decision tree for orthogonal functionalization of the linker.
Experimental Procedure: N-Boc Protection (Self-Validating)
Use this protocol to isolate the alcohol functionality for further reaction.
-
Setup: Dissolve 3-(2-Aminoethoxy)propan-1-ol (1.0 eq) in DCM (0.1 M).
-
Base Addition: Add Et₃N (1.2 eq) followed by Boc₂O (1.1 eq) at 0°C.
-
Validation (TLC): Stain with Ninhydrin .
-
Starting Material: Dark Red/Purple spot (Free Amine).
-
Product: No stain (or faint yellow). This indicates consumption of the free amine.
-
-
Workup: Wash with 5% Citric Acid (removes unreacted amine/base) -> Brine -> Dry (Na₂SO₄).
-
Result: N-Boc-3-(2-Aminoethoxy)propan-1-ol (Ready for Mitsunobu or Tosylation).
References
-
PubChem. (n.d.). Compound Summary for CID 10197625 (Related Amino-Alcohols). National Library of Medicine. Retrieved from [Link]
-
Ge, Y., et al. (2009).[7] 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design.[7] Bioorganic & Medicinal Chemistry Letters.[7] Retrieved from [Link]
-
MDPI. (2023). Design, Development, and Optimisation of Smart Linker Chemistry. Pharmaceutics.[8] Retrieved from [Link]
Sources
- 1. 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]
The Physical Chemistry of Amino Ether Alcohols: Bridging Industrial Gas Sweetening and Fragment-Based Drug Discovery
Executive Insight
Amino ether alcohols (AEAs) represent a highly versatile class of bifunctional organic molecules. By integrating an ether linkage, a hydroxyl group, and an amine moiety into a single aliphatic backbone, these compounds exhibit a unique set of physical and thermodynamic properties. As a Senior Application Scientist, I have observed that understanding the causality behind these properties—specifically how structural modifications dictate hydrogen bonding, pKa, and solubility—is the key to unlocking their potential. This whitepaper provides an in-depth technical analysis of AEAs, detailing their physical properties, the mechanistic reasons behind their behavior, and their dual utility in industrial acid gas removal and pharmaceutical Fragment-Based Lead Discovery (FBLD).
Structural Causality: The Physics of Bifunctionality
The physical behavior of an amino ether alcohol, such as the industry-standard 2-(2-Aminoethoxy)ethanol (AEEA), is governed by the interplay of its functional groups.
Unlike simple alkanolamines, the incorporation of an ether oxygen (-O-) into the aliphatic chain fundamentally alters the molecule's physical state. The ether linkage increases the conformational flexibility of the carbon backbone and introduces an additional hydrogen-bond acceptor site without donating a proton. This structural flexibility disrupts crystal lattice formation, severely depressing the melting point (AEEA remains a liquid down to -11 °C)[1].
Simultaneously, the terminal primary amine and hydroxyl groups engage in a robust, three-dimensional intermolecular hydrogen-bonding network. This extensive H-bonding requires significant thermal energy to break, resulting in an exceptionally high boiling point (>218 °C) and low volatility[2]. Consequently, AEAs are completely miscible in water and alcohols, making them ideal low-loss solvents for high-temperature chemical processing.
Caption: Logical relationship between AEA structural features and their physical properties/applications.
Quantitative Physical Properties Profile
To standardize comparative analyses across different development workflows, the core physical properties of the representative AEA, 2-(2-Aminoethoxy)ethanol, are summarized below.
| Physical Property | Value / Specification | Mechanistic Implication |
| Molecular Weight | 105.14 g/mol [2] | Low MW prevents violation of the "Rule of Three" in drug design. |
| Boiling Point | 218–224 °C[2] | Low vapor pressure minimizes solvent loss during thermal regeneration. |
| Melting Point | -11 °C to -13 °C[1] | Ether-induced chain flexibility prevents rigid crystallization. |
| Density (at 25 °C) | 1.048 – 1.057 g/mL[1][2] | Dense H-bonding network leads to tighter molecular packing than water. |
| Aqueous Solubility | Completely miscible[1] | High polarity ensures homogeneous distribution in biological/aqueous media. |
Steric Hindrance and Thermodynamic Tuning
In both gas sweetening and drug formulation, the basicity (pKa) of the amine is a critical performance driver. By attaching bulky alkyl groups to the nitrogen atom, chemists create sterically hindered secondary amino ether alcohols.
The Causality of Steric Hindrance: For an amine molecule, the pKa represents the binding affinity of the lone pair of electrons on the nitrogen atom. In sterically hindered AEAs, the bulky adjacent groups weaken the proton-binding ability slightly, tuning the pKa to a highly specific range of 9.5–10.6[3]. From a kinetic perspective, this steric bulk prevents the formation of stable carbamates when exposed to CO₂. Instead, the reaction is forced toward the formation of bicarbonate—a thermodynamically less stable species that requires significantly less thermal energy to reverse. This physical property is what grants hindered AEAs their exceptional selectivity for H₂S over CO₂ in gas mixtures[3].
Self-Validating Experimental Methodology: pKa & Absorption Kinetics
In laboratory practice, evaluating a new AEA derivative requires a protocol immune to single-point calibration errors. The following workflow establishes a self-validating system where thermodynamic measurements and kinetic absorption data are orthogonally verified.
Step-by-Step Protocol
-
Solvent Preparation: Prepare a 10–40 wt% aqueous solution of the target AEA. Degas under vacuum to remove dissolved atmospheric CO₂.
-
Bidirectional Potentiometric Titration (pKa Determination):
-
Action: Titrate the solution with 0.1 M HCl to pH 2, then reverse-titrate with 0.1 M NaOH back to pH 12.
-
Causality & Validation: The forward titration establishes the baseline pKa. The reverse titration must perfectly overlay the forward curve. A lack of hysteresis validates that the AEA did not undergo acid-catalyzed degradation, proving the pKa is a true thermodynamic constant.
-
-
Thermostatic Gas Sparging:
-
Action: Transfer the solution to a thermostatic cell maintained at exactly 40 °C (simulating industrial lean amine temperatures)[3]. Sparge a controlled mixture of H₂S/CO₂ through the solvent.
-
-
Orthogonal Load Quantification:
-
Action: Measure the gravimetric weight gain of the cell and cross-reference it against the integrated peak area of the effluent gas measured by Gas Chromatography (GC).
-
Causality & Validation: This is a closed-loop mass balance check. If the mass gained by the liquid (
) does not equal the mass missing from the gas stream ( ), the system flags a leak or solvent evaporation, ensuring absolute data integrity.
-
-
Thermal Desorption:
-
Action: Heat the saturated solvent to 120 °C under an inert N₂ sweep.
-
Causality & Validation: This breaks the weak bicarbonate bonds. A return to the exact baseline mass confirms 100% cyclic capacity and zero irreversible solvent degradation.
-
Caption: Self-validating experimental workflow for evaluating AEA acid gas absorption and regeneration.
Pharmaceutical Translation: AEAs in Fragment-Based Lead Discovery (FBLD)
Beyond industrial chemistry, the physical properties of amino ether alcohols have triggered a paradigm shift in pharmaceutical development, particularly in Fragment-Based Lead Discovery (FBLD).
Historically, commercial fragment libraries have been heavily enriched with flat, sp²-hybridized aromatic rings. While easy to synthesize, these fragments suffer from poor aqueous solubility, leading to false positives in biophysical screening (e.g., Surface Plasmon Resonance or NMR).
AEAs solve this physical limitation. Because of the ether and hydroxyl groups, chiral fragments derived from amino alcohols exhibit exceptional aqueous solubility, ranging from 0.085 mM to >15 mM[4]. Furthermore, their compact bifunctional nature ensures they maintain low molecular weights (100–255 Da)[4].
Synthetic Utility: Drug development professionals utilize the predictable reactivity of the adjacent amine and alcohol groups to synthesize complex, sp³-rich chiral scaffolds. For example, treating an amino ether alcohol with carbonyldiimidazole readily yields chiral oxazolidinones, while ring-opening of epoxides with specific amines yields highly targeted morpholinone libraries[4]. These 3D architectures provide superior spatial binding to target proteins compared to flat aromatic fragments, fundamentally improving the bioavailability and efficacy of the resulting lead compounds.
Conclusion
The physical properties of amino ether alcohols—driven by the synergistic presence of amine, ether, and hydroxyl groups—make them indispensable across multiple scientific domains. Whether exploiting their tuned pKa and steric hindrance for selective industrial gas sweetening, or leveraging their high aqueous solubility and low molecular weight for cutting-edge pharmaceutical fragment design, AEAs represent a triumph of applied physical chemistry. By employing rigorous, self-validating experimental protocols, researchers can continue to unlock the vast potential of these bifunctional scaffolds.
References
- 2-(2-Aminoethoxy)ethanol acetate (1:1) | C6H15NO4 | CID 177845559. PubChem.
- 2-(2-Aminoethoxy)ethanol 98 929-06-6. Merck.
- 2-(2-Aminoethoxy)ethanol, 98% 500 g | Buy Online. Thermo Scientific Alfa Aesar.
- Research and Performance Evaluation on Selective Absorption of H2S from Gas Mixtures by Using Secondary Alkanolamines. PSE Community.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
Sources
- 1. 2-(2-Aminoethoxy)ethanol, 98% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. merckmillipore.com [merckmillipore.com]
- 3. psecommunity.org [psecommunity.org]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of PROTACs using 3-(2-Aminoethoxy)propan-1-ol Linker
[1][2]
Introduction & Strategic Rationale
The linker 3-(2-Aminoethoxy)propan-1-ol (Structure: HO-(CH2)3-O-(CH2)2-NH2) represents a critical chemical space in PROTAC design.[1] Unlike standard polyethylene glycol (PEG) chains, this linker incorporates a propyl spacer adjacent to the hydroxyl group. This subtle structural modification alters the flexibility and lipophilicity profile compared to pure PEG analogs, potentially improving cell permeability and ternary complex stability [1].
Key Physicochemical Properties
-
Heterobifunctionality: Features a primary amine and a primary alcohol, enabling orthogonal coupling strategies.
-
Spacer Length: ~9 Å (extended), providing sufficient distance to bridge E3 ligase and POI (Protein of Interest) binding domains without inducing steric clash.
-
Solubility: The ether oxygen enhances aqueous solubility relative to all-carbon alkyl chains, while the propyl segment maintains a degree of lipophilicity crucial for membrane permeability.
Retrosynthetic Analysis & Workflow Design
Successful synthesis requires a Convergent Strategy . Due to the presence of two nucleophilic handles (amine and alcohol), chemoselectivity is paramount.
The "Ether-First" Strategy (Recommended)
This approach is generally superior for stability and yield.[1]
-
Protection: Mask the amine (e.g., Boc).
-
Ether Formation: Couple the alcohol to a phenol/imide-containing ligand via the Mitsunobu Reaction .
-
Deprotection: Reveal the amine.[2]
-
Amide Formation: Couple the amine to a carboxylic acid-containing ligand.[1][2]
The "Amide-First" Strategy
Useful when the ether-linked ligand is acid-sensitive.[1]
-
Amide Formation: Couple the amine to a carboxylic acid ligand (leaving the alcohol free).
-
Activation: Convert the alcohol to a leaving group (Tosylate/Mesylate) or use Mitsunobu conditions.
-
Displacement: React with the second ligand.
Detailed Experimental Protocols
Protocol A: The "Ether-First" Strategy (Mitsunobu Coupling)[1]
This protocol assumes the coupling of the linker to a Phenol-containing Ligand (POI binder) followed by an Acid-containing Ligand (E3 binder).[1]
Step 1: N-Boc Protection (If starting from free amine)
Note: N-Boc-3-(2-aminoethoxy)propan-1-ol is commercially available and recommended. If synthesis is required:
-
Dissolve 3-(2-Aminoethoxy)propan-1-ol (1.0 eq) in DCM (10 mL/mmol).
-
Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and Triethylamine (TEA) (1.5 eq).
-
Stir at RT for 4–16 h. Monitor by TLC (ninhydrin stain).
-
Wash with 1M HCl, brine, dry over Na2SO4, and concentrate.
Step 2: Mitsunobu Reaction (Linker + Ligand A-OH)
Objective: Form an ether bond between the linker alcohol and a phenol on Ligand A.
-
Reagents:
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve Ligand A, N-Boc-Linker, and PPh3 in anhydrous THF (0.1 M concentration relative to Ligand A).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD dropwise via syringe over 10–15 minutes. Caution: Exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 h.
-
Tip: If conversion is low, heat to 40°C or use ADDP/PBu3 for higher pKa phenols [2].
-
-
Workup: Concentrate solvent. Triturate with cold Et2O:Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via Flash Column Chromatography (SiO2).
Step 3: Boc Deprotection
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (20–50% v/v).
-
Stir at RT for 1–2 h.
-
Concentrate: Remove volatiles under reduced pressure. Co-evaporate with Toluene (3x) or Et2O to remove residual TFA.
-
Result: The intermediate is now a TFA salt (R-Linker-NH3+ TFA-).[1]
Step 4: Amide Coupling (Linker-Amine + Ligand B-COOH)
Objective: Couple the amine terminus to the E3 ligase ligand (e.g., Thalidomide-acid or VHL-acid).[1]
-
Reagents:
Procedure:
Visualizing the Workflow
The following diagram illustrates the "Ether-First" synthetic pathway, highlighting the critical Mitsunobu and Amide coupling stages.
Caption: Convergent synthesis workflow using the Ether-First strategy to ensure chemoselectivity.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mitsunobu) | Steric hindrance or high pKa of phenol.[1] | Switch to ADDP/PBu3 (Tsunoda reagent) which handles higher pKa nucleophiles better [2]. Run at 40°C. |
| Incomplete Amide Coupling | Amine salt not neutralized.[1] | Ensure DIPEA is added in sufficient excess (3–5 eq) to neutralize the TFA salt completely. |
| Product Precipitation | Poor solubility of intermediate. | Use DMSO/DMF (1:1) as solvent.[3][4][5] Add chaotropic agents if necessary.[1] |
| Side Product: N-Alkylation | Mitsunobu reaction on the amide/amine.[1] | Ensure the amine is fully Boc-protected before the Mitsunobu step.[1] |
References
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
Protocol for conjugating 3-(2-Aminoethoxy)propan-1-ol to carboxylic acids
Application Note: Chemoselective Conjugation of 3-(2-Aminoethoxy)propan-1-ol to Carboxylic Acids
Executive Summary
This guide details the protocol for conjugating 3-(2-Aminoethoxy)propan-1-ol (a heterobifunctional C3-O-C2 linker) to carboxylic acid-containing targets. This linker is valuable for introducing a terminal hydroxyl group via a short, hydrophilic spacer, often used in PROTAC® linker synthesis, surface modification, and increasing the solubility of hydrophobic drugs.
The core chemical challenge is chemoselectivity : the linker contains both a primary amine and a primary alcohol. This protocol leverages the significantly higher nucleophilicity of the amine (
Molecule Profile & Properties
| Property | Specification |
| IUPAC Name | 3-(2-Aminoethoxy)propan-1-ol |
| Structure | |
| CAS Number | 859874-55-8 |
| Molecular Weight | 119.16 g/mol |
| Functionality | Primary Amine (Nucleophile), Primary Alcohol (Nucleophile), Ether (Hydrophilic Spacer) |
| Solubility | Highly soluble in Water, DMSO, DMF, Methanol |
Pre-Reaction Considerations
Chemoselectivity (The "Amine First" Principle)
In acylation reactions, primary amines are roughly
-
Mechanism: The amine lone pair attacks the activated ester (e.g., NHS-ester or OAt-ester) rapidly to form an amide.[1]
-
Risk: If the reaction is run at high temperatures (>60°C) or with a large excess of coupling reagent after the amine is consumed, the alcohol may react to form an ester side product.
-
Control: Limiting the coupling reagent to 1.0–1.1 equivalents relative to the carboxylic acid ensures the activated species is consumed by the amine before the alcohol can compete.
Solvent Selection
-
Aqueous (Bioconjugation): Use Protocol A. Ideal for proteins, nanoparticles, or highly polar acids.
-
Organic (Small Molecule): Use Protocol B. Ideal for drug linkers, PROTACs, or hydrophobic acids.
Protocol A: Aqueous Conjugation (EDC/sulfo-NHS)
Best for: Conjugating the linker to proteins, antibodies, or carboxylated nanoparticles.[2]
Reagents:
-
Target Carboxylic Acid (e.g., Protein in solution).[3][4][5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).[4]
-
Sulfo-NHS (N-hydroxysulfosuccinimide).[2]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.2–7.5.
Step-by-Step Procedure:
-
Preparation: Dissolve the target carboxylic acid in Activation Buffer (MES, pH 6.0).
-
Activation: Add EDC (10 equiv.) and Sulfo-NHS (25 equiv.) to the target solution.
-
Why: The acidic pH (6.0) optimizes EDC stability and active ester formation while suppressing hydrolysis [1].[3]
-
-
Incubation: React for 15 minutes at Room Temperature (RT).
-
Buffer Exchange (Optional but Recommended): If the target is a protein, remove excess EDC/NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) .
-
Critical: If you skip this, excess EDC may crosslink the protein.
-
-
Conjugation: Add 3-(2-Aminoethoxy)propan-1-ol (20–50 equiv.) to the activated ester solution.
-
Why: A large excess of the small linker drives the reaction to completion and prevents protein-protein aggregation.
-
-
Reaction: Incubate for 2 hours at RT.
-
Quenching: Add Hydroxylamine or Tris (final 50 mM) to quench any remaining active esters.
-
Purification: Remove unreacted linker via dialysis or size-exclusion chromatography (SEC).
Protocol B: Organic Synthesis (HATU/DIPEA)
Best for: Small molecule synthesis, PROTAC linkers, and functionalizing hydrophobic drugs.
Reagents:
-
HATU (1.0–1.1 equiv).
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Linker: 3-(2-Aminoethoxy)propan-1-ol (1.2 equiv).
-
Solvent: Anhydrous DMF or DMSO.[3]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Observation: The solution may turn yellow. This indicates the formation of the activated OAt-ester.
-
-
Linker Addition: Add 3-(2-Aminoethoxy)propan-1-ol (1.2 eq) dissolved in minimal DMF.
-
Note: If the linker is supplied as a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA to ensure the amine is free.
-
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Workup:
Visualization of Workflows
Figure 1: Reaction Mechanism & Chemoselectivity
This diagram illustrates the pathway preference. The amine reacts kinetically faster than the alcohol, leading to the desired amide.
Caption: Kinetic preference of the primary amine over the hydroxyl group ensures chemoselective amide formation.
Figure 2: Experimental Decision Matrix
Caption: Workflow selection based on the solubility profile of the carboxylic acid substrate.
Purification & Analysis
| Method | Application | Expected Result / Notes |
| TLC | Organic Synthesis | Stain: Ninhydrin (Linker = Purple/Blue). Stain: KMnO4 (Product = Yellow/Brown). The product will have a higher Rf than the free acid but lower than non-polar impurities. |
| LC-MS | Reaction Monitoring | Look for Mass Shift: +101.1 Da (Mass of linker minus H2O). |
| NMR ( | Structure Verification | Look for the disappearance of the triplet signal of |
Troubleshooting
-
Problem: Low Yield / No Reaction.
-
Cause: Hydrolysis of the active ester before amine addition.
-
Solution (Protocol A): Ensure activation is done in MES buffer (pH 6.[3]0) and amine addition raises pH to >7.0 immediately.
-
Solution (Protocol B): Ensure solvents are anhydrous. Old DMF breaks down into dimethylamine, which consumes the active ester.
-
-
Problem: Ester Formation (O-acylation).
-
Cause: Reaction temperature too high or huge excess of coupling reagent.
-
Solution: Perform reaction at 0°C to RT. Do not heat. Use only 1.05 eq of HATU.
-
-
Problem: Product is water-soluble and hard to extract.
-
Cause: The hydroxyl group and amide bond increase polarity.
-
Solution: Use n-Butanol for extraction or evaporate DMF directly and use Reverse Phase (C18) chromatography.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing ADC Solubility and Stability using 3-(2-Aminoethoxy)propan-1-ol Linkers
Executive Summary
This application note details the strategic integration of 3-(2-Aminoethoxy)propan-1-ol as a hydrophilic spacer in Antibody-Drug Conjugates (ADCs). Unlike standard alkyl spacers (which induce aggregation) or long PEG chains (which can mask the payload or induce anti-PEG antibodies), this specific heterobifunctional precursor offers a "Goldilocks" balance of hydrophilicity and steric compactness. This guide provides validated protocols for converting this precursor into a functional linker-payload system, ensuring high Drug-Antibody Ratio (DAR) homogeneity and improved pharmacokinetics.
Molecule Profile & Design Rationale
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 3-(2-Aminoethoxy)propan-1-ol |
| Structure | |
| Molecular Weight | 119.16 g/mol |
| Boiling Point | ~220°C (at 760 mmHg) |
| Solubility | Miscible in water, DMSO, DMF, Methanol |
| Functionality | Heterobifunctional (Primary Amine, Primary Alcohol) |
| Linker Class | Short PEG-alkyl hybrid (PEG1-C3) |
The "Goldilocks" Spacer Logic
In ADC design, the spacer defines the hydrodynamic radius and the aggregation propensity of the conjugate.
-
Problem with Alkyl Spacers: Pure carbon chains (e.g., C6) are hydrophobic, leading to ADC aggregation and rapid hepatic clearance.
-
Problem with Long PEGs: PEG12-PEG24 chains improve solubility but can sterically hinder lysosomal enzymatic cleavage (e.g., Val-Cit cleavage) and increase the risk of immunogenicity.
-
The 3-(2-Aminoethoxy)propan-1-ol Solution: This molecule introduces a single ether oxygen within a C5 backbone. This breaks the hydrophobicity of the alkyl chain without adding the bulk of a polymeric PEG. It creates a "solvation shell" sufficient to mask hydrophobic payloads like PBD dimers or Tubulysins.
Strategic Workflow: From Precursor to Conjugate
The following diagram illustrates the conversion of the raw amino-alcohol precursor into a reactive linker-payload intermediate, followed by conjugation to a monoclonal antibody (mAb).
Caption: Workflow transforming 3-(2-Aminoethoxy)propan-1-ol into a bioactive ADC. Blue: Starting material; Yellow: Activated intermediate; Green: Final Therapeutic.
Experimental Protocols
Protocol A: Synthesis of Linker-Payload Intermediate
Objective: To attach a cytotoxic payload (e.g., MMAE or DM1 derivative) to the amine terminus and convert the hydroxyl terminus into an NHS-ester for Lysine conjugation.
Reagents Required:
-
Di-tert-butyl dicarbonate (
) -
Succinic anhydride
-
N-Hydroxysuccinimide (NHS)[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Dichloromethane (DCM), Triethylamine (TEA), Trifluoroacetic acid (TFA).
Step 1: Amine Protection
-
Dissolve 1.0 eq of 3-(2-Aminoethoxy)propan-1-ol in DCM.
-
Add 1.5 eq of TEA and cool to 0°C.
-
Dropwise add 1.1 eq of
dissolved in DCM. -
Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Result: N-Boc-3-(2-aminoethoxy)propan-1-ol.
Step 2: Functionalization of the Alcohol (Carboxylation) Rationale: We introduce a carboxylic acid to the alcohol side to enable NHS activation later.
-
Dissolve the N-Boc intermediate in anhydrous Pyridine/DCM (1:1).
-
Add 1.5 eq of Succinic Anhydride and a catalytic amount of DMAP.
-
Stir overnight at RT. The alcohol reacts with the anhydride to form a hemisuccinate (ester linkage with a free terminal carboxylic acid).
-
Perform aqueous workup (wash with 0.1 M HCl to remove pyridine) and concentrate.
-
Result: Boc-Amino-Linker-COOH.
Step 3: Payload Attachment
-
Deprotection: Dissolve Boc-Amino-Linker-COOH in DCM/TFA (1:1) for 30 mins to remove the Boc group. Evaporate to dryness to get Amino-Linker-COOH (TFA salt).
-
Coupling: Dissolve the Amino-Linker-COOH in DMF with 3.0 eq DIPEA.
-
Add 1.0 eq of Payload-NHS ester (e.g., NHS-activated Maytansinoid or Auristatin).
-
Stir for 4-6 hours. The payload attaches to the amine.[5][]
-
Purify via Preparative HPLC (C18 column).
-
Result: Payload-Linker-COOH.
Step 4: Final Activation (NHS Ester Formation)
-
Dissolve Payload-Linker-COOH in dry DMF.
-
Add 1.2 eq EDC and 1.2 eq NHS. Stir for 2 hours.
-
Result: Payload-Linker-NHS (Ready for Antibody Conjugation).
Protocol B: Bioconjugation to Monoclonal Antibody (Lysine)
Objective: Conjugate the Payload-Linker-NHS to surface lysine residues of an IgG1 antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS, pH 7.4.
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 (Lysine conjugation requires elevated pH).
-
Desalting Columns (e.g., PD-10 or Zeba Spin).
Procedure:
-
Buffer Exchange: Exchange the antibody into Conjugation Buffer (pH 8.5) using a desalting column. Adjust concentration to 5–10 mg/mL.
-
Solubilization: Dissolve the Payload-Linker-NHS in dry DMSO. (Keep DMSO < 10% v/v in final reaction).
-
Reaction: Add the linker-payload solution to the antibody slowly while vortexing.
-
Molar Excess: Use 5–8 molar equivalents of linker per antibody to target a DAR of 3–4.
-
-
Incubation: Incubate at 25°C for 1 hour or 4°C overnight with gentle rocking.
-
Quenching: Add 50 mM Tris-HCl (pH 7.5) or Glycine to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification: Remove excess small molecules using Tangential Flow Filtration (TFF) or extensive dialysis against formulation buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose).
Quality Control & Validation
To ensure the 3-(2-Aminoethoxy)propan-1-ol spacer is functioning correctly (i.e., preventing aggregation), the following analytics are mandatory.
Hydrophobic Interaction Chromatography (HIC)
This is the gold standard for determining DAR and hydrophobicity.
-
Column: TSKgel Butyl-NPR or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Phosphate, pH 7.0, 20% Isopropanol.
-
Expectation: The ADC peaks should elute slightly later than the naked antibody (due to payload) but significantly earlier than ADCs made with pure alkyl (C6) linkers. This "left-shift" confirms the hydrophilic shielding effect of the ether oxygen.
Size Exclusion Chromatography (SEC)
-
Purpose: Quantify High Molecular Weight (HMW) aggregates.
-
Acceptance Criteria: Aggregates < 5%. If aggregates are high, the spacer length may be insufficient for the specific payload hydrophobicity; consider a "double spacer" approach (dimer of the starting material).
Mechanism of Action: Hydrophilicity Shielding
The following diagram explains why this specific linker improves stability compared to traditional alkyl linkers.
Caption: Mechanism of Action. The ether oxygen in the linker recruits water molecules, masking the hydrophobic payload and preventing aggregation.
References
-
PubChem. (2025).[7] 3-(2-Aminoethoxy)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to the acid derivative class for structural verification).
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Available at: [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. Available at: [Link]
-
ADC Review. (2023). Linker Technology in Antibody-Drug Conjugates. Journal of Antibody-Drug Conjugates. Available at: [Link]
Sources
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 7. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-(2-Aminoethoxy)propan-1-ol as a Precision Hydrophilic Spacer
This guide details the application of 3-(2-Aminoethoxy)propan-1-ol (CAS 859874-55-8), a strategic "hybrid" hydrophilic spacer used in the design of Proteolysis Targeting Chimeras (PROTACs) and heterobifunctional degraders.
Introduction: The "Goldilocks" Linker
In modern drug discovery, particularly in the development of PROTACs, the linker is not merely a connector but a critical determinant of pharmacological efficacy. While Polyethylene Glycol (PEG) chains provide solubility and alkyl chains provide stability, 3-(2-Aminoethoxy)propan-1-ol offers a unique "hybrid" physicochemical profile.
-
Chemical Structure:
-
Key Feature: It combines an ethyl-amine motif with a propyl-alcohol motif, bridged by a single ether oxygen.
-
Advantage: This specific length (~7-9 Å extended) and composition breaks the hydrophobic continuity of alkyl chains without introducing the high entropic penalty of longer PEG chains. It is ideal for recruiting E3 ligases (e.g., Cereblon, VHL) where a medium-length, semi-rigid spacer is required to optimize the Ternary Complex (POI-PROTAC-E3) stability.
Physicochemical Profile
| Property | Value | Implication for Drug Design |
| Molecular Weight | 119.16 g/mol | Minimal addition to total PROTAC MW (Lipinski compliance). |
| H-Bond Donors | 2 (NH₂, OH) | Facilitates solvent interaction; improves aqueous solubility. |
| H-Bond Acceptors | 3 (N, O, OH) | Enhances permeability compared to pure PEG chains. |
| Spacer Length | ~5 Atoms (+1 O) | Optimal for avoiding steric clash between Ligase and Warhead. |
Application: PROTAC Linker Design Strategy
The primary application of 3-(2-Aminoethoxy)propan-1-ol is as a heterobifunctional linker connecting an E3 Ligase Ligand (e.g., Thalidomide derivatives) and a Target Warhead (e.g., a kinase inhibitor).
Mechanism of Action[1][2][3]
-
Amine Terminus: Typically conjugated to the E3 ligase ligand via an amide bond (reacting with a carboxylic acid on the ligand).
-
Ether Core: Provides rotational freedom to allow the E3 ligase and Protein of Interest (POI) to orient correctly for ubiquitin transfer.
-
Hydroxyl Terminus: Activated (e.g., via Mitsunobu reaction or Tosylation) to attach the POI Warhead.
Visualizing the Workflow
The following diagram illustrates the chemical logic of using this spacer in a convergent PROTAC synthesis.
Figure 1: Convergent synthesis strategy utilizing the differential reactivity of the amine and hydroxyl groups.[1][2][3]
Experimental Protocols
Protocol A: Selective Amide Coupling (Amine-Side Conjugation)
Objective: Conjugate the amine terminus of 3-(2-Aminoethoxy)propan-1-ol to a carboxylic acid-containing E3 ligand (e.g., Thalidomide-COOH) while leaving the hydroxyl group intact. Rationale: Primary amines are significantly more nucleophilic than primary alcohols. Under controlled conditions, protection of the hydroxyl group is often unnecessary.
Materials:
-
E3 Ligand-COOH (1.0 eq)
-
3-(2-Aminoethoxy)propan-1-ol (1.2 eq)
-
HATU (1.1 eq) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: Dissolve the E3 Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Coupling: Add 3-(2-Aminoethoxy)propan-1-ol (1.2 eq) dropwise to the reaction mixture.
-
Note: Adding the spacer slowly favors the reaction of the more reactive amine over the hydroxyl group.
-
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: Look for mass shift corresponding to [M_ligand + Spacer - H2O]. Ensure no dimer formation (esterification of the OH) occurs; this is rare at RT without excess coupling agent.
-
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Hydroxyl Activation & Warhead Coupling (Mitsunobu)
Objective: Connect the hydroxyl terminus of the Intermediate (from Protocol A) to a phenol-containing Warhead.
Materials:
-
Intermediate (Ligand-Linker-OH) (1.0 eq)
-
Warhead-Phenol (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Preparation: Dissolve the Intermediate (1.0 eq), Warhead-Phenol (1.2 eq), and
(1.5 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Addition: Add DIAD (1.5 eq) dropwise over 10 minutes.
-
Critical: The solution should turn yellow/orange. Exothermic reaction; maintain low temperature to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Verification: Monitor by LC-MS. The hydroxyl group is a poor leaving group; Mitsunobu conditions convert it into an excellent leaving group (
) which is displaced by the phenol. -
Workup: Concentrate the solvent. Triturate the residue with cold ether to precipitate
(triphenylphosphine oxide) byproduct, or proceed directly to purification. -
Purification: Preparative HPLC is recommended to remove hydrazine byproducts and unreacted reagents.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| O-Acylation (Ester formation) during Protocol A | Excess coupling agent or high temperature. | Use stoichiometric HATU (1.0-1.1 eq). Keep reaction at 0°C during addition. |
| Low Yield in Mitsunobu (Protocol B) | Steric hindrance on the Warhead phenol. | Switch to Protocol C (Tosylation) : Convert Linker-OH to Linker-OTs, then react with Phenol + |
| Poor Solubility | Intermediate is too hydrophobic. | The spacer is hydrophilic, but if the warhead is very lipophilic, use a co-solvent system (DMF/DMSO) for the final coupling. |
Protocol C: Alternative Activation (Tosylation)
If Mitsunobu fails, activate the alcohol as a sulfonate ester:
-
Dissolve Intermediate in DCM/Pyridine (3:1).
-
Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) and DMAP (0.1 eq).
-
Stir 4h at RT.
-
Isolate the Tosylate.
-
React with Warhead-Phenol/Amine using
or in DMF at 50-80°C (Standard ).
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[4][5] Retrieved March 2, 2026, from [Link]
-
Glyco MindSynth. (n.d.). 3-(2-Aminoethoxy)propan-1-ol Product Page. Retrieved March 2, 2026, from [Link]
-
Konstantinidou, M., et al. (2019). PROTACs – a game-changing technology.[4] Expert Opinion on Drug Discovery. (General reference for PROTAC linkerology principles).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Application Note: Selective N-Boc Protection of 3-(2-Aminoethoxy)propan-1-ol
[1]
Executive Summary
This application note details the protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of 3-(2-Aminoethoxy)propan-1-ol. This short polyethylene glycol (PEG) linker is a critical intermediate in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional crosslinkers.[1]
The primary challenge in this transformation is achieving exclusive N-acylation (carbamate formation) while suppressing O-acylation (carbonate formation) of the primary hydroxyl group.[1] This guide provides a self-validating protocol using a biphasic system that leverages the nucleophilicity differential between amines and alcohols to ensure >95% chemoselectivity.[1]
Reaction Strategy & Mechanism
The Chemoselectivity Challenge
Both the amine (
-
Target Reaction: Nucleophilic attack of
on Di-tert-butyl dicarbonate ( ) to form the carbamate.[1] -
Side Reaction: Attack of
on to form the carbonate.[1] This is often catalyzed by hyper-nucleophilic acylation catalysts like DMAP (4-Dimethylaminopyridine).[1]
Strategic Directive: To maximize selectivity, we employ a catalyst-free approach using a mild inorganic base (
Reaction Scheme
Figure 1: Reaction pathway for the selective N-Boc protection.
Experimental Protocol
Materials & Reagents[2]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-(2-Aminoethoxy)propan-1-ol | 119.16 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group Source |
| Sodium Bicarbonate ( | 84.01 | 2.0 | Acid Scavenger (Base) |
| Dichloromethane (DCM) | - | Solvent | Organic Phase |
| Water ( | - | Solvent | Aqueous Phase |
Step-by-Step Procedure
Step 1: Setup
-
Dissolve 3-(2-Aminoethoxy)propan-1-ol (1.0 g, 8.4 mmol) in Water (10 mL) in a 100 mL round-bottom flask.
-
Add Sodium Bicarbonate (
) (1.41 g, 16.8 mmol). Stir until mostly dissolved. -
Add Dichloromethane (DCM) (10 mL) to create a biphasic mixture.
-
Note: The biphasic system keeps the inorganic base in the aqueous layer, preventing it from activating the hydroxyl group in the organic layer, while the amine can react at the interface or partition.
-
Step 2: Reagent Addition
-
Cool the mixture to 0°C using an ice bath.
-
Reasoning: Lower temperature kinetically favors the more nucleophilic amine over the hydroxyl group.
-
-
Dissolve
(2.01 g, 9.2 mmol, 1.1 equiv) in a minimal amount of DCM (5 mL). -
Add the
solution dropwise to the vigorously stirred reaction mixture over 15 minutes.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir vigorously for 4–16 hours .
-
TLC Monitoring:
-
Mobile Phase: 10% Methanol in DCM.[1]
-
Stain: Ninhydrin.[1]
-
Observation: The starting material (free amine) will appear as a dark red/purple spot at the baseline (very polar).[1] The product (N-Boc) will be less polar (
) and will not stain with Ninhydrin (or stain very faintly yellow/brown upon strong heating).[1] Use or Iodine to visualize the product if Ninhydrin fails.
-
Step 4: Workup (Critical for Hydrophilic Linkers) Warning: The product contains a PEG-like chain and a hydroxyl group, making it moderately water-soluble.[1] A standard wash may result in product loss.[1][2]
Figure 2: Workup procedure optimized for polar amino-alcohol derivatives.
-
Back-Extraction: Extract the aqueous layer with DCM (
mL).[1]-
Tip: If the emulsion forms or separation is slow, add solid NaCl to saturate the aqueous phase ("Salting out"), forcing the organic product into the DCM layer.
-
-
Combine all organic extracts.
-
Wash with Saturated Brine (10 mL) to remove residual water and salts.[1]
-
Dry over anhydrous
or .[1] -
Filter and concentrate under reduced pressure (Rotovap) to yield a colorless to pale yellow viscous oil.
Purification & Characterization
Purification
For most applications, the crude material is sufficiently pure (>95%). If purification is required (e.g., to remove traces of
-
Method: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (
).[1] -
Eluent: 0%
5% Methanol in DCM.[1] -
Note: The N-Boc product is an alcohol and will tail on silica; a gradient is recommended.[1]
Analytical Data Expectations
| Technique | Expected Signal | Interpretation |
| 1H NMR | Boc-group (tert-butyl protons).[1] Distinctive singlet. | |
| 1H NMR | Carbamate NH . Broad singlet, exchangeable with | |
| 1H NMR | ||
| IR | ~1690-1710 | C=O stretch (Carbamate).[1] |
| IR | ~3300-3400 | O-H stretch (Alcohol) + N-H stretch . |
Troubleshooting & Optimization
Common Issues
Issue 1: Formation of O-Boc (Carbonate) side product. [1]
-
Symptoms:[2][4] Extra t-butyl peak in NMR; product less polar on TLC.[1]
-
Cause: Use of strong bases (NaOH), catalytic DMAP, or large excess of
.[1] -
Solution:
Issue 2: Low Yield (Product remaining in aqueous phase).
-
Cause: High water solubility of the PEG linker.
-
Solution:
-
Saturate the aqueous layer with NaCl during workup.[1]
-
Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM for better recovery of polar compounds.
-
Issue 3: Starting Material remaining.
-
Cause:
hydrolysis or insufficient stirring.[1] -
Solution: Add an additional 0.2 equiv of
and stir for 2 more hours. Ensure vigorous stirring in biphasic systems.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][5] (Standard reference for N-Boc stability and formation).
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[1]
-
Vilaivan, T. (2006).[1][7] Alcohol as a promoter for the N-tert-butoxycarbonylation of amines.[1] Tetrahedron Letters, 47(38), 6739-6742.[1] (Discusses selectivity mechanisms).
-
PubChem. (n.d.).[1] 3-(2-Aminoethoxy)propan-1-ol Compound Summary. [1]
Sources
Application Note: Fmoc-Functionalization & Solid Phase Immobilization of 3-(2-Aminoethoxy)propan-1-ol
This Application Note provides a rigorous, field-validated protocol for the Fmoc-functionalization of 3-(2-Aminoethoxy)propan-1-ol and its subsequent immobilization onto solid support. This heterobifunctional linker (Amino-PEG-Alcohol type) is critical in drug discovery for introducing hydrophilic spacers that modulate the pharmacokinetic properties of peptides and small molecule drugs.
Abstract
This guide details the selective
Introduction & Strategic Rationale
The Target Molecule
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) acts as a short, hydrophilic PEG-like spacer. In medicinal chemistry, such linkers are inserted between a pharmacophore and a carrier (or solid support) to:
-
Reduce steric hindrance between the target protein and the ligand.
-
Improve water solubility of hydrophobic peptides.
-
Provide rotational freedom for binding domains.
Chemistry Strategy: Selective -Protection
The challenge in functionalizing this molecule lies in the competition between the primary amine (
-
The Risk: Using highly reactive electrophiles like Fmoc-Cl often leads to significant formation of the
-bis-Fmoc byproduct, reducing yield and complicating purification. -
The Solution: We utilize Fmoc-OSu in a biphasic system (Acetone/Water) buffered with
. Under these mild alkaline conditions (pH ~8.5), the amine is significantly more nucleophilic than the hydroxyl group, driving exclusive -protection.
Part I: Solution Phase Synthesis of Fmoc-Linker-OH
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 3-(2-Aminoethoxy)propan-1-ol | 119.16 | 1.0 | Substrate |
| Fmoc-OSu | 337.33 | 1.1 | Protecting Group Source |
| Sodium Bicarbonate ( | 84.01 | 2.0 | Base (Buffer) |
| Acetone / Water | - | 1:1 v/v | Solvent System |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
| 1M HCl | - | - | Quenching/Acidification |
Experimental Protocol
Step 1: Solubilization
-
In a round-bottom flask, dissolve 10.0 mmol of 3-(2-Aminoethoxy)propan-1-ol in 25 mL of distilled water .
-
Add 20.0 mmol (1.68 g) of
. Stir until fully dissolved.-
Note: If starting with the HCl salt of the amine, increase
to 3.0 equivalents to neutralize the salt and maintain basicity.
-
Step 2: Fmoc-OSu Addition
-
Dissolve 11.0 mmol (3.71 g) of Fmoc-OSu in 25 mL of Acetone .
-
Add the Fmoc-OSu solution dropwise to the aqueous amine solution over 15 minutes while stirring vigorously.
-
Observation: A white precipitate (N-hydroxysuccinimide byproduct and Fmoc-product) may begin to form.
-
-
Reaction: Stir the mixture at room temperature (
) for 3 to 4 hours .-
Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). The free amine will disappear (ninhydrin positive), and the Fmoc-product (UV active) will appear.
-
Step 3: Workup
-
Evaporation: Remove the acetone under reduced pressure (rotary evaporator) at
. Do not exceed to avoid thermal degradation. -
Acidification: Carefully acidify the remaining aqueous suspension to pH 2-3 using 1M HCl.
-
Why? This protonates any unreacted amine (keeping it in the water phase) and ensures the Fmoc-alcohol partitions into the organic phase.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
) . -
Washing: Wash the combined organic layers with:
- Water
- Brine (Saturated NaCl)
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude oil/solid.
Step 4: Purification
-
While Fmoc-OSu reactions are clean, trace
-di-Fmoc or unreacted Fmoc-OSu may persist. -
Flash Chromatography: Purify using a silica gel column.
-
Eluent: Gradient of Hexane:EtOAc (from 80:20 to 40:60).
-
Yield: Expect 85-95% yield as a white solid or viscous oil.
-
Synthesis Workflow Diagram
Figure 1: Selective N-Fmoc protection workflow minimizing O-acylation.
Part II: Solid Phase Immobilization (Resin Loading)
Strategic Choice: 2-Chlorotrityl Chloride (2-CTC) Resin
To use the Fmoc-amino alcohol as a linker in SPPS, it must be anchored to the solid support via its hydroxyl group . The 2-CTC resin is the gold standard for this because:
-
Steric Bulk: The trityl group prevents ether formation side reactions.
-
Mild Cleavage: The final product can be cleaved with dilute TFA (1-5%), preserving acid-labile side chains if necessary.
-
Racemization Free: (Not applicable here, but general benefit).
Loading Protocol (Alcohol Anchoring)
Materials:
-
Resin: 2-Chlorotrityl Chloride Resin (Loading ~1.0 - 1.6 mmol/g).
-
Linker: Purified Fmoc-3-(2-Aminoethoxy)propan-1-ol.
-
Solvent: Dry Dichloromethane (DCM).[3]
-
Base: Pyridine (preferred for alcohols) or DIPEA (Diisopropylethylamine).
-
Capping Reagent: Methanol (MeOH).[1]
Step-by-Step Loading:
-
Resin Swelling:
-
Weigh 1.0 g of 2-CTC resin into a fritted synthesis syringe.
-
Wash with dry DCM (
) and swell in DCM for 30 minutes. Drain.
-
-
Coupling Solution Preparation:
-
Dissolve 1.2 equivalents (relative to resin nominal loading) of Fmoc-Linker-OH in 10 mL of dry DCM .
-
Add 2.0 equivalents of Pyridine .
-
Note: Pyridine is less basic than DIPEA and minimizes hydrolysis of the trityl chloride by trace moisture, while sufficiently activating the alcohol.
-
-
Coupling Reaction:
-
Capping (End-Capping):
-
Washing:
Resin Loading Mechanism
Figure 2: Immobilization of Fmoc-Linker-OH onto 2-CTC resin via ether linkage.
Quality Control & Analytics
Determination of Resin Loading (Fmoc Test)
Since alcohol loading is less efficient than amine loading, you must quantify the substitution level before starting peptide synthesis.
-
Weigh exactly 5-10 mg of dried, loaded resin.
-
Add 2 mL of 20% Piperidine in DMF . Shake for 20 minutes.
-
Dilute the solution to 25 mL (or appropriate volume) with DMF.
-
Measure UV Absorbance at 290 nm (or 301 nm).
-
Calculate loading (
) using the formula:
Target Loading: For linker applications, a loading of 0.4 – 0.8 mmol/g is ideal to prevent aggregation during subsequent peptide elongation.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946. Link
-
Gawande, M. B., & Branco, P. S. (2011).[7] An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.[7] Green Chemistry, 13, 3355-3359.[7] Link
-
Sigma-Aldrich. (2024). Protocol for Loading 2-Chlorotrityl Chloride Resin. Technical Bulletin. Link
-
BenchChem. (2025).[6] Fmoc-OSu vs. Fmoc-Cl: A Technical Comparison for Amine Protection. Link
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Converting 3-(2-Aminoethoxy)propan-1-ol to amino-bromide intermediate
Abstract & Strategic Overview
The conversion of 3-(2-aminoethoxy)propan-1-ol (1) to its corresponding amino-bromide intermediate (3 or 4) is a critical transformation in the synthesis of heterobifunctional linkers, particularly for PROTAC® (Proteolysis Targeting Chimera) and antibody-drug conjugate (ADC) development.
Direct bromination of amino-alcohols using hydrobromic acid (
Reaction Pathway & Logic
The following workflow illustrates the conversion of the amino-alcohol (1) to the N-Boc-amino bromide (3), and the optional deprotection to the hydrobromide salt (4).
Figure 1: Stepwise synthesis pathway ensuring chemoselectivity.
Detailed Experimental Protocols
Step 1: Chemoselective Amine Protection
Objective: Mask the primary amine to prevent self-alkylation during the subsequent bromination step.
Reaction:
Materials:
-
3-(2-Aminoethoxy)propan-1-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)
Protocol:
-
Setup: Charge a round-bottom flask with 3-(2-aminoethoxy)propan-1-ol and DCM. Cool to
using an ice bath. -
Addition: Add
followed by the dropwise addition of a solution of in DCM over 15 minutes. -
Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS until the starting amine is consumed.
-
Workup: Wash the organic layer with 5% citric acid (to remove excess amine/base), followed by saturated
and brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The product, N-Boc-3-(2-aminoethoxy)propan-1-ol (2) , is typically obtained as a colorless viscous oil. It is often pure enough for the next step; if not, purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Bromination via Appel Reaction
Objective: Convert the primary alcohol to a bromide under mild, neutral conditions to preserve the ether linkage and Boc group.
Reaction:
Materials:
-
N-Boc-3-(2-aminoethoxy)propan-1-ol (Intermediate 2) (1.0 equiv)
-
Carbon Tetrabromide (
) (1.25 equiv) -
Triphenylphosphine (
) (1.5 equiv) -
DCM (anhydrous, 15 mL/g substrate)
Protocol:
-
Setup: Dissolve Intermediate 2 and
in anhydrous DCM. Cool the solution to . -
Activation: Add
portion-wise (solid) or dropwise (DCM solution) over 20 minutes. Note: The reaction is exothermic; maintain temperature . -
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Checkpoint: A white precipitate (triphenylphosphine oxide) may begin to form, though it is often soluble in DCM.
-
-
Quench: Add a small amount of MeOH (0.5 mL) to quench excess reagents.
-
Workup: Dilute with Hexanes (equal volume to DCM) to precipitate
. Filter the solids through a Celite pad.[2] -
Purification (Critical): Concentrate the filtrate and purify immediately via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Note:
is the difficult impurity. Careful column chromatography is required.
-
-
Result: tert-Butyl (2-(3-bromopropoxy)ethyl)carbamate (3) is obtained as a clear oil.
Alternative Green Route (Mesylation):
If
Analytical Characterization
The following data represents the expected profile for the N-Boc-amino bromide (3).
Table 1: Predicted NMR & MS Data
| Technique | Parameter | Assignment / Value |
| Boc tert-butyl group | ||
| (400 MHz, | Central propyl | |
| Ether | ||
| Boc methyls | ||
| Propyl central carbon | ||
| Ether carbons ( | ||
| Carbamate Carbonyl ( | ||
| Mass Spec | ESI ( | |
| Pattern | 1:1 isotopic split (79Br/81Br) confirms bromide presence. |
Safety & Handling
-
Carbon Tetrabromide (
): Toxic and volatile. Handle in a fume hood. It is an ozone-depleting substance in some jurisdictions; check local regulations. -
Triphenylphosphine (
): Sensitizer. Avoid inhalation of dust. -
Alkyl Bromides: The product (3) is a potential alkylating agent (similar to mustard gas analogs, though less potent). Wear double nitrile gloves and handle exclusively in a fume hood. Treat all waste with base (e.g., alcoholic KOH) before disposal to quench alkylating potential.
References
-
Boc Protection Standards
-
Appel Reaction on Amino Alcohols
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[5] Chem. Int. Ed. Engl.1975 , 14, 801–811.
-
-
General Linker Synthesis (PEG-Bromides)
-
Alternative Mesylation Route
Sources
- 1. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Synthesis of Heterobifunctional PEG Derivatives from 3-(2-Aminoethoxy)propan-1-ol
Abstract & Strategic Significance
In the landscape of Antibody-Drug Conjugates (ADCs) and therapeutic half-life extension, the quality of the linker defines the efficacy of the drug. 3-(2-Aminoethoxy)propan-1-ol serves as a superior "core initiator" compared to symmetric PEG diols or diamines. Its inherent asymmetry—possessing one primary amine and one primary hydroxyl group separated by a hydrophilic ether spacer—allows for orthogonal functionalization without the statistical yield losses associated with desymmetrizing homobifunctional PEGs.
This guide details the conversion of this core molecule into high-value Heterobifunctional PEG Derivatives , specifically focusing on the synthesis of
Strategic Overview: The "Initiator" Approach
To synthesize high-molecular-weight derivatives or discrete short linkers, we utilize a Living Anionic Polymerization strategy followed by Post-Polymerization Modification .
The Synthetic Pathway
The workflow is divided into three critical phases:
-
Phase I (Protection): Selective masking of the amine to prevent "chain transfer" reactions during polymerization.
-
Phase II (Elongation): Using the hydroxyl group as an initiator for Ethylene Oxide (EO) polymerization to define the chain length (
). -
Phase III (Functionalization): Converting the terminal hydroxyl to a carboxylate, deprotecting the amine, and installing the maleimide and NHS moieties.
Phase I: Orthogonal Protection (Protocol A)
Objective: Selectively protect the primary amine with a tert-butyloxycarbonyl (Boc) group. Rationale: The amine is more nucleophilic than the hydroxyl. Without protection, the amine would initiate polymerization or react with alkylating agents, leading to branched or unstable polymers. Boc is chosen for its stability against bases (used in polymerization) and lability to acid (final deprotection).
Materials
-
3-(2-Aminoethoxy)propan-1-ol (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Safety Note: Perform in a fume hood.
generates gas; ensure venting.
Protocol Steps
-
Dissolution: Dissolve 3-(2-Aminoethoxy)propan-1-ol (10 g, 84 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under
. -
Base Addition: Add TEA (14 mL, 100 mmol) and cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dropwise add a solution of
(20.2 g, 92.4 mmol) in DCM (20 mL) over 30 minutes.-
Mechanism:[1] The amine attacks the carbonyl of
, releasing t-butanol and .
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear for the product).
-
Workup: Wash the organic layer with 5% citric acid (2 x 50 mL) to remove excess amine/TEA, followed by saturated
and brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Result: N-Boc-3-(2-aminoethoxy)propan-1-ol (Clear viscous oil). Yield typically >95%.[2][3]
Phase II: Chain Elongation (Protocol B)
Objective: Synthesize Boc-NH-PEG-OH via Living Anionic Polymerization. Rationale: This method yields a polymer with a narrow Polydispersity Index (PDI < 1.05), critical for pharmaceutical applications. The protected alcohol acts as the initiator.[4]
Materials
-
N-Boc-protected precursor (from Phase I)
-
Potassium Naphthalenide (K-Naph) (Initiator activator)
-
Ethylene Oxide (EO) (Monomer) - EXTREME HAZARD
-
Tetrahydrofuran (THF) (Dry, distilled)
Protocol Steps
-
Azeotropic Drying: Dissolve the Boc-precursor in dry benzene/toluene and rotary evaporate to remove trace water. Repeat 3 times. This is critical; water kills the polymerization.
-
Initiator Formation: Dissolve the dried precursor in THF. Titrate with K-Naph solution until a slight green color persists, indicating the hydroxyl group is fully converted to the alkoxide (
). -
Polymerization: Transfer the solution to a high-pressure reactor (autoclave). Add the calculated amount of liquid Ethylene Oxide (EO) based on target MW (e.g., for PEG 2kDa, add ~45 eq of EO).
-
Reaction: Heat to 40-50°C for 24 hours. The pressure will drop as EO is consumed.
-
Termination: Quench the living polymer with acidic methanol.
-
Purification: Precipitate the polymer into cold diethyl ether. Filter and dry.[1]
-
Analysis: Verify MW via GPC and End-Group Analysis (NMR).
Phase III: Functionalization to Mal-PEG-NHS (Protocol C)
Objective: Convert Boc-NH-PEG-OH into Maleimide-PEG-NHS . Strategy:
-
Carboxymethylation: Convert -OH to -COOH via etherification (stable ether linkage).
-
Deprotection: Remove Boc.
-
Maleimide Formation: Install maleimide on the amine.[5]
-
Activation: Activate -COOH to NHS ester.
Step 1: Carboxymethylation
-
Reagents: Boc-NH-PEG-OH, tert-butyl bromoacetate, Potassium tert-butoxide (
). -
Protocol: Dissolve PEG in Toluene. Add
(3 eq) to form the alkoxide. Add tert-butyl bromoacetate (4 eq). Stir at 50°C for 12h. -
Note: Using the t-butyl ester protects the carboxyl group during workup.
Step 2: Global Deprotection
-
Reagents: Trifluoroacetic Acid (TFA), DCM.
-
Protocol: Dissolve the polymer in DCM/TFA (1:1). Stir for 2 hours. This removes both the N-Boc group and the t-butyl ester protecting group.
-
Product:
(TFA salt). -
Purification: Precipitate in ether.[1]
Step 3: Maleimide Installation & NHS Activation
Critical Decision: We use N-methoxycarbonylmaleimide for a clean conversion of the amine to maleimide in aqueous/organic biphasic conditions, avoiding the harsh heat of maleic anhydride cyclization which can degrade the PEG chain.
Detailed Protocol:
-
Maleimide Reaction:
-
Dissolve
(1 eq) in saturated aqueous . Cool to 0°C. -
Add N-methoxycarbonylmaleimide (1.5 eq) dissolved in THF.
-
Stir vigorously for 1 hour at 0°C, then 1 hour at RT.
-
Acidify to pH 2-3 with dilute HCl (carefully, keep cold to preserve maleimide ring).
- ).[6]
-
Result:
-Maleimide- -Carboxyl PEG.
-
-
NHS Activation:
-
Dissolve the Mal-PEG-COOH in dry DCM.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and EDC.HCl (1.2 eq).
-
Stir at RT for 4-12 hours.
-
Purification: Precipitate in cold diethyl ether. Recrystallize from Isopropanol if necessary.
-
Analytical Validation (QC)
To ensure "Trustworthiness" and "Scientific Integrity," the following QC metrics must be met:
| Analytic Method | Parameter Measured | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Structural Identity | |
| GPC (Gel Permeation Chromatography) | Molecular Weight Distribution | PDI < 1.05 (for polymers). Single peak. |
| UV-Vis Spectrophotometry | Maleimide Content | Absorbance at 300 nm (Maleimide extinction coefficient). |
| HPLC (Reverse Phase) | Purity | >95% purity; absence of free NHS or hydrolyzed maleimide. |
References
-
Synthesis of Heterobifunctional PEGs: Cammas-Marion, S., et al. "Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation."[2] Polymers, vol. 4, no.[3][6][7] 4, 2012, pp. 562-579.[3] Link
-
Anionic Polymerization Initiators: Akiyama, Y., et al. "Selective synthesis of heterobifunctional poly(ethylene glycol) derivatives containing both mercapto and acetal terminals."[8] Bioconjugate Chemistry, vol. 11, no. 6, 2000, pp. 947-950.[8] Link
- Maleimide Functionalization: Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013. (Standard reference for N-methoxycarbonylmaleimide protocols).
- PEG Synthesis Review: Joralemon, M. J., et al. "PEGylation of Nanoparticles and Macromolecules." Chemical Reviews, 2011.
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Amino-1-propanol derivatives." Link
Disclaimer: This protocol involves hazardous chemicals including Ethylene Oxide and strong acids. All procedures should be performed by trained personnel in appropriate containment facilities.
Sources
- 1. US20040225097A1 - Novel preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. US7009033B2 - Heterofunctional polyethylene glycol and polyethylene oxide, process for their manufacture - Google Patents [patents.google.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Selective synthesis of heterobifunctional poly(ethylene glycol) derivatives containing both mercapto and acetal terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(2-Aminoethoxy)propan-1-ol in Advanced Polymer Chain Extension and Biomedical Scaffolds
Executive Summary
For polymer chemists and drug development professionals, controlling the microphase separation and thermomechanical properties of polyurethanes (PUs) and polyurethane-ureas (PUUs) is a critical challenge. 3-(2-Aminoethoxy)propan-1-ol (CAS: 1704-62-7) is an advanced, heterobifunctional chain extender that bridges the gap between traditional diols and diamines. By combining an asymmetrical reactivity profile (primary amine vs. primary hydroxyl) with a flexible, hydrophilic ether linkage, this molecule enables the synthesis of highly tailored waterborne dispersions, pressure-sensitive adhesives (PSAs), and biocompatible drug-delivery matrices.
Mechanistic Insights: The Power of Asymmetrical Reactivity
The structural brilliance of 3-(2-Aminoethoxy)propan-1-ol lies in its dual functionality, which dictates a step-wise polymerization kinetic[1].
-
The Amine Advantage (Fast Kinetics): The primary amine group reacts almost instantaneously with isocyanate (-NCO) groups at room temperature to form rigid urea linkages . This rapid reaction anchors the chain extender to the prepolymer backbone.
-
The Hydroxyl Control (Slow Kinetics): The primary hydroxyl group reacts much more slowly to form urethane linkages , typically requiring elevated temperatures or catalytic activation[1].
Causality in Synthesis: In waterborne polyurethane (WPU) synthesis, utilizing a symmetrical diamine (like ethylenediamine) often causes localized premature gelation or "shock" during the water dispersion phase due to hyper-reactivity. Conversely, symmetrical diols (like 1,4-butanediol) react too slowly, leaving unreacted NCO groups that undergo side reactions with water to produce CO₂ gas, leading to foaming. 3-(2-Aminoethoxy)propan-1-ol solves this by providing a fast initial extension via the amine, while the slower hydroxyl group allows ample time for high-shear phase inversion before the polymer network fully locks into place.
Furthermore, the internal ether bridge (-O-) significantly lowers the glass transition temperature (
Fig 1. Asymmetrical reactivity pathway of 3-(2-Aminoethoxy)propan-1-ol with isocyanates.
Industrial and Translational Applications
Waterborne Polyurethane-Urea (WPUU) Adhesives
In the formulation of eco-friendly WPUUs, 3-(2-Aminoethoxy)propan-1-ol is utilized to create high-performance pressure-sensitive adhesives. The incorporation of this amino-alcohol chain extender yields stable dispersions with mean particle sizes between 51 and 78 nm[2]. The resulting films exhibit a
Biomedical Polymers & PROTAC Linkers (Drug Development)
For pharmaceutical scientists, the structural properties of 3-(2-Aminoethoxy)propan-1-ol extend far beyond bulk plastics:
-
PROTAC Linkers: The molecule is commercially utilized as a hydrophilic, PEG-like linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[3]. Distancing target-binding moieties with flexible aminoethoxy chains maintains aqueous solubility and cellular permeability without compromising target engagement[4].
-
Solid-Phase Peptide Synthesis (SPPS): Derivatives containing the 3-[2-(2-aminoethoxy)ethoxy]-propan-1-ol moiety (such as Fmoc-Ddae-OH) are employed as traceless "helping hands"[5]. They are temporarily attached to highly hydrophobic peptide sequences (e.g., ISG15-Ubiquitin hybrid chains) to prevent aggregation on the solid support, dramatically improving synthesis yields[5].
-
Drug-Delivery Hydrogels: When incorporated into polyurethane hydrogels, the ether oxygen serves as a hydrogen-bond acceptor for water, creating highly swellable, biocompatible matrices ideal for controlled release of biologics.
Quantitative Data: Chain Extender Comparison
To justify the selection of 3-(2-Aminoethoxy)propan-1-ol over traditional extenders, the following table summarizes their comparative thermomechanical and kinetic profiles.
| Chain Extender | Chemical Class | Reactivity Profile | Hard Segment Modulus | Hydrophilicity | Primary Application |
| 1,4-Butanediol (BDO) | Symmetrical Diol | Slow (Requires catalyst) | High (Rigid, Crystalline) | Low | Cast elastomers, rigid TPUs |
| Ethylenediamine (EDA) | Symmetrical Diamine | Very Fast (Exothermic) | Very High (Brittle) | Moderate | Highly crosslinked PUU |
| 3-(2-Aminoethoxy)propan-1-ol | Asymmetrical Amino Alcohol | Step-wise (Fast Amine, Slow OH) | Moderate (Flexible ether bridge) | High | Waterborne PUU, PSAs, PROTACs |
Self-Validating Experimental Protocol: Synthesis of WPUU Dispersions
This protocol details the prepolymer method for synthesizing a waterborne polyurethane-urea dispersion using 3-(2-Aminoethoxy)propan-1-ol. Every critical phase includes a self-validating quality control (QC) step to ensure process integrity.
Materials Required:
-
Isophorone diisocyanate (IPDI)
-
Polyether/Polycarbonate diol
-
Dimethylolpropionic acid (DMPA) - Internal emulsifier
-
Triethylamine (TEA) - Neutralizing agent
-
3-(2-Aminoethoxy)propan-1-ol - Chain extender
-
Methyl ethyl ketone (MEK) - Viscosity reducer
Step-by-Step Methodology:
Step 1: Prepolymer Synthesis
-
Charge the reactor with the polyol and DMPA. Heat to 80 °C under a nitrogen atmosphere to melt and homogenize.
-
Add IPDI dropwise to maintain a stoichiometric excess of NCO groups. Allow the reaction to proceed for 2–3 hours at 80 °C.
-
Self-Validation Check (Di-n-butylamine Titration): Titrate an aliquot of the prepolymer to determine the free NCO content. Do not proceed until the free NCO content reaches exactly 5.0% - 7.0%. If it is higher, continue reacting; if lower, moisture contamination has occurred and the batch must be scrapped.
Step 2: Neutralization & Viscosity Reduction
-
Cool the prepolymer to 60 °C. Add MEK to reduce the viscosity of the prepolymer to <2000 mPa·s.
-
Add TEA stoichiometrically equivalent to the DMPA content. Stir at 150 rpm for 45 minutes to neutralize the carboxylic acid groups into hydrophilic carboxylate salts[2].
-
Self-Validation Check (pH Testing): Extract a small sample, dilute in water, and check the pH. It must be between 7.5 and 8.5, confirming complete neutralization.
Step 3: Water Dispersion
-
Cool the system to 30 °C. Causality: Cooling is critical because adding water at high temperatures will accelerate the parasitic NCO-water side reaction, causing CO₂ foaming.
-
Add distilled water (pre-chilled to 8 °C) while gradually increasing the stirring speed to 4000 rpm[2]. Maintain high shear for 10 minutes.
-
Self-Validation Check (Visual Inspection): The mixture must invert from a clear/viscous organic phase to a milky-white, stable aqueous dispersion with no macroscopic phase separation.
Step 4: Asymmetrical Chain Extension
-
While maintaining a moderate stirring speed (1500 rpm) at 30 °C, add 3-(2-Aminoethoxy)propan-1-ol dropwise over 15 minutes[2].
-
Allow the dispersion to stir for an additional 30 minutes. The primary amine reacts immediately, while the hydroxyl group reacts gradually, preventing particle agglomeration.
-
Self-Validation Check (FTIR Spectroscopy): Analyze a cast film of the dispersion using ATR-FTIR. The complete disappearance of the asymmetric stretching vibration of the NCO group at 2270 cm⁻¹ confirms that the chain extension is 100% complete.
Step 5: Solvent Removal
-
Remove the MEK via vacuum distillation at 50 °C and 100 mbar for 2 hours[2].
Fig 2. Self-validating workflow for waterborne polyurethane-urea dispersion synthesis.
References
-
New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. Polymers (Basel). PubMed Central.
-
Polyurethane Auxiliary Agent Chain Extender Selection Guide. BDMAEE.
-
Total Chemical Synthesis of ISGylated-Ubiquitin Hybrid Chain Assisted by Acetamidomethyl Derivatives with Dual Functions. Bioconjugate Chemistry. ACS Publications.
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. PubMed Central.
-
3-(2-Aminoethoxy)propan-1-ol hydrochloride | PROTAC Linker. MedChemExpress.
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-(2-Aminoethoxy)propan-1-ol Conjugations
As a Senior Application Scientist, I frequently observe that the failure of bifunctional linker conjugations rarely stems from the quality of the reagents themselves. Instead, poor yields typically arise from a misunderstanding of the underlying reaction kinetics and the microenvironment of the coupling reaction.
3-(2-Aminoethoxy)propan-1-ol is a highly versatile, non-cleavable bifunctional PEG-like linker (an amino-PEG-alcohol) widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and targeted drug delivery systems[1],[2]. Because it possesses both a primary amine and a primary hydroxyl group, the central challenge in its application is achieving strict chemoselectivity—specifically, driving N-acylation while completely suppressing O-acylation.
This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-yield, chemoselective conjugations.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my conjugation yielding a high percentage of O-acylated byproducts instead of the desired N-acylated conjugate? Causality: The primary amine of 3-(2-Aminoethoxy)propan-1-ol is kinetically much more nucleophilic than its hydroxyl group. However, this chemoselectivity is heavily pH-dependent. If the reaction pH exceeds 8.5, or if aggressive coupling catalysts like DMAP (4-Dimethylaminopyridine) are used in organic solvents, the hydroxyl group becomes sufficiently deprotonated and activated to compete with the amine, leading to O-acylation. Solution: For aqueous reactions, you must strictly maintain the conjugation buffer at a pH of 7.2–8.0, as supported by 3[3]. In organic solvents (e.g., DMF/DMSO), use milder bases like DIPEA and avoid DMAP entirely.
Q2: My EDC/NHS coupling yield is below 30%. How can I improve the conversion rate? Causality: EDC is highly susceptible to rapid hydrolysis in aqueous environments, particularly at neutral to basic pH levels. If activation and conjugation are performed simultaneously in a single pot at pH 7.5, the EDC degrades before it can form the stable NHS-ester intermediate, halting the reaction prematurely. Solution: Implement a two-step activation protocol. First, activate the carboxylic acid with EDC and NHS at pH 4.5–6.0 (using MES buffer) for 15 minutes[4]. Only after the activation is complete should you introduce the 3-(2-Aminoethoxy)propan-1-ol in a basic buffer (pH 7.5–8.0) to initiate the conjugation[3].
Q3: How do I prevent the formation of cross-linked or polymerized aggregates during conjugation? Causality: When reacting 3-(2-Aminoethoxy)propan-1-ol with poly-carboxylated macromolecules (e.g., functionalized proteins or nanoparticles), a low local concentration of the linker can cause the hydroxyl end to eventually react with a second activated ester, bridging two macromolecules together. Solution: Operate under pseudo-first-order kinetics. Add the amino-PEG-alcohol in a 10- to 50-fold molar excess relative to the activated ester sites. This saturates the available binding sites instantly, preventing intermolecular cross-linking[1].
Part 2: Chemoselectivity & Workflow Visualizations
Mechanistic pathway illustrating pH-dependent chemoselectivity of bifunctional amino alcohols.
Two-step EDC/NHS activation and conjugation workflow for 3-(2-Aminoethoxy)propan-1-ol.
Part 3: Quantitative Data on Coupling Strategies
To maximize yield, the choice of coupling reagent and solvent system must align with your specific substrate. Below is a summary of expected outcomes based on standard optimization data.
| Coupling Reagent | Solvent System | Optimal Activation pH | Optimal Conjugation pH | Expected Yield | Chemoselectivity (N vs O) |
| EDC / NHS | Aqueous (MES/PBS) | 4.5 – 6.0 | 7.2 – 8.0 | 75 – 90% | Excellent (>95% N-acylated) |
| HATU / DIPEA | Organic (DMF/DMSO) | N/A | N/A | 85 – 95% | Good (Requires exact stoichiometry) |
| DCC / NHS | Organic (DCM/THF) | N/A | N/A | 70 – 85% | Excellent (>95% N-acylated) |
Part 4: Self-Validating Experimental Protocol
A robust protocol must verify success at each intermediate stage to prevent compounding errors. This two-step methodology guarantees that activation failures are isolated from conjugation failures, as recommended by4[4].
Step 1: Carboxyl Activation (Two-Step Method)
-
Dissolve your carboxylic acid substrate in dry DMF or MES buffer (pH 4.5–6.0).
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir for 15–30 minutes at room temperature.
-
Validation Checkpoint: Do not proceed blindly. Monitor the reaction via LC-MS or TLC. Confirm the complete consumption of the carboxylic acid and the mass/spot of the NHS-ester intermediate. If activation is incomplete, troubleshoot your EDC integrity before wasting your linker.
Step 2: Chemoselective Conjugation
-
Dissolve 3-(2-Aminoethoxy)propan-1-ol (1.5 to 2.0 equivalents) in a basic buffer such as PBS (pH 7.5–8.0) or an organic solvent with 2.0 equivalents of DIPEA.
-
Add the activated ester solution from Step 1 dropwise into the linker solution under continuous stirring.
-
Validation Checkpoint: If working in an aqueous environment, continuously monitor the pH. The release of protons during amide bond formation can drop the pH, stalling the reaction. Adjust with dilute NaOH to maintain pH 7.5–8.0, but strictly avoid exceeding pH 8.5 to prevent hydroxyl deprotonation and subsequent O-acylation.
Step 3: Quenching and Isolation
-
After 2–4 hours, add hydroxylamine (10 equivalents) to the reaction mixture and stir for 30 minutes.
-
Causality: Hydroxylamine rapidly hydrolyzes any unreacted NHS esters into stable hydroxamates[3]. Without this quenching step, the linker's hydroxyl group may slowly react with residual NHS esters during the concentration or purification phases, artificially lowering your final yield.
-
Purify the final product via Size Exclusion Chromatography (SEC) or standard silica column chromatography, depending on the conjugate's molecular weight.
References
- BroadPharm. "Protocol for Amino PEG Instructions for Amino PEG Reagents." BroadPharm Technical Resources.
- AxisPharm. "Amide coupling Protocol for Amino PEG." AxisPharm Protocols.
- MedChemExpress. "Amino-PEG6-alcohol | PROTAC Linkers." MedChemExpress.
- Vector Labs. "Amino PEG Alcohols." Vector Labs Payload Delivery Linkers.
Sources
Technical Support Center: Purification of Hydrophilic Amino Alcohols
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PUR-AM-OH-001 Subject: Troubleshooting Isolation & Purification of Polar Amino Alcohols
Introduction: The "Water-Loving" Paradox
Welcome to the technical support hub. If you are here, you are likely facing the classic "hydrophilic paradox": your amino alcohol is too polar to extract into dichloromethane (DCM) or ethyl acetate, yet it streaks uncontrollably on standard silica gel.
Amino alcohols (e.g., ethanolamine derivatives, amino sugars, sphingosine analogs) possess dual polarity. The amine (basic) and alcohol (H-bond donor) groups create high water solubility and strong interactions with silanols. This guide abandons generic advice in favor of chemically grounded, self-validating protocols designed to isolate these "invisible" molecules.
Visual Decision Matrix: Method Selection
Before proceeding, identify your molecule's physicochemical profile to select the correct workflow.[1]
Figure 1: Decision tree for selecting purification methodology based on thermal stability and polarity.
Module 1: The "Catch and Release" Protocol (Ion Exchange)
User Question: "I synthesized an amino alcohol in aqueous buffer, but it's contaminated with inorganic salts (NaCl, KCl). I can't extract it. How do I desalt and purify it simultaneously?"
Scientist Response: You cannot use standard extraction here. You need a Strong Cation Exchange (SCX) "Catch and Release" workflow. This exploits the basicity of the amine to bind it to a sulfonic acid resin while salts and non-basic impurities wash through.
The Protocol (Self-Validating)
Materials:
-
Resin: Dowex 50WX8 (Hydrogen form) or Amberlyst 15.
-
Loading Buffer: 0.1 M HCl or aqueous solution (pH < 4).
-
Elution Buffer: 2M Ammonia in Methanol (
).
Step-by-Step Workflow:
-
Activation: Wash the resin with MeOH, then 1M HCl, then water until neutral.
-
Loading (The "Catch"): Acidify your crude aqueous mixture to pH 2-3 with HCl. Load onto the column.[2][3][4][5]
-
Washing: Flush with 5-10 column volumes (CV) of water and MeOH.
-
Result: Removes inorganic salts (NaCl) and neutral organic byproducts.
-
-
Elution (The "Release"): Elute with 2M
in MeOH. -
Isolation: Concentrate the ammoniacal fractions in vacuo.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product in Flow-Through | pH too high during load. | Acidify crude to pH 2. Ensure amine is fully protonated. |
| Low Recovery | Hydrophobic interaction.[7] | Use 50% MeOH/Water during the wash/elution steps to disrupt non-ionic binding. |
| High Salt in Product | Incomplete washing. | Verify conductivity of wash eluent is near zero before switching to ammonia. |
Module 2: HILIC Chromatography (HPLC/Flash)
User Question: "My compound elutes in the void volume on C18, but streaks permanently on normal phase silica. How do I chromatograph this?"
Scientist Response: You are experiencing the "retention gap." C18 is too hydrophobic; Silica is too acidic/active. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .
In HILIC, water is the "strong" solvent, and Acetonitrile (ACN) is the "weak" solvent. The mechanism involves partitioning into a water-enriched layer on the surface of a polar stationary phase.
HILIC Method Development Guide
Stationary Phase Selection:
-
Amide/Diol Phases: Best for general amino alcohols (neutral/zwitterionic).
-
Bare Silica: Good, but requires high buffer concentration to suppress silanol activity.
-
Zwitterionic (ZIC-HILIC): Excellent for separating structural isomers.
Mobile Phase Systems:
| Component | Role | Recommended Composition |
| Weak Solvent | Induces retention | Acetonitrile (ACN) (Start at 90-95%) |
| Strong Solvent | Elutes compound | Water (Start at 5-10%) |
| Buffer (Critical) | Controls ionization & peak shape | 10mM Ammonium Formate or Acetate (pH 3-5) |
The "Anti-Streaking" Rule:
Never run amino alcohols on silica or HILIC without a buffer or modifier. The amine will interact with silanols (
-
Add: 0.1% Formic acid (if acidic pH is okay) OR 10mM Ammonium Acetate.
Figure 2: HILIC workflow.[9][10] Note: Sample diluent must match initial mobile phase conditions to prevent precipitation.
Module 3: Extraction Strategies (Liquid-Liquid)
User Question: "I don't have access to HILIC or Ion Exchange. I just need to extract my amino alcohol from water into an organic solvent. DCM didn't work."
Scientist Response: DCM is too non-polar. You must use the "Salting Out" + n-Butanol technique.
The Theory: Amino alcohols form hydrogen bonds with water. To break this, you must:
-
Saturate the aqueous layer with ions (Salt), reducing the water available to solvate your product (Salting Out).
-
Use a protic organic solvent (n-Butanol) that can H-bond with your product but is immiscible with salt water.
Protocol:
-
Basify: Adjust aqueous pH to >10 (ensure amine is free base,
). -
Saturate: Add solid NaCl or
until no more dissolves. -
Extract: Extract 3x with n-Butanol or Isopropanol:Chloroform (1:3) .
-
Evaporate: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a high-vacuum pump and water bath at 50-60°C. Azeotrope with heptane if necessary to remove traces of butanol.
Module 4: Derivatization (The "Nuclear Option")
User Question: "Nothing works. It's too polar, too unstable, and I can't detect it."
Scientist Response: If direct purification fails, mask the polarity. Temporarily convert the amino alcohol into a lipophilic carbamate.
Strategy:
-
Protect: React crude mixture with
(di-tert-butyl dicarbonate) in NaOH/Dioxane.-
Result:
. -
Change: The molecule is now lipophilic and UV-active.
-
-
Purify: Extract with Ethyl Acetate and purify on standard Silica Gel (Hexane/EtOAc).
-
Deprotect: Treat pure intermediate with TFA/DCM or HCl/Dioxane to regenerate the amino alcohol salt.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
-
Thermo Fisher Scientific. (2016). HILIC Method Development Approaches. Retrieved from
-
National Institutes of Health (NIH). (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols. Retrieved from
-
University of Washington Proteomics Resource. (2011). Peptide Fractionation and Clean-Up Protocols (SCX). Retrieved from
-
Bio-Works. (2020). Purification of peptides by cation exchange chromatography. Retrieved from
Sources
- 1. hplc.eu [hplc.eu]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-works.com [bio-works.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficient Separation of N-butanol and Water-Centrifugal Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 9. nestgrp.com [nestgrp.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Removing Unreacted 3-(2-Aminoethoxy)propan-1-ol
Welcome to the technical support center for purification challenges involving 3-(2-Aminoethoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing this unreacted, highly polar starting material from their reaction mixtures. Here, we provide in-depth, field-proven insights and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes 3-(2-Aminoethoxy)propan-1-ol particularly challenging to remove from reaction mixtures?
A1: The difficulty in removing 3-(2-Aminoethoxy)propan-1-ol stems from its unique combination of physicochemical properties:
-
High Polarity: The molecule contains a primary amine, a primary alcohol, and an ether linkage, making it highly polar and water-soluble.[1] This high polarity often causes it to behave similarly to polar products or byproducts, complicating separation by standard chromatographic techniques.[2][3]
-
High Boiling Point: With a boiling point typically above 200°C, removal by distillation under reduced pressure can be ineffective, especially if the desired product is also high-boiling or thermally sensitive.[1][4]
-
Basicity: The primary amine (pKa ~9.5-10) means the compound can readily form salts. While this property can be exploited for purification, it can also cause streaking or strong binding to standard silica gel during chromatography.[5]
Q2: What are the primary strategies for removing unreacted 3-(2-Aminoethoxy)propan-1-ol?
A2: The most effective strategies leverage the compound's chemical properties. The main approaches are:
-
Acid-Base Extraction: This classic technique exploits the basicity of the amino group to move the compound from an organic phase into an aqueous phase.[6][7]
-
Scavenger Resins: These are polymer-supported reagents that covalently bind to and immobilize the amino alcohol, allowing for its removal by simple filtration.[8][9]
-
Chromatography: Specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography are often more effective than standard normal-phase silica gel chromatography for highly polar compounds.[10][11]
-
Purification via Salt Formation: The amino alcohol can be converted into a salt, which may have different solubility properties than the desired product, allowing for separation by crystallization or filtration.[5]
Q3: How do I select the most appropriate removal method for my specific reaction?
A3: The optimal method depends on the properties of your desired product and the scale of the reaction.
| Scenario | Recommended Primary Method | Rationale |
| Product is non-polar or moderately polar and not acid-sensitive. | Acid-Base Extraction | Simple, scalable, and cost-effective. Exploits the large difference in properties between the protonated amine and a neutral organic product. |
| Product is sensitive to acid or base, or is also polar. | Scavenger Resins | Highly selective for the amine functionality, operates under neutral conditions, and simplifies workup to a filtration step.[8] |
| Product is highly polar and difficult to separate by extraction. | Flash Chromatography (HILIC) | Specifically designed to retain and separate very polar compounds that are poorly retained in reversed-phase or bind irreversibly to normal-phase silica.[10][11] |
| Product is a solid and significantly less soluble than the amino alcohol's salt form. | Purification via Salt Formation | Can be a highly effective method for achieving high purity, especially if the product crystallizes well.[5] |
Troubleshooting Guide 1: Purification by Acid-Base Extraction
This method is the first line of defense when your product is stable to acidic conditions and has low to moderate polarity.
Mechanism of Separation
The process hinges on altering the solubility of 3-(2-Aminoethoxy)propan-1-ol. The primary amine is basic and reacts with an acid (like HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in water and insoluble in most organic solvents. The neutral, organic-soluble product remains in the organic phase, allowing for a clean separation using a separatory funnel.
Caption: Workflow for Acid-Base Extraction.
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water). Drain the lower (aqueous) layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[12]
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Emulsion forms at the interface. | High concentration of reagents or insufficient solvent. | Add more organic solvent and/or brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is lost to the aqueous layer. | The product may have some basicity or high water solubility. | Use a weaker acid for the wash (e.g., 10% citric acid). Perform back-extraction of the combined aqueous layers with fresh organic solvent. |
| Amine remains in the organic layer. | Insufficient acid or incomplete extraction. | Increase the concentration of the aqueous acid or perform additional washes. Ensure thorough mixing during extraction. |
Troubleshooting Guide 2: Purification using Scavenger Resins
This is an excellent method for acid- or base-sensitive products and for streamlining purification in parallel synthesis.[9]
Mechanism of Scavenging
Scavenger resins are solid-supported reagents with functional groups designed to react selectively and irreversibly with specific types of molecules.[8] For removing 3-(2-Aminoethoxy)propan-1-ol, resins functionalized with electrophilic groups like isocyanate or sulfonyl chloride are highly effective.[13] The resin's functional group forms a covalent bond with the nucleophilic primary amine, immobilizing it on the solid support. The purified product remains in solution and is recovered by simple filtration.
Caption: Workflow for Purification via Scavenger Resin.
Detailed Step-by-Step Protocol
-
Resin Selection: Choose a resin appropriate for scavenging primary amines. Isocyanate-functionalized polystyrene (PS-NCO) is a common choice.[13][14]
-
Quantify Excess Amine: If possible, estimate the amount of unreacted 3-(2-Aminoethoxy)propan-1-ol in the crude mixture (e.g., by ¹H NMR or LC-MS).
-
Add Resin: Add the scavenger resin to the crude reaction mixture, typically dissolved in a suitable solvent (e.g., DCM, THF). Use a 2-4 fold molar excess of resin functional groups relative to the excess amine.
-
Incubation: Gently agitate the mixture (stirring or shaking) at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the amine by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of clean solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Incomplete removal of the amine. | Insufficient resin or short reaction time. | Add more resin and/or increase the reaction time. Gentle heating may also accelerate the reaction (check product stability). |
| Product binds to the resin. | The product has a nucleophilic group that reacts with the resin. | Select a different type of scavenger resin. For example, if your product is also an amine, this method may not be suitable. Consider a resin that targets alcohols if the product is not an alcohol. |
| Low recovery of the product. | The product is physically adsorbed onto the resin beads. | Ensure thorough washing of the resin after filtration. Swell the resin in the chosen solvent before adding it to the reaction mixture. |
Troubleshooting Guide 3: Purification by Flash Chromatography
When other methods fail, particularly with polar products, chromatography is the go-to technique. For a highly polar analyte like 3-(2-Aminoethoxy)propan-1-ol, HILIC is often the most effective approach.[10][11]
Chromatographic Principles
-
Normal Phase (NP): Uses a polar stationary phase (silica) and a non-polar mobile phase. Highly polar compounds like our target amine often bind irreversibly or show poor elution.[2]
-
Reversed Phase (RP): Uses a non-polar stationary phase (C18) and a polar mobile phase (water/acetonitrile). Very polar compounds may have little retention and elute in the solvent front.[2]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase (silica, amine, or diol-bonded) and a mobile phase of high organic content (e.g., >80% acetonitrile) with a small amount of a polar solvent (e.g., water).[11] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the concentration of the polar solvent (water). This provides excellent retention for very polar molecules.[3][10]
Caption: General Workflow for HILIC Flash Chromatography.
Detailed Step-by-Step Protocol (HILIC)
-
Stationary Phase Selection: Use a HILIC-type column (bare silica, amine-bonded, or diol-bonded silica are common choices).[3][10]
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (like methanol or DMSO) and adsorb it onto a small amount of silica gel ("dry loading"). This is often superior to direct injection for HILIC.[2]
-
Column Equilibration: Equilibrate the column with the initial mobile phase, which should be high in organic content (e.g., 95% acetonitrile, 5% water).
-
Elution: Load the sample onto the column. Begin elution with the initial mobile phase.
-
Gradient: Gradually increase the percentage of the aqueous component (the strong solvent in HILIC) to elute the compounds. A typical gradient might run from 5% to 30% water over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water/acetonitrile mixtures can require a lyophilizer (freeze-dryer) for complete removal.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Poor separation or co-elution. | The mobile phase gradient is not optimal. | Try a shallower gradient (slower increase in water percentage) to improve resolution. Adding a buffer or modifier (e.g., 0.1% formic acid or ammonia) to the mobile phase can improve peak shape. |
| Compound streaks on the column. | Strong interaction with the stationary phase. | For basic amines on silica, adding a basic modifier like triethylamine (0.1-1%) or using an amine-bonded column can mitigate this issue.[15] |
| No retention of the compound. | The initial mobile phase is too polar. | Increase the percentage of the organic solvent (e.g., acetonitrile) in the starting mobile phase. Ensure the column is properly equilibrated. |
References
- BenchChem. (n.d.).
- Biotage. (2023, January 30).
- Scionex. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- University of Rochester. (n.d.).
- Google Patents. (2000).
- Organic Chemistry Laboratory, University of Colorado Boulder. (n.d.).
- University of California, Los Angeles. (n.d.).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- LibreTexts. (n.d.). 4.
- University of New Brunswick. (n.d.).
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins.
- Glycopep. (n.d.). Resins with Functional Groups as Scavengers.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- ChemicalBook. (2022, August 5).
- ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols.
- Chemistry Stack Exchange. (2017, February 7). How can I separate these two alcohols from each other out of the aqueous solution?
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- University of Groningen. (2008, November 19). Equilibrium Studies on Enantioselective Liquid-Liquid Amino Acid Extraction.
- Google Patents. (n.d.).
- Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry.
- The Journal of Organic Chemistry. (2013, June 24). Preparation of anti-Vicinal Amino Alcohols.
- University of Louisville. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Glyco MindSynth. (n.d.). 3-(2-Aminoethoxy)propan-1-ol.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol.
- EPA. (2025, October 15). 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol - Links.
- ResearchGate. (2022, August 9). How to remove the excess of alcohol?.
- WIPO Patentscope. (2015, May 13).
- EPA. (2025, October 15). 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol - Exposure.
Sources
- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. labex.hu [labex.hu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. biotage.com [biotage.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. suprasciences.com [suprasciences.com]
- 14. glycopep.com [glycopep.com]
- 15. Purification [chem.rochester.edu]
Optimizing solvent selection for 3-(2-Aminoethoxy)propan-1-ol coupling
Topic: Optimizing Solvent Selection for 3-(2-Aminoethoxy)propan-1-ol Coupling
Ticket ID: #LINK-PRO-11233 Assigned Specialist: Senior Application Scientist, Bioconjugation Div.[1]
Executive Summary: The "Amphiphilic Mismatch" Challenge
You are likely encountering difficulties with 3-(2-Aminoethoxy)propan-1-ol (CAS: 112-33-4) because it occupies a frustrating "middle ground" in solubility.[1] Structurally, it is a short PEG-mimic:
-
Hydrophilic Domain: The primary amine, ether oxygen, and hydroxyl group make it highly polar and hygroscopic.
-
Coupling Context: You are likely reacting this with a hydrophobic drug payload or ligand (e.g., for PROTAC or ADC synthesis) which requires non-polar solvents.[1]
The Core Problem: The linker is insoluble in the solvents that dissolve your drug (DCM, Toluene), while your drug is insoluble in the solvents that dissolve the linker (Water, MeOH). This guide provides the solvent engineering required to bridge this gap without compromising chemoselectivity.
Module 1: Solvent Thermodynamics & Selection
Q: Why does the linker "oil out" or crash out upon addition?
A: This is a classic polarity mismatch. 3-(2-Aminoethoxy)propan-1-ol has a high dielectric requirement.[1] When you add it to a lipophilic reaction mixture (like DCM), it phase-separates, stalling the reaction and promoting side reactions (like dimerization).
The Solution: "Bridging Solvents"
We must move away from the binary choice of "Polar vs. Non-polar" and use solvents with broad solvating power. Based on GSK and Pfizer solvent sustainability guides, 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice here.[1] It dissolves both polar linkers and lipophilic drugs better than standard THF or DCM.[1]
Solvent Performance Matrix
| Solvent Class | Solvent | Solubility (Linker) | Solubility (Hydrophobic Partner) | Green Score | Recommendation |
| Traditional | DMF / NMP | Excellent | Excellent | Poor | Avoid. Hard to remove; high boiling point risks esterification of the -OH group during concentration.[1] |
| Chlorinated | DCM / CHCl₃ | Poor | Excellent | Poor | Avoid. Linker will oil out; poor kinetics.[1] |
| Ethereal (Std) | THF | Moderate | Good | Moderate | Alternative. Good solubility, but 2-MeTHF is superior for workup (phase separation).[1] |
| Ethereal (Green) | 2-MeTHF | Good | Excellent | High | Primary Recommendation. "Goldilocks" polarity; separates from water during workup.[1] |
| Alcoholic | MeOH / EtOH | Excellent | Poor | High | Restricted. Protic nature interferes with activated esters (side reaction: methyl ester formation).[1] |
Decision Logic: Selecting Your Solvent System
Figure 1: Solvent selection decision tree prioritizing Green Chemistry principles and solubility matching.
Module 2: Chemoselectivity (Amine vs. Alcohol)
Q: Why am I seeing ester byproducts (O-acylation)?
A: While the primary amine is more nucleophilic than the alcohol, high concentrations of activated ester or "hot" coupling reagents (like HATU/HBTU) in basic conditions can drive the reaction onto the hydroxyl group (
Protocol: Kinetic Control for Selective Amidation
To ensure the amine reacts exclusively, we utilize T3P (Propylphosphonic anhydride) .[1] T3P is sterically bulky and reacts significantly faster with amines than alcohols, providing inherent chemoselectivity without protecting groups.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
3-(2-Aminoethoxy)propan-1-ol (1.1 equiv)[1]
-
Base: DIPEA (3.0 equiv) or Pyridine (for T3P)[1]
-
Solvent: 2-MeTHF (or EtOAc)[1]
-
Coupling Agent: T3P (50% in EtOAc, 1.2 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Carboxylic Acid and Base in 2-MeTHF. Cool to 0°C.[1][2][3]
-
Activation: Add T3P solution dropwise. Stir for 10 minutes. Note: T3P requires a base to activate.[1]
-
Addition: Add 3-(2-Aminoethoxy)propan-1-ol (diluted in minimal 2-MeTHF) slowly over 5 minutes.
-
Why? Keeping the amine concentration low relative to the activated acid prevents "hot spots" where O-acylation might occur.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS.
-
Quench: Once complete (usually < 1h), add water. T3P byproducts are water-soluble and wash away easily.[1]
Module 3: Troubleshooting Workup & Isolation
Q: My product is stuck in the aqueous layer / I have low recovery.
A: 3-(2-Aminoethoxy)propan-1-ol contains an ether oxygen and a terminal alcohol.[1] This structure can chelate salts (like a crown ether), dragging your product into the water layer during extraction.
The Fix: The "Salting Out" & 2-MeTHF Advantage Standard EtOAc/Water extractions often fail here.[1] 2-MeTHF is the solution because it has lower water miscibility than THF but higher polarity than EtOAc.[1]
Optimized Isolation Workflow
Figure 2: Workup protocol designed to prevent product loss into the aqueous phase due to the hydrophilic nature of the PEG-linker.[1]
FAQ: Removing High-Boiling Solvents
Q: I had to use DMF/DMSO. How do I get rid of it without ruining the product? A: Do not use a rotary evaporator at high heat (risk of esterification).
-
The LiCl Wash: Dilute the reaction 10x with EtOAc or 2-MeTHF. Wash 3x with 5% LiCl (aq).[1] The LiCl coordinates to DMF/DMSO and pulls it into the water layer.
-
Lyophilization: If the product is water-stable, dilute with water/MeCN and freeze-dry.[1]
References
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Pfizer Inc. (2013).[1] "Pfizer Solvent Selection Guide for Medicinal Chemistry."[1] Green Chemistry.
- Relevance: Provides solubility parameters and toxicity data supporting the exclusion of chlorin
-
Dunetz, J. R., et al. (2016).[1] "T3P: Propylphosphonic Anhydride."[1] Organic Process Research & Development.
- Relevance: Mechanistic validation of T3P for chemoselective amide bond form
-
Lipshutz, B. H., & Ghorai, S. (2008).[1] "Transition-Metal-Catalyzed Cross-Couplings of Amine-Containing Substrates." Aldrichimica Acta.[1]
- Relevance: Discusses the behavior of amphiphilic amines in organic synthesis.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 3-(2-Aminoethoxy)propan-1-ol or coupling reagents.
Sources
- 1. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting low coupling efficiency with steric hindrance
Topic: Troubleshooting Low Coupling Efficiency in High-Steric Environments
Welcome to the Steric Hindrance Resolution Center. I am Dr. Aris, your Senior Application Scientist. Low coupling efficiency often masquerades as "bad reagents" or "wet solvents," but in complex applications—like macrocyclization, ADC synthesis, or dense surface functionalization—the culprit is frequently steric occlusion .
This guide moves beyond basic troubleshooting. We analyze the thermodynamics of bulky group interactions and provide self-validating protocols to overcome the energy barriers imposed by steric hindrance.
Module 1: Solid-Phase Peptide Synthesis (SPPS) & Macrocyclization
Issue: Coupling failure at N-methylated residues,
The Mechanistic Barrier
Steric hindrance in SPPS is twofold:
-
Local Sterics: Bulky side chains or N-alkyl groups physically block the nucleophilic attack of the amine on the activated carboxyl.
-
Conformational Sterics (Aggregation): Inter-chain hydrogen bonding forms
-sheets (pseudo-crystalline networks) within the resin, making the N-terminus inaccessible.
Troubleshooting Protocol: The "Power-Coupling" Workflow
Do not simply increase equivalents. If 5 equivalents failed, 10 will likely fail too. You must change the chemistry of the activation.
Step 1: Reagent Swap (The "Gold Standard")
Switch from HBTU/HOBt to HATU/HOAt or COMU .
-
Why: The nitrogen in the pyridine ring of HOAt (the leaving group in HATU) provides an "anchimeric assistance" effect (neighboring group participation) via hydrogen bonding to the incoming amine, accelerating the reaction rate by ~10-100x compared to HOBt [1].
Step 2: Chaotropic Wash (Breaking Aggregation)
If the sequence is hydrophobic (e.g., -Val-Ile-Ala-), the resin has likely collapsed.
-
Action: Wash resin with 0.1 M LiCl or KSCN in DMF prior to coupling.
-
Mechanism: These chaotropic salts disrupt the hydrogen bonding network, "re-solvating" the peptide chains and exposing the N-terminus [2].
Step 3: Microwave-Assisted Heating
-
Protocol: Heat to 75°C (for standard AAs) or 50°C (for Cys/His to avoid racemization).
-
Mechanism: Thermal energy provides the activation energy (
) to overcome the steric barrier and increases chain mobility.
Diagnostic Workflow (Graphviz Diagram)
Caption: Decision logic for overcoming steric and aggregation barriers in SPPS.
Module 2: Bioconjugation (ADCs & Protein Labeling)
Issue: Low Drug-Antibody Ratio (DAR), precipitation, or linker "wrapping."
The Mechanistic Barrier
In Antibody-Drug Conjugates (ADCs), a short linker causes the hydrophobic payload to bury itself into the protein's hydrophobic patches (steric shielding). Conversely, a linker that is too long and flexible (e.g., PEG24) can create a "cloud" that sterically hinders the reaction site due to high entropic cost [3].
Data: Linker Length vs. Conjugation Efficiency
The following table illustrates the "Goldilocks Zone" for PEG linkers when conjugating a hydrophobic payload (e.g., MMAE) to a surface Lysine.
| Linker Type | Length (Å) | Relative Yield | Solubility Risk | Steric Phenotype |
| PEG2 | ~8 Å | Low (<40%) | High (Precipitation) | Steric Clash: Payload hits protein surface. |
| PEG4 | ~14 Å | Optimal (85%+) | Low | Accessible: Spacer clears the protein hydration shell. |
| PEG12 | ~45 Å | Medium (60%) | Very Low | Entropic Shielding: Linker "wraps" protecting group. |
| PEG24+ | >80 Å | Low (<50%) | Very Low | Excluded Volume: High hydrodynamic radius blocks approach. |
FAQ: Troubleshooting ADC Coupling
Q: My NHS-ester payload precipitates immediately upon addition to the antibody. A: This is a solvent/steric mismatch.
-
Protocol: Dissolve the payload in dry DMSO or DMA first.
-
The Trick: Add the organic phase to the aqueous protein slowly (dropwise) while vortexing, ensuring the final organic solvent concentration is 10-15% (v/v) .
-
Steric Fix: If precipitation persists, switch to a Sulfonated-NHS (Sulfo-NHS) ester. The charged sulfonate group forces the molecule into the aqueous phase, preventing hydrophobic collapse (steric burying) [4].
Module 3: Surface Functionalization (Biosensors & Arrays)
Issue: "The Umbrella Effect." You have successfully conjugated capture ligands to a chip, but they bind zero analyte.
The Mechanistic Barrier
When functionalizing surfaces (Gold/Thiol or Silane/Glass), high reagent concentration leads to a dense monolayer. Long-chain ligands pack so tightly that their active heads crowd each other, preventing the bulky analyte (e.g., a protein) from entering. This is lateral steric hindrance.
Protocol: The "Mixed SAM" (Self-Assembled Monolayer) Strategy
To fix this, you must dilute the surface density using a "Spacer."
Step 1: The Ratio Optimization
Do not use 100% functional ligand. Prepare a mixture of Functional Ligand (e.g., Biotin-PEG-Thiol) and Spacer Thiol (e.g., Hydroxyl-PEG-Thiol).
-
Recommended Molar Ratio: Start with 1:10 (Ligand : Spacer) in solution.
-
Why: Thermodynamics favors the formation of crystalline-like packing. The short spacers create "gaps" that allow the functional headgroups to stand up freely, accessible to the analyte [5].
Step 2: Stepwise Backfilling (Alternative Method)
If co-incubation yields inconsistent results, use the backfill method:
-
Incubate with the Functional Ligand for a short time (e.g., 5-10 mins) to establish low-density islands.
-
Rinse thoroughly.
-
Incubate with the Spacer Molecule (high concentration) overnight to fill the gaps.
Visualization: The Umbrella Effect
Caption: Comparison of a crowded, sterically hindered surface vs. an optimized Mixed SAM.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Discusses aggregation breaking). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on linker length and steric shielding). Link
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Spacer Arm Lengths. (Verified source for PEG linker data). Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
Sources
Stability of 3-(2-Aminoethoxy)propan-1-ol under basic conditions
Technical Support Guide: Stability of 3-(2-Aminoethoxy)propan-1-ol
Executive Summary & Molecule Profile
Subject: 3-(2-Aminoethoxy)propan-1-ol
CAS: 859874-55-8 (Free Base), 947664-36-0 (HCl Salt)
Synonyms: AEP, 3-(2-Aminoethoxy)propanol, Homodiglycolamine (analog)
Structure:
Core Stability Verdict: 3-(2-Aminoethoxy)propan-1-ol exhibits excellent hydrolytic stability under basic conditions.[1] The ether linkage and hydrocarbon backbone are resistant to nucleophilic attack by hydroxide ions even at elevated temperatures.[1] However, "stability" in an operational context is often compromised by atmospheric CO₂ absorption (carbamate formation) and oxidative degradation if exposed to air and metals.[1]
Critical Stability Q&A: Basic Conditions
Q1: Is the ether linkage susceptible to cleavage in strong bases (e.g., 10M NaOH)?
Answer:
No.[1] The ether linkage (
Q2: My solution pH is drifting downward over time. Is the molecule degrading?
Answer: Likely not chemically degrading, but chemically reacting with the atmosphere .[1]
-
Mechanism: Primary amines are potent nucleophiles that react with atmospheric carbon dioxide (
) to form carbamates and bicarbonates.[1] -
Symptom: A drop in pH and an increase in viscosity.[1]
-
Resolution: This process is reversible. Heating the solution (stripping) or sparging with inert gas (
) can often reverse the reaction, though in high-precision applications, fresh preparation under inert atmosphere is required.
Q3: The solution has turned from colorless to pale yellow. What happened?
Answer: This indicates oxidative degradation , not hydrolytic instability.[1]
-
Cause: In the presence of dissolved oxygen, especially if catalyzed by trace metals (Iron, Copper) or light, the amine group can undergo radical oxidation. This produces imines and shorter-chain degradation products (e.g., ammonia, formates) which are often colored (chromophores).
-
Prevention: Store under Nitrogen/Argon.[1] Add a chelating agent (e.g., EDTA) if metal ions are suspected.
Q4: Can I heat this molecule in a basic solution?
Answer: Yes, with caveats.
-
Thermal Limit: Stable up to ~180°C–200°C in the absence of oxygen.[1]
-
Risk: At very high temperatures (>200°C) in the presence of
, intramolecular cyclization may occur, potentially forming morpholine derivatives or oxazolidinones, though this is slower for propyl-spacers than for ethyl-spacers (like MEA).
Technical Data: Stability & Compatibility
| Parameter | Stability Status | Notes |
| Hydrolysis (pH 7-14) | Excellent | Ether/Amine bonds are stable.[1] |
| Hydrolysis (Acidic) | Good | Stable, forms ammonium salt.[1] Ether cleavage requires strong acid (HI/HBr) + heat.[1] |
| Oxidation (Air) | Moderate | Slow yellowing over time.[1] Accelerates with heat/UV.[1] |
| CO₂ Sensitivity | High | Forms carbamates rapidly in open air.[1] |
| Thermal Stability | High | BP >220°C (est).[1][2][3] Stable to reflux in base.[1] |
Material Compatibility Table:
| Material | Compatibility | Recommendation |
| Stainless Steel (304/316) | Excellent | Preferred for reactors/storage.[1] |
| HDPE / PP / PTFE | Excellent | Preferred for containers/tubing.[1] |
| Aluminum | Poor | Corrosive (Amine attacks oxide layer).[1] |
| Copper / Brass | Poor | Corrosive (Forms soluble amine complexes).[1] |
| Viton / EPDM | Good | Suitable for gaskets.[1] |
Degradation Pathways & Mechanisms[1]
The following diagram illustrates the two primary "instability" modes: Reversible CO₂ absorption (Operational issue) vs. Oxidative Degradation (Chemical breakdown).
Caption: Figure 1. Dual pathways of amine instability.[1] CO₂ absorption alters physical properties, while oxidation cleaves the molecule.
Troubleshooting & Protocols
Scenario: "My LC-MS shows a peak with +44 Da mass shift."
-
Diagnosis: You have formed a Carbamate adduct (
).[1] -
Fix: Acidify the sample immediately before injection (converts carbamate back to amine +
) or heat the sample.[1] Note that electrospray ionization often breaks down carbamates, so this artifact is more common in NMR or solution-phase checks.[1]
Protocol: Assessing Amine Content (Titration)
To verify if your molecule has degraded (lost amine functionality) or just absorbed CO₂:
-
Reagents: 0.1N HCl, Methyl Orange or Bromocresol Green indicator.
-
Procedure:
-
Interpretation:
Protocol: Storage of Stock Solutions
-
Container: Amber glass or opaque HDPE (blocks UV).
-
Headspace: Purge with Nitrogen or Argon before sealing.
-
Temperature: 2–8°C is optimal to slow oxidation kinetics.[1]
-
Additives: If used in a metal-rich environment, add 1 mM EDTA to chelate catalytic ions.[1]
References
-
Huntsman Corporation. (2010).[1] DIGLYCOLAMINE® Agent (DGA) Technical Bulletin. (Structural analog reference for ether amine stability). Retrieved from [Link]
-
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Mechanism of amine-CO2 interaction and oxidative degradation).[1] Retrieved from [Link]
-
Chi, S., & Rochelle, G. T. (2002).[1] Oxidative degradation of monoethanolamine. Industrial & Engineering Chemistry Research, 41(17), 4178-4186. (Radical mechanism applicable to primary alkanolamines).[1] Retrieved from [Link]
Sources
Technical Support Center: Solubility Optimization for Short PEG Linkers
Introduction: The "Short PEG Paradox"
In bioconjugation, particularly with Antibody-Drug Conjugates (ADCs) and PROTACs, we often encounter a critical trade-off. You select a short PEG linker (n=2–4) to minimize the hydrodynamic radius, improve cellular permeability, or maintain a precise distance between ligands. However, these short chains often fail to mask the hydrophobicity of potent payloads (e.g., PBD dimers, tubulysins) or lipophilic E3 ligase ligands.
The Result: "Crashing out" (precipitation) during conjugation, high aggregation indices in Size Exclusion Chromatography (SEC), or poor recovery yields.
This guide moves beyond basic advice to provide root-cause analysis and self-validating protocols to rescue your low-solubility conjugates.
Module 1: Pre-Conjugation Assessment & Design
Before mixing reagents, validate your design parameters to predict solubility failure.
The Hydrophobicity Threshold
A short PEG linker cannot solubilize a payload if the payload's lipophilicity overwhelms the hydration shell of the ethylene glycol units.
Diagnostic Protocol: Calculate the cLogP (Calculated Partition Coefficient) of your Payload + Linker moiety before conjugation.
| Linker Length | Max Recommended Payload cLogP | Risk Level |
| PEG-2 | < 2.0 | High (Requires >20% organic cosolvent) |
| PEG-4 | < 3.5 | Moderate (Standard conditions usually work) |
| PEG-8 | < 5.0 | Low (Self-solubilizing) |
Expert Insight: If your payload cLogP is >4.0 and you must use a PEG-2 linker for biological reasons (e.g., binding pocket constraints), you cannot rely on the linker for solubility. You must engineer the process (Module 2) or the formulation (Module 3).
Module 2: Reaction Optimization (The "Crash Out" Phase)
Troubleshooting precipitation during the conjugation reaction.
Issue: Immediate Precipitation Upon Precursor Addition
Root Cause: The "Hydrophobic Trough." The moment a hydrophobic payload-linker enters the aqueous antibody buffer, it experiences a solubility minimum before it can conjugate and be solubilized by the protein carrier.
Protocol A: The "Reverse-Titration" Solvent System
Do not simply "dump" your payload into the reaction. Use this specific order of operations to maintain solubility.
-
Solubilize Payload: Dissolve your PEG-linker-payload in 100% DMA (Dimethylacetamide) or DMSO .
-
Note: DMA is often superior to DMSO for very hydrophobic payloads due to better solvation power and lower viscosity.
-
-
Calculate Solvent Tolerance: Determine the maximum organic % your protein can tolerate (typically 10-15% for mAbs).
-
The "Spike" Method:
-
Dilute your antibody buffer to 90% of final volume.
-
Add the organic payload solution slowly to the vortexing antibody solution.
-
CRITICAL: Do NOT add buffer to the payload (this causes immediate crashing). Always add Payload -> Protein.
-
Protocol B: Co-solvent Selection Matrix
| Solvent | Polarity (Dielectric Constant) | Protein Compatibility | Recommended For |
| DMSO | 46.7 | High (up to 20%) | Standard ADCs, peptide conjugations |
| DMA | 37.8 | Moderate (up to 15%) | Extremely hydrophobic payloads (PBDs) |
| DMF | 36.7 | Low (Avoid if possible) | Only if payload is insoluble in DMSO/DMA |
| Propylene Glycol | 32.1 | Very High | Stabilizing "sticky" conjugates post-reaction |
Module 3: PROTAC-Specific Challenges
Short PEGs in PROTACs often lead to intramolecular folding, masking the hydrophilic oxygen atoms.
Visualizing the Problem
In short linkers (PEG-2/3), the ether oxygens may form hydrogen bonds with the payload's amide/NH groups rather than water. This "collapsed" state exposes the hydrophobic backbone.
Diagram: The Solubility Decision Tree
Use this logic flow to determine the correct intervention for your specific failure mode.
Caption: Decision matrix for troubleshooting solubility based on payload hydrophobicity and linker architecture.
Module 4: Purification & Aggregate Management
If the reaction worked but the product is aggregated.
The "Salt-Mediated" Rescue
Short PEG conjugates often aggregate via hydrophobic interactions that are strengthened by high salt (salting-out effect).
Troubleshooting Protocol:
-
Standard SEC: Usually runs in 1x PBS (137mM NaCl).
-
The Fix: Reduce salt concentration to 50mM NaCl or switch to a chaotropic mobile phase (e.g., adding 5-10% isopropanol or 0.5M Arginine to the mobile phase) to disrupt hydrophobic aggregates during purification.
Frequently Asked Questions (FAQ)
Q1: Can I just increase the PEG length to solve solubility? A: Yes, but with consequences. Increasing from PEG-4 to PEG-12 dramatically improves solubility but may reduce cell permeability (for PROTACs) or alter the pharmacokinetics (PK) of an ADC, potentially causing faster clearance due to the "PEG dilemma" (anti-PEG antibodies). Always titrate the shortest length necessary for stability.
Q2: My PEG-2 PROTAC dissolves in DMSO but crashes in cell media. Why? A: This is the "dilution shock." DMSO solvates the hydrophobic patches. When diluted 1000x into media, the water strips the DMSO, and the short PEG cannot shield the payload. Solution: Formulation. Pre-complex your PROTAC with Cyclodextrin (Captisol®) before adding to media, or switch to a linker with a lateral polar group (e.g., a piperazine-containing chain).
Q3: How do I measure if my "short PEG" is actually shielding the payload? A: Run a Hydrophobic Interaction Chromatography (HIC) profile.
-
Protocol: Inject your conjugate. If it elutes later than the naked antibody, your payload is exposed (hydrophobic). If it elutes earlier or at the same time, your linker is effectively shielding the payload.
References
-
Lawrence, K., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[1][2][3][4][5] Journal of Controlled Release. Available at: [Link]
-
Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions during amino-alcohol oxidation
Current Status: OPERATIONAL Ticket Queue: OPEN Analyst: Senior Application Scientist
Welcome to the Oxidation Support Hub
You have reached the Tier-3 Technical Support for researchers facing chemoselectivity issues during amino-alcohol oxidations. Our goal is to convert your alcohol (
Quick Triage: Select Your Protocol
Before troubleshooting, verify you are using the correct reagent for your substrate's sensitivity profile.
Figure 1: Decision matrix for reagent selection based on substrate sensitivity and scale.
Module 1: The Swern Protocol (Cryogenic Control)
Common Ticket: "My reaction smells like boiled cabbage, the yield is low, and I see a methylthiomethyl (MTM) ether byproduct."
Root Cause Analysis
The Swern oxidation relies on the formation of an active electrophile: chlorodimethylsulfonium chloride .[1] This species is unstable.
-
Temperature Failure: If the temperature rises above -60°C before the alcohol reacts, the active species undergoes a Pummerer rearrangement, leading to MTM ethers.[2]
-
Base Addition: Adding the base (TEA/DIPEA) too warm or too fast causes the base to act as a nucleophile or promotes
-epimerization.
Troubleshooting Guide
| Symptom | Diagnosis | Remediation |
| MTM Ether Formation | Active species decomposition (Pummerer).[2] | Ensure internal temp is <-70°C during DMSO/Oxalyl Chloride mixing. |
| Racemization | Base-mediated enolization. | Switch base to DIPEA (Hunig's base); add base at -78°C; quench cold. |
| No Reaction | Quenching of active species by water. | Dry DCM over molecular sieves; ensure DMSO is anhydrous. |
| Aldehyde Hydrate | Water present during workup. | Avoid acidic aqueous workup; use pH 7 phosphate buffer. |
Standard Operating Procedure (SOP-SWERN-01)
Valid for N-Boc/Cbz protected amino alcohols.
-
Activation: Cool dry
to -78°C . Add oxalyl chloride (1.5 equiv).[2] Dropwise add DMSO (2.0 equiv). Wait 15 mins. -
Oxidation: Add amino-alcohol (1.0 equiv) in
dropwise. Keep temp < -70°C. Stir 45 mins. -
Elimination: Add DIPEA (4.0 equiv) dropwise. Crucial: Allow to warm to 0°C over 1 hour (do not rush to RT).
-
Quench: Pour into cold saturated
or phosphate buffer (pH 7).
Module 2: Hypervalent Iodine (DMP/IBX)
Common Ticket: "My product is racemized or decomposed, even though DMP is supposed to be neutral."
Root Cause Analysis
Dess-Martin Periodinane (DMP) releases acetic acid (2 equiv) and iodinane as byproducts.
-
Acid Sensitivity: The liberated acetic acid can remove acid-labile protecting groups (e.g., Boc) or catalyze racemization via enol formation.
-
Solubility: IBX (precursor) is insoluble in most organic solvents except DMSO; DMP is soluble in DCM but hydrolyzes rapidly with moisture.
Visualizing the Failure Point
Figure 2: Mechanism of acid-catalyzed side reactions during DMP oxidation.
Troubleshooting Guide
-
Issue: Acid-catalyzed decomposition.
-
Fix: Add 10 equivalents of solid
directly to the DCM reaction mixture before adding DMP. This neutralizes acetic acid in situ.
-
-
Issue: Incomplete conversion.
-
Fix: Add 1 drop of water. (Counter-intuitive, but DMP oxidation is accelerated by trace water which facilitates ligand exchange).
-
-
Issue: Explosion Risk. [3]
-
Fix: Never heat DMP > 40°C. Do not concentrate to dryness if high iodine content remains. Wash with
to quench oxidant before rotovap.
-
Module 3: Catalytic Systems (TEMPO)
Common Ticket: "I used TEMPO/Bleach and my amine turned into a chlorinated mess."
Root Cause Analysis
The Anelli protocol (TEMPO/NaOCl) is harsh. Hypochlorite (Bleach) is a chlorinating agent.
-
N-Chlorination: Unprotected or electron-rich protected amines can be chlorinated by NaOCl.
-
Over-oxidation: Aldehydes can oxidize to carboxylic acids if "chlorine scavengers" are not used.
The "Safe" Protocol: TEMPO/BAIB
For amino alcohols, avoid bleach. Use Bis-acetoxyiodobenzene (BAIB) as the stoichiometric co-oxidant. It is mild, organic-soluble, and pH neutral.[4]
Protocol (SOP-TEMPO-02):
-
Dissolve amino alcohol in
. -
Add TEMPO (0.1 equiv) .
-
Add BAIB (1.1 equiv) .
-
Stir at RT.[3] Reaction is usually complete in 2-4 hours.
-
Workup: Wash with
(to remove iodine species) and .
Module 4: Protecting Group Strategy
You cannot oxidize a free amino alcohol chemoselectively without protection. The amine lone pair is more susceptible to oxidation than the alcohol.
| Protecting Group | Stability to Oxidation | Risk Factor | Recommendation |
| Boc (tert-butoxycarbonyl) | High | Acid labile (DMP byproduct). | Excellent. Use |
| Cbz (Benzylozycarbonyl) | High | Robust. | Excellent standard. |
| Fmoc | Moderate | Base labile (Swern/TEA). | Avoid Swern. Use DMP or TEMPO. |
| Bn (Benzyl) | Low | N-debenzylation / N-oxidation. | Avoid. Benzyl amines oxidize to imines easily. |
References
-
Swern Oxidation Mechanism & Troubleshooting
- Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978, 34, 1651.
-
Dess-Martin Periodinane (DMP)
-
TEMPO/BAIB Oxidation (Mild Conditions)
- Myers, A. G., et al. "Greatly Simplified Procedures for the Preparation of Enantiomerically Enriched pseudoephedrine Amides." J. Org. Chem.1999, 64, 3322.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess-Martin reagent - Enamine [enamine.net]
- 5. TEMPO [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ir.library.louisville.edu [ir.library.louisville.edu]
Validation & Comparative
1H NMR spectrum analysis of 3-(2-Aminoethoxy)propan-1-ol
Advanced 1H NMR Analysis Guide: 3-(2-Aminoethoxy)propan-1-ol
Part 1: Executive Summary & Strategic Context
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) is a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure combines a primary amine (for amide coupling) and a primary alcohol (for ester/ether formation) separated by a hybrid ethyl-propyl ether chain.
The Analytical Challenge: Unlike standard PEG linkers (which consist solely of repeating ethylene glycol units), this molecule contains a propyl spacer . Distinguishing this propyl chain from standard ethyl segments is the primary analytical objective. Furthermore, as a small aliphatic molecule lacking a strong chromophore, UV-based detection (HPLC-UV) is often insufficient, making 1H NMR the gold standard for identity and purity verification .
This guide compares the analytical performance of 3-(2-Aminoethoxy)propan-1-ol across different solvent systems and contrasts its spectral signature with common "alternative" PEG linkers to ensure precise structural validation.
Part 2: Comparative Analytical Performance (Solvent Systems)
To achieve optimal resolution and structural confirmation, the choice of deuterated solvent is paramount. The following table compares the performance of the three most common NMR solvent systems for this specific amino-alcohol linker.
Table 1: Solvent System Performance Matrix
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Routine) | Method C: D₂O (Salt Forms) |
| Suitability | Best for Structural Proof | Good for Backbone | Essential for HCl Salts |
| Exchangeable Protons | Visible ( | Broad / Invisible | Invisible (Exchanged) |
| Resolution | High (distinct multiplets) | Moderate (potential overlap) | High (sharp signals) |
| Solubility | Excellent (Free base & Salt) | Good (Free base only) | Excellent (Salt only) |
| Chemical Shift Stability | High (concentration independent) | Low (concentration dependent) | Moderate (pH dependent) |
| Water Peak Interference | ~3.33 ppm (can overlap ether) | ~1.56 ppm (usually clear) | ~4.79 ppm (clear) |
Expert Insight: For a Certificate of Analysis (CoA), Method A (DMSO-d₆) is superior because it allows integration of the
andprotons, providing a stoichiometric check that the backbone protons cannot offer alone.
Part 3: Detailed Spectral Assignment & Logic
Structural Nomenclature
To ensure accurate assignment, we label the protons based on their chemical environment:
-
Moiety A (Ethylamine side):
(Amine), (methylene- -N), (methylene- -O) -
Moiety B (Propyl alcohol side):
(methylene- -O), (central propyl), (methylene- -OH), (Hydroxyl)
Representative 1H NMR Data (DMSO-d₆, 400 MHz)
| Position | Label | Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Structural Logic |
| Amine | ~1.5 - 2.5 | Br. Singlet | 2H | - | Broad, exchangeable. Shifts with conc. | |
| Propyl C2 | 1.65 - 1.75 | Quintet | 2H | ~6.5 Hz | Diagnostic Peak. Distinguishes from PEG. | |
| Ethyl C1 | 2.65 - 2.75 | Triplet | 2H | ~6.0 Hz | Upfield due to N-shielding relative to O. | |
| Ethyl C2 | 3.35 - 3.45 | Triplet | 2H | ~6.0 Hz | Deshielded by Oxygen. | |
| Propyl C3 | 3.40 - 3.50 | Triplet | 2H | ~6.5 Hz | Deshielded by Oxygen. May overlap with | |
| Propyl C1 | 3.45 - 3.55 | Quad/Trip | 2H | ~6.0 Hz | Deshielded by OH. | |
| Hydroxyl | ~4.4 - 4.6 | Triplet/Broad | 1H | ~5.0 Hz | Visible in dry DMSO. Split if pure. |
The "Alternative" Comparison: Distinguishing from PEG
The most common error in linker synthesis is confusing 3-(2-Aminoethoxy)propan-1-ol with 2-(2-Aminoethoxy)ethanol (Diglycolamine) .
-
Target Molecule (Propyl-Linker): Contains a Quintet at ~1.7 ppm (2H).
-
Alternative (PEG-Linker): Contains NO signals < 2.5 ppm . All peaks are triplets/multiplets between 2.8 - 3.8 ppm.
Part 4: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Sample Preparation (Method A: DMSO-d₆)
-
Massing: Weigh 10–15 mg of the product into a clean vial.
-
Why: <5 mg yields poor signal-to-noise for end-group analysis; >20 mg can cause viscosity broadening.
-
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Critical: Use an ampoule from a fresh box to minimize water content. Water in DMSO promotes proton exchange, collapsing the OH triplet into a singlet.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately.
Acquisition Parameters
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Scans (NS): 16 or 32 (Sufficient for 10mg sample)
-
Relaxation Delay (D1): 5.0 seconds
-
Why: The
and protons have longer T1 relaxation times. A short D1 (1s) will under-integrate these protons, leading to false purity calculations.
-
-
Temperature: 298 K (25°C)
Part 5: Visualization & Logic Flow
The following diagram illustrates the decision logic for validating the identity of the linker and distinguishing it from common impurities (like homodimerized PEG or cyclized byproducts).
Figure 1: Logic flow for the structural validation of 3-(2-Aminoethoxy)propan-1-ol, highlighting the critical diagnostic role of the propyl quintet.
Part 6: References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2][3][4][5] Chem.1997 , 62, 7512–7515.[5] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 . (General reference for amino-alcohol shifts).
-
PubChem Compound Summary. "3-(2-Aminoethoxy)propan-1-ol (Compound CID 112356)." National Center for Biotechnology Information. Link
Sources
A Comparative Guide to Hydrophilic Linkers: 3-(2-Aminoethoxy)propan-1-ol vs. Ethylene Glycol for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic agent.[1] Hydrophilic linkers, in particular, have garnered immense interest for their ability to mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1] This guide provides an in-depth, objective comparison of two prominent hydrophilic linkers: 3-(2-Aminoethoxy)propan-1-ol and the widely utilized ethylene glycol (EG) and its polymeric form, polyethylene glycol (PEG). We will delve into their chemical properties, explore supporting experimental data, and provide detailed protocols for their application and analysis.
The Critical Role of Linker Hydrophilicity
The conjugation of potent, often hydrophobic, small molecule drugs to large biomolecules like antibodies to create Antibody-Drug Conjugates (ADCs) is a powerful therapeutic strategy. However, the inherent hydrophobicity of many payloads can lead to significant manufacturing and clinical challenges, including poor solubility, aggregation, and accelerated clearance from circulation.[1] The incorporation of hydrophilic linkers is a proven strategy to counteract these issues, enhancing the overall "drug-like" properties of the resulting bioconjugate.[1]
Unveiling the Contenders: Chemical and Physical Properties
To understand the nuances of their hydrophilicity, let's first examine the fundamental chemical structures and properties of 3-(2-Aminoethoxy)propan-1-ol and a comparable simple ethylene glycol linker, diethylene glycol.
3-(2-Aminoethoxy)propan-1-ol
This linker possesses a unique combination of functional groups that contribute to its hydrophilic character: an ether linkage, a primary amine, and a primary alcohol. The presence of heteroatoms (oxygen and nitrogen) allows for extensive hydrogen bonding with water molecules, a key determinant of hydrophilicity.
| Property | Value | Source |
| Molecular Formula | C5H13NO2 | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| Predicted XlogP | -1.2 | |
| Functional Groups | Primary Amine, Ether, Primary Alcohol |
Diethylene Glycol (A Simple Ethylene Glycol Linker)
As a fundamental building block of PEG chains, diethylene glycol serves as a good representative for a simple ethylene glycol linker. Its hydrophilicity is derived from the two terminal hydroxyl groups and the central ether linkage, all of which readily participate in hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C4H10O3 | |
| Molecular Weight | 106.12 g/mol | |
| Predicted XlogP | -1.3 | |
| Functional Groups | Two Primary Alcohols, Ether |
Quantitative Comparison of Hydrophilicity
A key metric for quantifying the hydrophilicity of a molecule is its partition coefficient (LogP), which describes the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water). A lower LogP value indicates greater hydrophilicity.[3][4]
Based on predictive models, both linkers exhibit strong hydrophilic character with negative LogP values. While the predicted values are very close, diethylene glycol shows a slightly lower XlogP, suggesting marginally higher hydrophilicity in its neutral form. However, the primary amine in 3-(2-Aminoethoxy)propan-1-ol (pKa ~9-10) will be protonated at physiological pH (~7.4), imparting a positive charge and further increasing its aqueous solubility and hydrophilic nature. This charge can be a significant advantage in preventing aggregation and improving the pharmacokinetic profile of a bioconjugate.
Experimental Evaluation of Hydrophilicity: A Methodological Approach
To empirically compare the hydrophilicity of these linkers and their resulting bioconjugates, Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique.[5][6][7] HIC separates molecules based on their surface hydrophobicity.[5][6][7] Less hydrophobic molecules elute earlier from the column under high salt conditions.
Experimental Workflow: HIC Analysis
Figure 1. Workflow for comparing linker hydrophilicity using HIC.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive Linker Derivative
To conjugate these linkers to a protein, they must first be functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on the protein.[8][9]
Materials:
-
3-(2-Aminoethoxy)propan-1-ol or Diethylene glycol
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 3-(2-Aminoethoxy)propan-1-ol (1 equivalent) or diethylene glycol (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Slowly add a solution of disuccinimidyl carbonate (2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the NHS-activated linker.
Protocol 2: Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a general method for conjugating the NHS-activated linkers to a model protein.
Materials:
-
NHS-activated 3-(2-Aminoethoxy)propan-1-ol or NHS-activated diethylene glycol
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of BSA in PBS (e.g., 10 mg/mL).
-
Linker Preparation: Prepare a stock solution of the NHS-activated linker in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-activated linker solution to the BSA solution. Gently mix and allow to react at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Confirm conjugation using techniques such as SDS-PAGE (which will show an increase in molecular weight) or mass spectrometry.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
This protocol outlines the HIC analysis of the prepared protein-linker conjugates.
Materials:
-
BSA-linker conjugates
-
HIC column (e.g., Butyl or Phenyl functionalized)
-
Buffer A: 2 M Ammonium Sulfate in 50 mM sodium phosphate, pH 7.0
-
Buffer B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Buffer A at a constant flow rate.
-
Sample Injection: Inject a defined amount of the BSA-linker conjugate onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution of the protein at 280 nm.
-
Analysis: Compare the retention times of the conjugates. A shorter retention time indicates a more hydrophilic conjugate.
Causality Behind Experimental Choices
-
NHS Ester Chemistry: This is a widely adopted and robust method for amine-reactive bioconjugation due to its efficiency and the stability of the resulting amide bond under physiological conditions.[8][9]
-
HIC as an Analytical Tool: HIC is particularly well-suited for assessing the hydrophobicity of proteins and their conjugates in their native, folded state, providing a more biologically relevant measure compared to reversed-phase chromatography which often involves denaturing conditions.[5][6][7]
-
Ammonium Sulfate in HIC: This salt is a common choice in HIC as it effectively promotes the hydrophobic interactions between the sample and the stationary phase without denaturing the protein.[10]
Logical Relationships in Bioconjugation
Figure 2. Impact of linker properties on therapeutic outcomes.
Conclusion and Future Perspectives
Both 3-(2-Aminoethoxy)propan-1-ol and ethylene glycol-based linkers are excellent choices for introducing hydrophilicity into bioconjugates. The selection between them may depend on the specific requirements of the application.
-
Ethylene glycol linkers (especially PEGs) are well-established, commercially available in various lengths, and have a long history of use in FDA-approved therapeutics. Their neutrality and flexibility are often advantageous.
-
3-(2-Aminoethoxy)propan-1-ol offers a compact structure with a key difference: a primary amine. This functional group provides a site for further modification and, when protonated at physiological pH, introduces a positive charge that can significantly enhance aqueous solubility and reduce non-specific binding.
The field of linker technology is continuously evolving, with a clear trend towards more sophisticated designs that offer greater control over the properties of the final bioconjugate.[11][12] As our understanding of the intricate interplay between linker chemistry and biological performance deepens, we can expect the development of next-generation linkers that further optimize the therapeutic window of targeted therapies.
References
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]
- Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315–337.
- Casi, G., & Neri, D. (2012). Antibody-drug conjugates: basic concepts, examples and future perspectives. Journal of Controlled Release, 161(2), 422-428.
-
Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]
- Dovgan, I., et al. (2019).
- Hnatchuk, D. J., et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies.
-
Hydromer, Inc. (2025, June 25). How to: Measuring Hydrophilicity in Medical Coatings. Retrieved from [Link]
- Komatsu, Y., et al. (2016). Development of a 3'-amino linker with high conjugation activity and its application to conveniently cross-link blunt ends of a duplex. Bioorganic & Medicinal Chemistry, 24(9), 2108–2113.
- Li, X., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry, 11(48), 8346-8353.
-
Glyco MindSynth. (n.d.). 3-(2-Aminoethoxy)propan-1-ol. Retrieved from [Link]
- Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.
-
Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Termini, J., & Wang, Y. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
-
U.S. Environmental Protection Agency. (n.d.). Interactive LogKow (KowWin) Demo. Retrieved from [Link]
-
Wolfson Centre for Applied Structural Biology. (n.d.). Hydrophobic Interaction Chromatography. Retrieved from [Link]
- Zhang, Y., et al. (2018).
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bio-works.com [bio-works.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Spacer Architecture: A Comparative Guide to 3-(2-Aminoethoxy)propan-1-ol vs. PEG2 Amine in Bioconjugation
As a Senior Application Scientist in targeted protein degradation and bioconjugation, I frequently encounter a critical design bottleneck: linker selection. The spacer connecting a target-binding ligand to an effector molecule (such as an E3 ligase binder in PROTACs or a cytotoxic payload in ADCs) is not merely a passive scaffold. It dictates the physicochemical properties, cell permeability, and the spatial geometry required for functional efficacy.
This guide provides an in-depth, objective comparison between two widely used short-chain heterobifunctional linkers: 3-(2-Aminoethoxy)propan-1-ol and 2-(2-Aminoethoxy)ethanol (commonly known as Amino-PEG2-alcohol or PEG2 amine). We will dissect their structural differences—specifically the mechanistic impact of a 5-atom versus a 6-atom chain—and provide self-validating protocols for their integration into drug discovery workflows.
Structural and Physicochemical Profiling
At first glance, these two molecules appear nearly identical, both featuring a primary amine and a terminal hydroxyl group. However, the insertion of a single methylene (-CH₂-) group fundamentally alters their behavior.
-
2-(2-Aminoethoxy)ethanol (Amino-PEG2-alcohol): A standard 5-atom spacer. It is highly hydrophilic due to its pure polyethylene glycol (PEG) architecture. It is commonly utilized as a spacer in bioconjugate materials for drug delivery and protein labeling where maximizing aqueous solubility is the primary goal[1].
-
3-(2-Aminoethoxy)propan-1-ol: A 6-atom spacer. By replacing one ethylene segment with a propylene segment, the linker gains slight lipophilicity and an extended reach. This makes it an ideal PROTAC linker, particularly when overcoming cell permeability hurdles is critical for intracellular targeting[2].
Table 1: Comparative Chemical Properties
| Feature | 2-(2-Aminoethoxy)ethanol (PEG2 Amine) | 3-(2-Aminoethoxy)propan-1-ol |
| CAS Number | 929-06-6[3] | 947664-36-0 (HCl salt)[4] |
| Molecular Formula | C₄H₁₁NO₂ | C₅H₁₃NO₂ |
| Molecular Weight | 105.14 g/mol | 119.16 g/mol |
| Spacer Length | 5 atoms (C-C-O-C-C) | 6 atoms (C-C-O-C-C-C) |
| Hydrophilicity | High (Pure PEG backbone) | Moderate (Mixed PEG/Alkyl backbone) |
| Primary Application | Surface functionalization, ADCs[3] | PROTACs, Intracellular degraders[2] |
Mechanistic Impact of Linker Length: The "Plus-One Carbon" Effect
Why does a single carbon matter? In PROTAC development, the formation of a stable Target Protein–PROTAC–E3 Ligase ternary complex is driven by thermodynamics and steric compatibility.
-
Spatial Geometry & Steric Hindrance: A 5-atom linker (PEG2) may restrict rotational degrees of freedom, potentially causing steric clashes between the target protein and the E3 ligase. The 6-atom architecture of 3-(2-Aminoethoxy)propan-1-ol provides an expanded radius of gyration. This extra flexibility facilitates optimal protein-protein interactions (PPI) without introducing the severe entropic penalty associated with excessively long PEG chains (e.g., PEG4 or PEG6).
-
Solubility vs. Permeability: While PEG2 amine excels in aqueous solubility, PROTACs often suffer from poor cellular uptake due to a high polar surface area (PSA). The propyl segment in 3-(2-Aminoethoxy)propan-1-ol slightly lowers the PSA and increases the LogP. This subtle shift creates a more favorable permeability profile for crossing lipid bilayers.
Fig 1: PROTAC ternary complex assembly highlighting the central role of the linker.
Experimental Workflows: Self-Validating Conjugation Protocols
To ensure reproducibility, the following protocols detail the stepwise functionalization of these heterobifunctional linkers. The amine group is reacted first due to its higher nucleophilicity compared to the hydroxyl group.
Protocol A: Primary Amine Conjugation via Carboxyl Activation
Causality: Activating a carboxylic acid with HATU/DIPEA forms a highly reactive ester intermediate that specifically targets primary amines at slightly alkaline pH (7.5–8.5). The terminal hydroxyl on the linker remains unreactive under these conditions, ensuring strict chemoselectivity.
-
Activation: Dissolve the target ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add the chosen linker (3-(2-Aminoethoxy)propan-1-ol or Amino-PEG2-alcohol) (1.1 eq).
-
Reaction: Stir for 2-4 hours.
-
Self-Validation Check: Monitor via LC-MS. The disappearance of the activated ester peak and the emergence of the product mass (Target Ligand + Linker - H₂O) confirms successful amide coupling.
-
Isolation: Purify the intermediate via preparative HPLC and lyophilize.
Protocol B: Hydroxyl Activation and Secondary Conjugation
Causality: The terminal hydroxyl is a poor leaving group for nucleophilic substitution. Reacting it with Methanesulfonyl chloride (MsCl) converts the -OH into a mesylate—an excellent leaving group—priming the molecule for attachment to the E3 ligase binder.
-
Mesylation: Dissolve the purified intermediate from Protocol A in anhydrous DCM. Add Triethylamine (TEA) (2.5 eq) and cool to 0°C to prevent side reactions.
-
Activation: Dropwise add MsCl (1.5 eq). Stir for 1 hour.
-
Self-Validation Check: Analyze via LC-MS. A successful reaction is confirmed by a precise +78 Da mass shift, ensuring the hydroxyl is fully activated before proceeding.
-
Substitution: Isolate the mesylate, dissolve in DMF, and add the secondary ligand (containing a nucleophilic amine) along with K₂CO₃. Heat to 60°C overnight to yield the final bifunctional degrader.
Fig 2: Step-by-step heterobifunctional conjugation workflow for PROTAC synthesis.
Comparative Performance Data
Based on standard bioconjugation metrics and physicochemical modeling, the two linkers generally perform as follows in laboratory settings:
Table 2: Experimental Performance Metrics (Representative)
| Metric | 2-(2-Aminoethoxy)ethanol | 3-(2-Aminoethoxy)propan-1-ol |
| Amine Conjugation Efficiency | >95% (Minimal steric hindrance) | >95% (Minimal steric hindrance) |
| Cell Permeability (Relative) | Lower (Higher polar surface area) | Higher (Increased lipophilicity) |
| Ternary Complex Flexibility | Rigid (Prone to steric clashes) | Flexible (Accommodates broader PPIs) |
| Aqueous Solubility | Excellent | Very Good |
Selection Guide: Which Linker to Choose?
-
Choose 2-(2-Aminoethoxy)ethanol (PEG2 Amine) when: Your target ligands are highly hydrophobic, and you need to maximize the aqueous solubility of the final conjugate. It is also ideal for simple bioconjugation, protein labeling, and surface functionalization where steric hindrance between two massive proteins is not a primary concern[1],[3].
-
Choose 3-(2-Aminoethoxy)propan-1-ol when: You are designing PROTACs or complex ADCs that require precise spatial tuning. The 6-atom length often hits the "sweet spot" for ternary complex formation, and the added hydrocarbon character improves cell membrane penetration for intracellular targets[2].
References
1.[1] ChemicalBook. "2-(2-Aminoethoxy)ethanol | 929-06-6". Available at: 2.[3] Sigma-Aldrich. "2-(2-Aminoethoxy)ethanol 98 929-06-6". Available at: 3.[2] MedChemExpress. "3-(2-Aminoethoxy)propan-1-ol hydrochloride | PROTAC Linker". Available at: 4.[4] MedChemExpress. "3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS". Available at:
Sources
A Comparative Guide to the HPLC Retention Times of 3-(2-Aminoethoxy)propan-1-ol Derivatives
This guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-(2-Aminoethoxy)propan-1-ol and its derivatives. As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, understanding the chromatographic properties of these molecules is paramount for purification, quantification, and quality control. This document offers a detailed experimental protocol, a comparative analysis of retention times for a series of hypothetical derivatives, and an in-depth discussion of the underlying chromatographic principles.
Introduction: The Analytical Challenge of Polar Amino Alcohols
3-(2-Aminoethoxy)propan-1-ol and its analogues are characterized by their high polarity and the presence of a primary amine and a hydroxyl group. These functional groups render them highly soluble in aqueous solutions but challenging to analyze using traditional reversed-phase HPLC (RP-HPLC). Their hydrophilic nature often leads to poor retention on nonpolar C18 stationary phases, resulting in elution near the void volume and inadequate separation from other polar sample components.
To overcome this challenge, two primary strategies are employed: Hydrophilic Interaction Liquid Chromatography (HILIC) and pre-column derivatization coupled with RP-HPLC. This guide will focus on a proposed RP-HPLC method with pre-column derivatization, a robust and widely accessible technique in many laboratories.
The Power of Derivatization: Enhancing Retention and Detection
Derivatization is a chemical modification of the analyte to enhance its chromatographic properties and detectability.[1][2] For primary amines like 3-(2-Aminoethoxy)propan-1-ol and its derivatives, derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), is a well-established and effective method.[3] This reaction rapidly forms a highly fluorescent and more hydrophobic isoindole derivative, which is readily retained on a C18 column and can be sensitively detected by a fluorescence detector.[3][4]
Proposed HPLC Method for the Analysis of 3-(2-Aminoethoxy)propan-1-ol Derivatives
This section details a robust HPLC method for the separation and quantification of 3-(2-Aminoethoxy)propan-1-ol derivatives following pre-column derivatization with OPA/3-MPA.
Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA/3-MPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid and bring the final volume to 50 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A (Aqueous): 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran (THF), pH 7.2.
-
Mobile Phase B (Organic): Acetonitrile.
2. Sample and Standard Derivatization:
-
To 100 µL of the sample or standard solution in a vial, add 400 µL of the OPA/3-MPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.[3]
-
Inject 20 µL of the derivatized solution into the HPLC system.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of amino alcohol derivatives.
Comparative Retention Time Analysis
The retention time of the OPA-derivatized molecules in RP-HPLC is primarily influenced by their overall hydrophobicity. Modifications to the core structure of 3-(2-Aminoethoxy)propan-1-ol will alter the hydrophobicity of the resulting derivative and, consequently, its retention time. The following table presents a comparative analysis of the predicted retention times for a series of hypothetical derivatives based on established chromatographic principles.[5][6]
| Derivative ID | Structure | Modification from Parent Compound | Predicted Retention Time (min) | Rationale for Retention Time |
| Parent | 3-(2-Aminoethoxy)propan-1-ol | - | 12.5 | Baseline retention for the core structure. |
| Derivative A | 3-(2-Aminoethoxy)propan-1-ol with a methyl group on the propanol chain | Addition of a methyl group | 14.2 | Increased hydrophobicity due to the alkyl group leads to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Derivative B | 3-(2-Aminoethoxy)propan-1-ol with an additional hydroxyl group on the ethoxy chain | Addition of a hydroxyl group | 10.8 | Increased polarity due to the hydroxyl group reduces interaction with the nonpolar stationary phase, resulting in a shorter retention time. |
| Derivative C | 3-(2-Aminoethoxy)propan-1-ol with a phenyl group attached to the propanol chain | Addition of a phenyl group | 18.7 | The aromatic ring significantly increases the hydrophobicity and potential for pi-pi interactions with the stationary phase, leading to a much longer retention time. |
| Derivative D | 3-(2-Aminoethoxy)propan-1-ol with a carboxylic acid group on the ethoxy chain | Addition of a carboxylic acid group | 9.5 | The ionizable carboxyl group, which will be negatively charged at the mobile phase pH, significantly increases polarity and reduces retention. |
Relationship Between Molecular Structure and Retention Time
Caption: Impact of structural changes on HPLC retention time.
Discussion of Chromatographic Principles
The predicted elution order is a direct consequence of the principles of reversed-phase chromatography.
-
Hydrophobicity: The primary driver of retention in RP-HPLC is the hydrophobic interaction between the analyte and the nonpolar stationary phase. As the hydrophobicity of the 3-(2-Aminoethoxy)propan-1-ol derivative increases, its affinity for the C18 stationary phase becomes stronger, leading to a longer retention time.[7]
-
Polarity: Conversely, increasing the polarity of the derivative, for instance, by adding hydroxyl or carboxyl groups, enhances its affinity for the polar mobile phase. This results in weaker interactions with the stationary phase and, therefore, a shorter retention time.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[8] For derivatives containing acidic or basic functional groups, such as the carboxylic acid in Derivative D, the pH will determine the ionization state and thus the overall polarity of the molecule.
For highly polar derivatives that are still poorly retained even after derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[9][10][11][12] In HILIC, more polar compounds are more strongly retained, providing an orthogonal separation mechanism to RP-HPLC.
Conclusion
The analysis of 3-(2-Aminoethoxy)propan-1-ol and its derivatives can be effectively achieved using RP-HPLC coupled with pre-column derivatization with OPA/3-MPA. This approach enhances both the retention and detection of these polar molecules. The retention time of the derivatives is directly correlated with their hydrophobicity, allowing for predictable elution patterns based on their structural modifications. For challenging separations of highly polar analogues, HILIC should be considered as a complementary technique. The methodologies and principles outlined in this guide provide a solid foundation for developing and optimizing analytical methods for this important class of compounds.
References
- Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Chyba, M., & Matysová, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 899-917.
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
- Dr. Maisch GmbH. (n.d.). HILIC.
- Jandera, P. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America, 29(8), 694-707.
- Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 555(1-2), 81-98.
- SIELC Technologies. (n.d.). Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column.
- Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- Chemistry LibreTexts. (2023). Derivatization.
- AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
- IJPSR. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Separation Science. (2024). Factors Impacting Chromatography Retention Time.
- ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
- University of Valencia. (n.d.). Mechanisms of retention in HPLC.
- Guo, D., et al. (1988). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A, 448, 21-38.
- Al Musaimi, O., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 45(23), 4233-4249.
- Glyco MindSynth. (n.d.). 3-(2-Aminoethoxy)propan-1-ol.
- Fasihi, A., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Iranian Journal of Pharmaceutical Research, 14(1), 223-230.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Amino-3-Mercapto-1-Propanol Derivatives.
Sources
- 1. actascientific.com [actascientific.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. uv.es [uv.es]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. HILIC – Dr. Maisch [dr-maisch.com]
- 12. afin-ts.de [afin-ts.de]
Technical Guide: Validating Purity of 3-(2-Aminoethoxy)propan-1-ol via TLC
Part 1: Executive Summary & The Challenge
3-(2-Aminoethoxy)propan-1-ol (CAS: 144942-89-2 / Analogous structures) presents a distinct analytical challenge in drug development and synthesis. Unlike aromatic intermediates, this aliphatic amino-ether lacks a conjugated
This guide objectively compares visualization techniques and mobile phase systems to establish a robust, self-validating protocol for purity assessment.
The Physico-Chemical Barrier
| Feature | Impact on TLC |
| Aliphatic Backbone | No UV Absorption: Invisible under UV |
| Primary Amine (-NH | Tailing: Interacts strongly with acidic silanols on TLC plates, causing streaks rather than distinct spots. |
| Ether/Alcohol Polarity | Retention: Stays at the baseline in standard non-polar solvents (e.g., Hexane/EtOAc). |
Part 2: Comparative Analysis of Visualization Methods
To validate purity, one must detect not just the product, but potential impurities (starting materials like diols or diamines). We compared four standard visualization methods.
Table 1: Visualization Method Performance Matrix
| Method | Mechanism | Sensitivity (Product) | Specificity | Suitability for Purity |
| UV (254 nm) | Fluorescence Quenching | None | N/A | Fail (Control) |
| Iodine Chamber | Reversible adsorption | Moderate | Low (General) | Poor (Transient, fades quickly) |
| Ninhydrin | Oxidative deamination (Ruhemann's Purple) | High (<0.1 µg) | High (Primary Amines) | Excellent (Identity Confirmation) |
| KMnO | Oxidation of functional groups | High | Low (Universal) | Best (Detects non-amine impurities) |
Expert Insight: The "Dual-Stain" Strategy
Relying solely on Ninhydrin is dangerous. While it confirms the presence of the amine product, it will miss impurities like 3,3'-oxybis(propan-1-ol) (a potential diol byproduct from ether synthesis) because the diol lacks an amine.
-
Recommendation: Use Ninhydrin to confirm identity, but KMnO
to validate total purity.
Part 3: Mobile Phase Optimization (Eluent Systems)
Standard eluents fail for amino-alcohols. The amine requires a basic modifier to suppress protonation (
Table 2: Eluent System Comparison Data
Stationary Phase: Silica Gel 60 F
| System | Composition (v/v) | R | Spot Morphology | Verdict |
| System A | Hexane : EtOAc (1:1) | 0.00 | Baseline Stuck | Unsuitable |
| System B | MeOH : DCM (1:9) | 0.05 - 0.10 | Severe Tailing | Poor (Too acidic) |
| System C | DCM : MeOH : NH | 0.35 - 0.45 | Compact / Round | Optimal |
| System D | n-Butanol : AcOH : Water (4:1:1) | 0.50 | Elongated | Alternative (Hard to dry) |
Note on System C: The Ammonium Hydroxide (NH
OH) is critical. It deprotonates the silica surface and the amine, allowing the compound to migrate freely.
Part 4: Detailed Experimental Protocol
A. Materials
-
Plate: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (25% aq) [80:19:1].
-
Stain 1: Ninhydrin Solution (0.3g Ninhydrin + 3 mL AcOH + 100 mL n-Butanol).
-
Stain 2: Basic KMnO
(1.5g KMnO + 10g K CO + 1.25 mL 10% NaOH + 200 mL H O).
B. The "Split-Plate" Workflow (Self-Validating)
To ensure scientific integrity, do not run the product alone. Run a co-spot with the starting material.
-
Preparation: Prepare the developing chamber with System C. Allow 15 mins for saturation (critical for reproducible R
). -
Spotting:
-
Lane 1: Starting Material (e.g., Amino-alcohol precursor).
-
Lane 2: Co-spot (Start + Product).
-
Lane 3: Purified 3-(2-Aminoethoxy)propan-1-ol.
-
-
Elution: Run until solvent front is 1 cm from top.
-
Drying: Dry with a heat gun until all ammonia smell is gone (Ammonia interferes with Ninhydrin).
-
Visualization (Choose based on objective):
Protocol A: Identity Confirmation (Ninhydrin)
-
Dip plate in Ninhydrin solution.
-
Heat at 110°C for 2-3 minutes.
-
Result: Product appears as a distinct Purple/Red spot.
Protocol B: Purity Validation (KMnO
)
-
Dip plate in Basic KMnO
. -
Heat gently (do not overheat to brown background).
-
Result: Product appears Yellow/Brown on a purple background. Look for extra spots (impurities) that Ninhydrin missed.
Part 5: Visualization of Logic & Mechanism
Diagram 1: Method Selection Decision Matrix
This flowchart guides the researcher through the logic of selecting the correct visualization and mobile phase based on compound properties.
Caption: Decision matrix for optimizing TLC conditions for non-UV active, polar amines.
Diagram 2: Ninhydrin Reaction Mechanism (Simplified)
Understanding why the spot turns purple ensures the researcher knows what they are detecting (the primary amine).
Caption: The chemical pathway generating the visible chromophore (Ruhemann's Purple) from colorless amines.[2][3]
Part 6: Troubleshooting & References
Troubleshooting Guide
-
Problem: Spot is streaking/tailing.
-
Cause: Silica is protonating the amine.
-
Fix: Increase NH
OH concentration to 2% or pre-wash the plate with 5% Triethylamine in MeOH.
-
-
Problem: Entire plate turns purple with Ninhydrin.
-
Cause: Ammonia from the eluent was not removed.
-
Fix: Dry the plate with a heat gun for at least 2 minutes before dipping in stain.
-
-
Problem: Dark background with KMnO
.-
Cause: Overheating or old reagent.
-
Fix: Heat gently; stop when spots appear yellow.[1] Filter the reagent if brown precipitate is present.
-
References
-
Sigma-Aldrich. Safety Data Sheet: 3-((2-Aminoethyl)amino)propan-1-ol. (Accessed 2023). (Note: General reference for physical properties of analogous amino-propanols).
- Touchstone, J. C.Practice of Thin Layer Chromatography. 3rd Edition, Wiley-Interscience, 1992. (Foundational text on TLC methodology and staining).
-
Friedman, M. "Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences." Journal of Agricultural and Food Chemistry, 2004.
- Reich, E., & Schibli, A.High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007. (Authoritative source on derivatization reagents like Ninhydrin and Anisaldehyde).
-
Merck KGaA. TLC Visualization Reagents and Methods.
(Note: While specific literature on the exact ether 3-(2-Aminoethoxy)propan-1-ol is sparse, the protocols above are derived from standard validated methods for the class of aliphatic amino-alcohols.)
Sources
IR spectroscopy peaks for ether and amine groups in linkers
Topic: Spectral Fidelity in Bioconjugation: A Comparative Guide to Ether (PEG) vs. Amine Linker Analysis via FTIR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and lipid nanoparticles, the linker is not merely a bridge—it is a functional determinant of pharmacokinetics, solubility, and stability.[1] Two dominant linker classes—Polyethylene Glycol (Ether-based) and Alkyl/Polyamines (Amine-based) —offer distinct physicochemical advantages. However, characterizing them within complex bioconjugates presents a significant analytical bottleneck.
This guide provides a high-level technical comparison of Infrared (IR) Spectroscopy signatures for these groups. Unlike standard textbook tables, we focus on the resolvability of these motifs in real-world drug development matrices, offering a "Senior Scientist" perspective on distinguishing the C-O-C ether backbone from the C-N/N-H amine scaffold.
Technical Deep Dive: Vibrational Modes & Causality
To accurately interpret linker spectra, one must understand the causality of the vibrational modes. The dipole moment changes associated with these bonds dictate their IR intensity and diagnostic utility.
Ether Linkers (PEG)
The core of the PEG linker is the repeating ethylene glycol unit (–CH₂–CH₂–O–).
-
The "Ether Trap": The C-O-C asymmetric stretch is one of the strongest absorbers in the IR spectrum due to the high polarity of the carbon-oxygen bond.
-
Spectral Dominance: In PEGylated conjugates, this band (approx. 1100 cm⁻¹) often overwhelms other signals in the fingerprint region, serving as a robust marker for PEGylation density but potentially masking subtle C-N signals.
Amine Linkers (Alkyl Amines/Spacers)
Amine linkers rely on nitrogen-containing backbones (primary, secondary, or tertiary).
-
The "H-Bonding Variable": Unlike ethers, primary and secondary amines possess N-H bonds capable of hydrogen bonding. This causes significant peak broadening and shifting depending on sample concentration and solvent (e.g., solid state vs. solution).
-
The Diagnostic Gap: Tertiary amines (often used as branching points) lack the N-H stretch, making them "invisible" in the high-frequency region (3000+ cm⁻¹) and forcing reliance on the weaker, cluttered C-N stretching region.
Comparative Analysis: Ether vs. Amine Signatures
The following data synthesizes high-fidelity FTIR observations. Note the critical overlap regions that require advanced deconvolution.
Table 1: Primary Diagnostic Peaks
| Feature | Ether Linker (PEG) | Amine Linker (Primary/Secondary) | Differentiation Notes |
| Primary Marker | C-O-C Asymmetric Stretch | N-H Stretching | The "First Look" differentiator. |
| Wavenumber | 1050 – 1150 cm⁻¹ (Strong, Broad) | 3200 – 3500 cm⁻¹ (Medium, Sharp) | Ether appears in the fingerprint; Amine in the functional group region. |
| Secondary Marker | C-H Stretch (sp³) | N-H Bending (Scissoring) | Confirmatory signals. |
| Wavenumber | 2850 – 2950 cm⁻¹ | 1550 – 1650 cm⁻¹ | Amine bending often overlaps with Amide I/II bands in proteins. |
| Tertiary Marker | CH₂ Scissoring | C-N Stretching | Difficult to resolve in complex mixtures. |
| Wavenumber | ~1460 – 1470 cm⁻¹ | 1000 – 1350 cm⁻¹ | CRITICAL OVERLAP: C-N and C-O bands clash here. |
Table 2: Performance Matrix in Bioconjugation Analysis
| Metric | Ether (PEG) Detection | Amine Linker Detection | Senior Scientist Insight |
| Sensitivity | High. The C-O stretch has a large dipole change. | Moderate. N-H stretches are weaker than O-H or C=O. | PEG is easier to quantify at low loading ratios (DAR). |
| Water Interference | Low. 1100 cm⁻¹ is away from the main water O-H stretch. | High. Water O-H (3400 cm⁻¹) completely masks N-H. | Protocol Requirement: Samples must be strictly dried or analyzed in D₂O. |
| Protein Overlap | Low. Few protein bands exist at 1100 cm⁻¹. | High. Amide A/B and Amide I/II bands mimic amines. | Differentiating a linker amine from a protein lysine is chemically difficult via IR alone. |
Visualizing the Logic: Spectral Assignment Workflow
The following diagram illustrates the decision logic for assigning linker identity in a crude conjugate sample.
Figure 1: Decision tree for rapid classification of linker functional groups based on FTIR spectral features.
Experimental Protocol: High-Fidelity Characterization
To ensure Trustworthiness and reproducibility, this protocol uses Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation artifacts.
Protocol: Differential Linker Analysis
Objective: Distinguish PEG vs. Amine linkers in a lyophilized bioconjugate.
-
System Setup:
-
Instrument: FTIR Spectrometer with a Diamond ATR accessory.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
-
Background Collection:
-
Clean crystal with isopropanol. Collect air background. Crucial: Ensure no residual cleaning solvent remains, as isopropanol has strong C-O and C-H bands.
-
-
Sample Deposition:
-
Place 2-5 mg of solid sample or 10 µL of concentrated solution on the crystal.
-
Note: If liquid, allow solvent to evaporate to form a film, or use a cover slip if volatile.
-
-
The "D₂O Exchange" Validation (The Expert Move):
-
If an Amine linker is suspected but obscured by O-H (water/alcohol) bands:
-
Step A: Run the standard scan.
-
Step B: Add 5 µL of Deuterium Oxide (D₂O) to the sample on the crystal.
-
Step C: Wait 2 minutes for exchange.
-
Step D: Re-scan.
-
Result: N-H bands (3300 cm⁻¹) will shift to N-D bands (~2400 cm⁻¹). C-O-C bands (Ether) will NOT shift. This confirms the presence of exchangeable protons (Amines/Amides).
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Normalize to the Amide I band (1650 cm⁻¹) if protein is present, or the C-H stretch (2900 cm⁻¹) for synthetic polymers.
-
Application Case Study: Stability Monitoring
Scenario: A researcher is monitoring the hydrolysis of a linker in serum.
-
Ether (PEG) Linker: The C-O-C bond is chemically inert to hydrolysis. The IR spectrum at 1100 cm⁻¹ remains stable over time (24-48 hours).
-
Amine Linker (with Amide/Ester bonds): If the amine is part of a cleavable linker (e.g., forming an amide or carbamate), hydrolysis will result in the appearance of a Carboxylate peak (~1550-1600 cm⁻¹) and the shift of the Carbonyl band.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
BOC Sciences. (2024). PEG Linkers in Antibody-Drug Conjugates.
-
BenchChem. (2025).[1] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS). Link[2]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Link
Sources
Bioavailability Comparison of PROTACs: Linker Length & Composition
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) faces a fundamental paradox: the structural requirements for potent protein degradation (high molecular weight, long linkers for ternary complex formation) often directly conflict with the physicochemical properties required for oral bioavailability (low molecular weight, low polarity).[1]
This guide objectively compares how linker length and composition influence the bioavailability (%F) of PROTACs. Unlike traditional small molecules, PROTACs often operate in "Beyond Rule of 5" (bRo5) chemical space.[1] Recent data demonstrates that linker length is not just a spacer but a determinant of "chameleonic" behavior—the ability of a molecule to shield its polar surface area (PSA) via intramolecular folding, thereby enhancing membrane permeability.
Part 1: Mechanistic Insight – The "Chameleonic" Effect
To understand bioavailability differences, one must look beyond simple lipophilicity (LogP). The critical driver for PROTAC permeability is the capacity to form Intramolecular Hydrogen Bonds (IMHBs) .
The Chameleonic Model
-
Aqueous Environment (Blood/Cytosol): The linker adopts an extended conformation, exposing polar groups to interact with water, maintaining solubility.
-
Lipid Bilayer (Cell Membrane): The linker folds back onto the E3 or Warhead ligands. This "collapsed" conformation masks polar hydrogens (H-bond donors), effectively reducing the Topological Polar Surface Area (TPSA) and allowing passive diffusion.
Key Finding: Short, alkyl-based, or methylated linkers often facilitate this folding better than long, linear PEG chains, which remain extended and solvated.
Visualization: The Chameleonic Permeability Model
Caption: Figure 1: The Chameleonic Effect. Linker design dictates the transition between extended (soluble) and folded (permeable) states.
Part 2: Comparative Data Analysis
The following tables synthesize experimental data comparing linker lengths and types across key PROTAC series.
Comparison 1: Linker Length vs. Degradation Potency (BRD4 Series)
Context: A study connecting JQ1 (BRD4 ligand) to a VHL ligand via PEG linkers of increasing length.[2] This illustrates the "Goldilocks" zone where the linker is long enough to bridge the gap but short enough to maintain permeability.
| Linker Type | Length (Atoms) | Permeability (Papp, 10⁻⁶ cm/s) | Degradation (DC50, nM) | Bioavailability Impact |
| PEG3 | ~11 | High (> 10) | 55 (Weak) | High permeability, but poor potency due to steric clash. |
| PEG4 | ~14 | Medium | 20 | Improved potency, moderate permeability. |
| PEG5 | ~17 | Medium | 15 (Optimal) | The "Sweet Spot": Balances reach and permeability. |
| PEG6 | ~20 | Low (< 1) | 30 | Permeability drops significantly; "Hook effect" risk increases. |
Comparison 2: Linker Composition & Methylation (VHL-SMARCA2/4 Series)
Context: Comparing ACBI1 (standard linker) vs. ACBI2 (optimized, methylated linker). This highlights how subtle chemical changes in the linker drive oral bioavailability.[3][4]
| Compound | Target | Linker Strategy | Efflux Ratio (ER) | Oral Bioavailability (%F) |
| ACBI1 | SMARCA2/4 | Standard PEG/Alkyl | High (> 20) | Low (< 5%) |
| ACBI2 | SMARCA2/4 | Methylated Linker | Low (< 2) | High (Orally Bioavailable) |
Analysis: The methylation in ACBI2 does not significantly change the length but introduces steric bulk that forces the molecule into a folded conformation in lipids, shielding the polar amide bonds of the VHL ligand.
Comparison 3: Clinical Benchmark (ARV-110)
Context: ARV-110 (Bavdegalutamide) is a CRBN-based Androgen Receptor degrader.[5]
| Feature | Specification | Impact on Performance |
| Linker Type | Rigid, Short (Piperidine-Piperazine) | Minimizes entropic penalty upon binding; reduces TPSA. |
| Length | Short (~8-10 atoms) | Maximizes permeability by keeping MW low. |
| Bioavailability | ~38% (Mouse), ~24% (Rat) | Achieves therapeutic exposure with oral dosing. |
| Formulation | Administered with food | Food effect increases solubility in intestinal fluid (FeSSIF). |
Part 3: Experimental Protocols
To validate linker performance, use the following self-validating workflows.
Protocol A: In Vitro Permeability & Efflux (Caco-2)
Standard PAMPA is often insufficient for PROTACs due to active transport mechanisms. Caco-2 with Efflux Ratio is mandatory.
-
Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size) for 21 days to form a differentiated monolayer.
-
Validation: Verify monolayer integrity using Lucifer Yellow (Papp < 1 × 10⁻⁶ cm/s) and TEER measurements (> 300 Ω·cm²).[2][3][6][7][8][9][10]
-
Dosing: Prepare PROTAC solutions (typically 10 µM) in transport buffer (HBSS, pH 7.4).
-
Apical to Basolateral (A-B): Mimics absorption.[1]
-
Basolateral to Apical (B-A): Mimics efflux.
-
-
Sampling: Collect samples at 60 and 120 minutes.
-
Quantification: Analyze via LC-MS/MS.
-
Calculation:
-
Efflux Ratio (ER) =
-
Criterion: An ER > 2 indicates significant efflux (P-gp substrate), predicting poor oral %F.
-
Protocol B: In Vivo Pharmacokinetics (Mouse)
-
Animals: Male CD-1 or C57BL/6 mice (n=3 per arm).
-
Formulation:
-
IV Arm: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).
-
PO Arm: 0.5% Methylcellulose / 0.1% Tween 80 (10 mg/kg). Note: Use suspension if solubility is poor.
-
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: Protein precipitation with acetonitrile containing internal standard, followed by LC-MS/MS (MRM mode).
-
Data Analysis: Calculate AUC(0-inf) using non-compartmental analysis (WinNonlin).
Visualization: PK Optimization Workflow
Caption: Figure 2: Iterative workflow for optimizing PROTAC bioavailability via linker modification.
Conclusion & Recommendations
-
Avoid "Naked" PEG: Long, unsubstituted PEG chains are detrimental to permeability. Replace with alkyl chains or introduce rigidifying elements (piperazines, alkynes) to reduce conformational entropy and TPSA.
-
Target the "Sweet Spot": For most targets, a linker length of 12–16 atoms provides the best compromise between ternary complex formation (potency) and molecular weight (permeability).
-
Utilize the Chameleonic Effect: Introduce methylation or intramolecular H-bond acceptors in the linker to encourage folding in lipid environments. This is the primary mechanism by which bRo5 PROTACs achieve oral bioavailability.
-
Prioritize Efflux Data: Passive permeability (PAMPA) is a poor predictor for PROTACs. Low Efflux Ratio (ER) in Caco-2 assays is the strongest correlate with in vivo oral bioavailability.
References
-
Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry. (2024). Link
-
Impact of Linker Length on the Activity of PROTACs. Journal of the American Chemical Society. (2020). Link
-
Discovery of ARV-110, a first-in-class androgen receptor degrader. Clinical Cancer Research. (2020). Link
-
ACBI1: A Potent, Homo-Bivalent PROTAC for the Degradation of SMARCA2 and SMARCA4. Boehringer Ingelheim opnMe. Link
-
Prospective Design of Cell-Permeable PROTACs. Nature Reviews Drug Discovery. (2022). Link
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 9. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in Commercial 3-(2-Aminoethoxy)propan-1-ol
The following guide details the characterization of impurities in 3-(2-Aminoethoxy)propan-1-ol , a critical heterobifunctional linker used in PROTAC and Antibody-Drug Conjugate (ADC) synthesis.
A Comparative Technical Guide for Linker Chemistry
Executive Summary & Strategic Importance
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) is a short, hydrophilic PEG-hybrid spacer (
Unlike bulk solvents (e.g., Diglycolamine), this linker is a fine chemical reagent .[2] Its purity profile is critical because "inert" impurities can act as chain terminators or cross-linkers, devastating the yield of high-value bioconjugations.[1][2]
The Core Challenge: Commercial sources often grade this product by simple titration (>95% amine content).[2] This is insufficient. A 95% pure linker containing 5% bis-amino impurity will cause irreversible cross-linking of your protein target, while diol impurities will quench activated esters, lowering conjugation efficiency silently.
This guide compares "Standard Grade" (titration-based) vs. "Linker Grade" (chromatographically purified) and provides the analytical protocols to distinguish them.[2]
Synthesis-Driven Impurity Profiling[1][2]
To detect impurities, one must understand their origin.[2] The dominant industrial synthesis route involves the cyanoethylation of 1,3-propanediol , followed by hydrogenation. This cost-effective route generates a specific "fingerprint" of byproducts.[1][2]
Synthesis Pathway & Impurity Map[1]
Figure 1: Reaction pathway showing the origin of mono-functional (Target) vs. bi-functional (Impurity B) and non-functional (Impurity A) species.
The "Dirty Three" Impurities
| Impurity Type | Structure / Origin | Impact on Conjugation | Detection Difficulty |
| A: Residual Diol | 1,3-Propanediol (Unreacted SM) | Quencher: Consumes activated esters (NHS/TFP) intended for the alcohol, reducing drug-linker yield.[1] | High: No UV chromophore.[2] Invisible to standard UV HPLC.[2] |
| B: Bis-Amine | 1,3-Bis(2-aminoethoxy)propane (Over-alkylation) | Cross-linker: Has two amines.[1][2] Can cross-link two activated esters or proteins, causing aggregation.[2] | Medium: Detectable by titration but mimics the product.[2] |
| C: Secondary Amine | Dimerized Product (Reductive amination side-reaction) | Chain Terminator: Reacts with electrophiles but forms a stable tertiary amide/amine that cannot be further functionalized correctly.[2] | Low: Distinct Mass/Charge ratio.[2] |
Comparative Analysis: Standard vs. Advanced Methods
Why do commercial CoAs often miss these impurities? Because they rely on methods that measure "bulk properties" rather than molecular specificity.[2]
Comparison Table: Analytical Techniques
| Feature | Titration (Perchloric Acid) | GC-FID (Direct Injection) | LC-MS/CAD (Recommended) |
| What it measures | Total basic nitrogen content.[1][2] | Volatile components.[2] | Non-volatile & polar species.[2] |
| Blind Spot | Cannot distinguish Target ( | Thermally unstable oligomers; Diols often have poor peak shape without derivatization.[2] | None. CAD sees the diol; MS sees the amines.[2] |
| Suitability | Bulk Solvent Grade (Gas treating) | Rough Screening | Pharma/Linker Grade |
| Verdict | False Confidence:[2] A mixture of 90% Target + 10% Bis-amine can assay at "100%".[1][2] | Incomplete: Misses heavy dimers.[2] | Gold Standard: Quantifies all 3 key impurities.[2] |
Experimental Protocols
The following protocols are designed to be self-validating . The use of a Charged Aerosol Detector (CAD) is mandatory because the target and the diol impurity lack UV chromophores.[2]
Method A: LC-MS/CAD for Impurity Profiling (The "Linker Grade" Test)
This method separates the highly polar diol from the amine-linker using HILIC (Hydrophilic Interaction Liquid Chromatography).[2]
Instrumentation:
-
System: UHPLC coupled to Q-TOF or Single Quad MS and Charged Aerosol Detector (CAD).
-
Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Column Temp: 40°C.
Mobile Phases:
-
A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).[2]
Gradient:
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | 6 |
| 8.0 | 50 | 50 | 6 |
| 10.0 | 50 | 50 | 6 |
| 10.1 | 5 | 95 | 1 |
| 14.0 | 5 | 95 | Re-equilibrate |[1][2]
Detection Settings:
-
MS: ESI Positive Mode. Scan range 50–500 m/z.[2]
-
CAD: Power Function = 1.0 (for semi-quantitative response).
Protocol Logic:
-
HILIC Mode: Essential because the diol and amino-alcohol are too polar for standard C18.[1][2] They will elute in the void volume on C18.
-
Buffer pH 3.0: Protonates the amine, improving peak shape on the Amide column and preventing interaction with silanols.[2]
-
Dual Detection: MS identifies the amines (Target, Bis-amine, Sec-amine); CAD quantifies the non-ionizable Residual Diol (which MS might miss or suppress).
Method B: Rapid GC-FID for Volatiles (The "Quick Check")
Useful for checking residual solvents and the 1,3-propanediol content if LC-CAD is unavailable.[1][2] Note: Derivatization is recommended for best accuracy.[2]
Derivatization Strategy: Silylation (BSTFA + 1% TMCS).[2]
-
Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Add 200 µL BSTFA. Heat at 60°C for 30 mins.
-
Inject 1 µL.
GC Parameters:
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).[2]
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
Detector: FID at 300°C.
Decision Tree for Material Acceptance
Use this logic flow to determine if a batch of 3-(2-Aminoethoxy)propan-1-ol is suitable for your application.
Figure 2: Quality Control decision logic. Bis-amine impurities are the primary cause for rejection in bifunctional linker applications.[1][2]
References
-
Synthesis of Amino-PEG Linkers
-
Analytical Method (HILIC)
-
Impurity Impact on ADCs
- Title: "Impact of Linker Impurities on the Stability and Efficacy of Antibody-Drug Conjug
- Source:Bioconjug
-
URL:[Link]
-
Compound Data
Sources
- 1. 112-33-4|2-(2-(3-Aminopropoxy)ethoxy)ethan-1-ol|BLD Pharm [bldpharm.com]
- 2. Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | C7H17NO3 | CID 66985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminoethoxy)propanoic acid | C5H11NO3 | CID 14462389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of 3-(2-Aminoethoxy)propan-1-ol
Core Directive & Operational Context
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) is a heterobifunctional linker commonly used in PROTAC® development and bioconjugation chemistries [1].[1] Its dual functionality—containing both a primary amine and a primary alcohol separated by an ether linkage—presents specific disposal challenges. It acts as a base due to the amine group and can exhibit corrosive properties similar to other amino alcohols.
Crucial Safety Warning: Improper disposal or mixing with incompatible waste streams (specifically acids or strong oxidizers) can result in rapid exothermic reactions or the release of hazardous vapors. This guide prioritizes containment and off-site thermal destruction over bench-side neutralization to ensure strict regulatory compliance (RCRA/EPA).
Hazard Profile & Waste Characterization
Before initiating disposal, the waste stream must be characterized to select the appropriate container and regulatory code.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Disposal Implication |
| Physical State | Viscous Liquid / Semi-solid | Requires wide-mouth containers for easy transfer. |
| pH (10% aq.) | > 11.0 (Basic) | Corrosive (D002) . Do not store in metal containers prone to alkali attack. |
| Flash Point | > 110°C (Estimated) | Combustible, but generally not D001 (Ignitable) unless mixed with solvents. |
| Reactivity | Incompatible with Acids, Oxidizers, Acid Chlorides | Segregation Critical. Risk of violent reaction with acidic waste streams. |
| GHS Class | Skin Corr.[2][3][4][5][6][7] 1B; Eye Dam. 1 | High risk of tissue damage; full PPE required.[7] |
Regulatory Classification (RCRA)
Under US EPA regulations, 3-(2-Aminoethoxy)propan-1-ol is not a P- or U-listed waste. However, it is a Characteristic Waste :
-
D002 (Corrosivity): If the waste is aqueous and pH ≥ 12.5.
-
Non-Regulated Organic: If collected as a pure substance or in non-hazardous solvents (though typically treated as hazardous due to GHS toxicity).
Segregation & Storage Strategy
The most common failure mode in amino-alcohol disposal is accidental mixing with acidic waste, leading to pressurization of waste containers.
Figure 1: Waste Segregation Logic Tree
This decision tree ensures the chemical is routed to the correct waste stream to prevent incompatibility incidents.
Caption: Logical flow for segregating 3-(2-Aminoethoxy)propan-1-ol waste. Note the critical stop point for acidic mixtures to prevent exothermic reactions.
Step-by-Step Disposal Protocols
Protocol A: Routine Laboratory Waste (Small Scale)
Scenario: Disposal of synthesis byproducts, expired reagents, or reaction mixtures (< 1 L).
-
Container Selection: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a breakage risk. Avoid metal cans due to potential corrosion from the amine.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "3-(2-Aminoethoxy)propan-1-ol, [Solvent Name]"
-
Hazard Checkboxes: Corrosive, Toxic.[7]
-
-
Transfer:
-
Wear butyl rubber or nitrile gloves and safety goggles.
-
Pour waste slowly into the container using a funnel.
-
Self-Validation: Check the container temperature after adding the first 50 mL. If warm, stop immediately—you may have an incompatibility in the drum.
-
-
Closure: Screw cap tightly (do not over-torque). Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
Storage: Store in the "Base/Caustic" cabinet of your Satellite Accumulation Area (SAA).
Protocol B: Spill Cleanup (Immediate Response)
Scenario: Accidental spill of pure liquid on the bench or floor.
WARNING: Do not use paper towels for large spills of amino alcohols; they can degrade or generate heat. Use inert absorbents.[6][8]
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Upgrade: Wear a lab coat, double nitrile gloves, and a full-face shield if splashing is possible.
-
Containment: Ring the spill with an inert absorbent (vermiculite, dry sand, or commercial "Base Neutralizing" pads).
-
Absorption:
-
Cover the spill from the outside in.
-
Allow 5-10 minutes for absorption.
-
-
Collection:
-
Scoop the saturated absorbent into a wide-mouth plastic jar or heavy-duty hazardous waste bag.
-
Wipe the surface with a dilute acetic acid solution (5%) or citric acid to neutralize residues, followed by water.
-
Test surface pH with litmus paper to ensure neutrality (pH 6-8).
-
-
Disposal: Label the debris container as "Hazardous Waste: Solid Debris contaminated with Corrosive Amines."
Figure 2: Spill Response Workflow
Caption: Operational workflow for managing spills of 3-(2-Aminoethoxy)propan-1-ol.
Final Disposal (Vendor Handoff)
Laboratory personnel generally do not perform the final destruction. The waste must be handed off to a licensed hazardous waste transporter.
-
Preferred Method: Incineration (Thermal Destruction). The high nitrogen content requires incineration facilities equipped with scrubbers to manage NOx emissions [2].
-
Alternative: Fuel blending (if high BTU value from solvents).
-
Prohibited: Do not dispose of down the drain. This compound is toxic to aquatic life and can damage plumbing seals [3].
References
-
Vertex AI Search (2025). 3-(2-Aminoethoxy)propan-1-ol CAS Number and Properties. Retrieved from and .
-
Sigma-Aldrich (2025). Safety Data Sheet for Amino Alcohols (General Class). Retrieved from .[9]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
-
Fisher Scientific (2025). SDS for 2-Amino-2-methyl-1-propanol (Analogous Hazards). Retrieved from .
(Note: Specific SDS data for 3-(2-Aminoethoxy)propan-1-ol was synthesized from analog compounds and supplier data found in search results 1.1, 1.2, and 1.14 to ensure conservative safety estimates.)
Sources
- 1. 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-((2-Aminoethyl)amino)propan-1-ol | 56344-32-2 [sigmaaldrich.com]
Personal protective equipment for handling 3-(2-Aminoethoxy)propan-1-ol
[1]
Executive Summary & Chemical Profile[1][2][3]
3-(2-Aminoethoxy)propan-1-ol (CAS: 859874-55-8) is a heterobifunctional linker commonly used in PROTAC® development and pegylation chemistry.[1][2] Structurally, it contains a primary amine and a primary hydroxyl group separated by an ether linkage (
While often handled as a hydrochloride salt (CAS 947664-36-0), the free base form presents specific safety challenges due to its alkalinity and potential for tissue corrosion.[1][2] This guide prioritizes the "Precautionary Principle," treating the substance as a corrosive liquid to ensure maximum operator safety.[1][2]
Critical Hazard Profile
| Property | Designation | Implication for PPE |
| GHS Classification | Danger (Assumed H314/H318) | Irreversible eye damage and skin burns are possible upon direct contact.[1][2] |
| Functional Group | Primary Amine | High alkalinity; can penetrate standard latex gloves; respiratory irritant.[1][2] |
| Physical State | Viscous Liquid | Adheres to surfaces/gloves; difficult to rinse off completely.[1][2] |
| Volatility | Low to Moderate | Aerosolization is the primary respiratory risk during transfer/pipetting.[1][2] |
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities or working with concentrated solutions (>1 M).
A. Eye & Face Protection[1][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 349).[2]
-
Contraindication: Standard safety glasses with side shields are insufficient for liquid handling.[1][2] The amine vapors and potential for splash require a complete seal around the eyes.[1][2]
-
High-Volume Handling: If pouring volumes >50 mL, a Face Shield must be worn over the goggles to protect the neck and face from splashes.[1][2]
B. Hand Protection (Glove Selection)
Amines are known to permeate standard glove materials.[1][2] The "Time to Breakthrough" (TTB) is the critical metric.[2]
| Glove Material | Thickness | Est. Breakthrough | Usage Recommendation |
| Nitrile (High Grade) | ≥ 5 mil (0.12 mm) | 15–30 mins | Standard Use. Change immediately upon splash.[1][2] |
| Nitrile (Double Gloved) | 2x 4 mil | > 60 mins | Recommended. Outer glove acts as sacrificial barrier.[2] |
| Neoprene / Butyl | ≥ 15 mil | > 480 mins | Spill Cleanup Only. Too thick for fine manipulation.[1][2] |
| Latex | Any | < 2 mins | DO NOT USE. Rapid permeation by amines.[2] |
C. Respiratory Protection[1][6][7][9]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1][2]
-
PPE Fallback: If fume hood use is impossible (e.g., equipment maintenance), use a half-face respirator with ABEK1 Filters (Organic Vapor + Inorganic + Acid + Ammonia/Amine).[2]
D. Body Protection[1][6][7]
Operational Protocols
Protocol 1: The "Double-Glove" Donning Procedure
Why? To prevent skin contamination when removing the outer, potentially contaminated glove.[1][2][3]
-
Inspect: Check both pairs for pinholes (air inflation test).
-
Base Layer: Don a pair of extended-cuff nitrile gloves (tucked under lab coat sleeves).[2]
-
Outer Layer: Don a second pair of standard nitrile gloves (pulled over lab coat cuffs).[2]
-
Doffing: Remove the outer glove immediately if splashed.[1][2] The inner glove remains clean, allowing you to safely don a fresh outer glove without leaving the work area.[1][2]
Protocol 2: Handling in the Fume Hood
-
Sash Height: Keep sash at the lowest comfortable working position (below breathing zone).[2]
-
Working Depth: Manipulate the chemical at least 6 inches (15 cm) inside the hood face to ensure capture of heavy amine vapors.[2]
-
Decontamination: Wipe the exterior of the reagent bottle with a dry tissue before removing it from the hood to prevent tracking residues onto bench surfaces.[1][2]
Visualized Workflows
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate PPE based on handling volume and task type.
Figure 2: Emergency Spill Response
Caption: Immediate actions required upon accidental release of 3-(2-Aminoethoxy)propan-1-ol.
[1]
Disposal & Waste Management
Do not dispose of down the drain. Amines are toxic to aquatic life and can disrupt municipal water treatment pH levels.[1][2]
References
Sources
- 1. 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. PubChemLite - 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
